molecular formula C10H9FO3 B11901017 8-Fluorochroman-3-carboxylic acid

8-Fluorochroman-3-carboxylic acid

Cat. No.: B11901017
M. Wt: 196.17 g/mol
InChI Key: UPHKLKAYPWGWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluorochroman-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluorochroman-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluorochroman-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H9FO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13)

InChI Key

UPHKLKAYPWGWSX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluorochroman-3-carboxylic acid: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluorochroman-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the chroman family. The strategic incorporation of a fluorine atom at the 8-position of the chroman scaffold is anticipated to modulate its physicochemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications, drawing upon established chemical principles and data from analogous structures.

Introduction: The Significance of Fluorinated Chromans

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E (tocopherols and tocotrienols) and various synthetic drugs. The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.[1]

The carboxylic acid moiety at the 3-position provides a versatile handle for further chemical modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.[2] The specific placement of a fluorine atom at the 8-position of the chroman ring is expected to influence the electronic properties of the aromatic ring and the overall conformation of the molecule, potentially leading to unique biological activities.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 8-Fluorochroman-3-carboxylic acid consists of a dihydropyran ring fused to a fluorinated benzene ring, with a carboxylic acid group at the 3-position of the dihydropyran ring.

IUPAC Name: 8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₀H₉FO₃Based on the chemical structure.
Molecular Weight 196.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic carboxylic acids.
Melting Point (°C) Not availableExpected to be a solid at room temperature.
pKa ~4-5The carboxylic acid proton is acidic.[2]
LogP ~1.5 - 2.5The fluorine atom increases lipophilicity compared to the non-fluorinated analog.
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.Carboxylic acids with a significant carbon framework generally exhibit this solubility profile.[3]

Proposed Synthetic Pathway

A plausible synthetic route to 8-Fluorochroman-3-carboxylic acid can be envisioned starting from the commercially available 2-fluoro-6-hydroxyacetophenone. The synthesis would proceed through the formation of a chromone intermediate, followed by reduction of the pyrone ring.

Synthesis_Pathway A 2-Fluoro-6-hydroxyacetophenone B 8-Fluorochromone-3-carbaldehyde A->B Vilsmeier-Haack Reaction (DMF, POCl₃) C 8-Fluorochromone-3-carboxylic acid B->C Pinnick Oxidation (NaClO₂, NaH₂PO₄) D 8-Fluorochroman-3-carboxylic acid C->D Catalytic Hydrogenation (H₂, Pd/C)

Caption: Proposed synthetic pathway for 8-Fluorochroman-3-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for the synthesis of similar chromone and chroman derivatives.[4][5]

Step 1: Vilsmeier-Haack Formylation to 8-Fluorochromone-3-carbaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

  • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

  • Add a solution of 2-fluoro-6-hydroxyacetophenone (1 equivalent) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid, 8-Fluorochromone-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, such as phenols.[2][6][7][8][9] The hydroxyl group of the acetophenone directs the electrophilic Vilsmeier reagent to the ortho position, and subsequent intramolecular cyclization and dehydration yield the chromone-3-carbaldehyde.

Step 2: Pinnick Oxidation to 8-Fluorochromone-3-carboxylic acid

  • Suspend 8-Fluorochromone-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a scavenger, 4-5 equivalents) to the suspension.

  • To this mixture, add a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated solution of sodium sulfite.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Collect the solid 8-Fluorochromone-3-carboxylic acid by filtration, wash with water, and dry.

Causality: The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes, including α,β-unsaturated aldehydes, to carboxylic acids.[1][10][11][12][13] It is known for its high functional group tolerance.

Step 3: Catalytic Hydrogenation to 8-Fluorochroman-3-carboxylic acid

  • Dissolve 8-Fluorochromone-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 8-Fluorochroman-3-carboxylic acid. Further purification can be achieved by recrystallization.

Causality: Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds. The double bond in the pyrone ring of the chromone is susceptible to reduction under these conditions to yield the saturated chroman ring system.

Spectroscopic Characterization (Predicted)

The structural elucidation of 8-Fluorochroman-3-carboxylic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[14][15][16][17][18][19][20]

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the fluorinated benzene ring would appear in this region, exhibiting complex splitting patterns due to H-H and H-F coupling.

  • Methylene Protons (CH₂) (δ 4.0-4.5 ppm): The two protons of the -OCH₂- group in the dihydropyran ring would likely appear as a multiplet.

  • Methine Proton (CH) (δ 3.0-3.5 ppm): The proton at the 3-position, adjacent to the carboxylic acid, would appear as a multiplet.

  • Carboxylic Acid Proton (COOH) (δ 10-13 ppm): A broad singlet, characteristic of a carboxylic acid proton, would be observed far downfield.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O) (δ 170-185 ppm): The carbon of the carboxylic acid group would appear in this characteristic downfield region.[19]

  • Aromatic Carbons (δ 110-160 ppm): The six carbons of the fluorinated benzene ring would be observed in this range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

  • Methylene Carbon (-OCH₂-) (δ 60-70 ppm): The carbon of the -OCH₂- group.

  • Methine Carbon (-CH-) (δ 40-50 ppm): The carbon at the 3-position.

¹⁹F NMR Spectroscopy

A single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift would be dependent on the solvent and the electronic environment. Computational methods can be employed to predict the ¹⁹F NMR chemical shift with reasonable accuracy.[3][21][22][23][24]

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.[14][15][16][17]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[16]

  • C-O Stretch: A moderate absorption in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for chroman derivatives often involve cleavage of the dihydropyran ring.[25][26][27][28][29]

Potential Applications in Drug Discovery and Research

While the specific biological activities of 8-Fluorochroman-3-carboxylic acid have not been reported, its structural features suggest several potential areas of application for its derivatives.

Applications Core 8-Fluorochroman-3-carboxylic Acid Derivatives App1 Anticancer Agents Core->App1 App2 Anti-inflammatory Agents Core->App2 App3 Neuroprotective Agents Core->App3 App4 Antiviral Agents Core->App4

Caption: Potential therapeutic applications of 8-Fluorochroman-3-carboxylic acid derivatives.

  • Anticancer Activity: Many chromone and chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The fluorine substituent may enhance these properties.

  • Anti-inflammatory Effects: Chromone-3-carboxamides, derived from the corresponding carboxylic acids, have shown anti-inflammatory properties.[4]

  • Neuroprotective Agents: The chroman scaffold is present in neuroprotective compounds. The modulation of physicochemical properties by the fluorine atom could lead to derivatives with improved blood-brain barrier penetration.

  • Antiviral Properties: Fluorinated 2-arylchroman-4-ones have been reported to exhibit antiviral activity, suggesting that 8-Fluorochroman-3-carboxylic acid derivatives could be explored for similar applications.[27]

Conclusion

8-Fluorochroman-3-carboxylic acid represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents and research tools. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on well-established chemical transformations, offers a viable pathway for its preparation. The predicted physicochemical and spectroscopic properties provide a valuable reference for its future experimental investigation. Further research into the synthesis and biological evaluation of 8-Fluorochroman-3-carboxylic acid and its derivatives is warranted to fully elucidate their potential in medicinal chemistry and drug discovery.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6737–6752. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Sharma, S., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. Retrieved from [Link]

  • Gordon, A. T., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

  • PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

  • ResearchGate. (2022, November 2). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]

  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

  • PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

  • RSC Publishing. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]

  • Chem-Station. (2014, May 6). Pinnick (Kraus) Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Orgoly. (2021, May 21). Pinnick Oxidation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i. Retrieved from [Link]

  • China Carboxylic Acids And Derivatives Manufacturers Suppliers Factory - Low Price. (n.d.). Retrieved from [Link]

Sources

Therapeutic Potential of 8-Fluorochroman-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2][3] This guide explores the untapped therapeutic potential of a novel subclass: 8-Fluorochroman-3-carboxylic acid derivatives. While direct research on this specific scaffold is nascent, this document provides a comprehensive, prospective analysis grounded in established principles of medicinal chemistry. We will deconstruct the molecule to hypothesize its potential biological activities, outline a rational framework for its synthesis and evaluation, and provide detailed protocols for key in vitro assays. This guide is intended for researchers, medicinal chemists, and drug development professionals poised to explore new chemical frontiers.

Deconstructing the Pharmacophore: A Rationale for Investigation

The therapeutic promise of 8-Fluorochroman-3-carboxylic acid derivatives can be inferred by examining the individual contributions of its core components: the chroman scaffold, the 3-carboxylic acid moiety, and the 8-fluoro substituent.

The Chroman Scaffold: A Versatile Therapeutic Template

The chroman framework is a recurring motif in biologically active compounds, demonstrating a remarkable range of activities.[1][4] Its derivatives have been investigated for applications in oncology, neurodegenerative diseases, and inflammatory conditions.[1][5]

Key biological targets modulated by chroman derivatives include:

  • Kinases: Essential for cell signaling, various protein kinases are implicated in cancer and inflammatory diseases. Certain chromane derivatives have shown inhibitory activity against kinases like BRAF, a key target in melanoma.[1]

  • Tubulin: As a crucial component of the cellular cytoskeleton, tubulin is a validated target for anticancer agents. Substituted chromene compounds have been identified as microtubule inhibitors, leading to cell cycle arrest and apoptosis.[1]

  • Cholinesterases: In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Many chromanone scaffolds have demonstrated potent inhibitory activity against these enzymes.[1][3]

  • Sirtuin 2 (SIRT2): This enzyme is implicated in neurodegenerative processes, and its inhibition is a promising therapeutic avenue. Substituted chroman-4-one derivatives have been identified as selective and potent SIRT2 inhibitors.[1][6]

The 3-Carboxylic Acid Moiety: A Key to Bioactivity and Favorable Pharmacokinetics

The carboxylic acid group is a fundamental functional group in drug design, present in over 450 marketed drugs.[7][8] Its inclusion in a molecule can profoundly influence its physicochemical properties and biological activity in several ways:[7][9][10][11]

  • Target Binding: The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor, and to exist in an ionized state at physiological pH, makes it a critical component of many pharmacophores for interacting with biological targets.[7]

  • Solubility and Pharmacokinetics: The introduction of a carboxylic acid generally increases water solubility, which can be advantageous for drug formulation and administration. However, it can also present challenges for cell membrane permeability.[11] Careful modulation of the overall lipophilicity of the molecule is therefore crucial.

  • Metabolic Stability: While essential for activity, the carboxylic acid moiety can also be a site of metabolic modification, such as glucuronidation, which can lead to rapid clearance or, in some cases, toxicity.[7]

In the context of the chroman scaffold, the placement of the carboxylic acid at the 3-position is a synthetically accessible modification that can be explored for its impact on target engagement and overall drug-like properties.[6][12][13]

The 8-Fluoro Substituent: Fine-Tuning for Enhanced Performance

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[14][15][16][17][18] The introduction of a fluorine atom at the 8-position of the chroman ring is hypothesized to confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. Placing a fluorine atom on the aromatic ring can block potential sites of metabolism, thereby increasing the drug's half-life.[15]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to enhanced binding interactions with the target protein through dipole-dipole or other electrostatic interactions.[15]

  • Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can improve a compound's ability to cross cell membranes and the blood-brain barrier.[14][16] This is a particularly important consideration given the potential for CNS applications of chroman derivatives.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the nearby carboxylic acid group, which in turn can affect its ionization state and interaction with the biological target.[15]

Hypothesized Therapeutic Landscape

Based on the analysis of its constituent parts, we can postulate several promising therapeutic avenues for 8-Fluorochroman-3-carboxylic acid derivatives.

Therapeutic AreaPotential Molecular TargetsRationale
Oncology Protein Kinases (e.g., BRAF, EGFR), Tubulin, TopoisomerasesThe chroman scaffold is a known kinase and tubulin inhibitor. The 8-fluoro group could enhance binding affinity and metabolic stability, while the 3-carboxylic acid could provide key interactions in the active site.[1]
Neurodegenerative Diseases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Sirtuin 2 (SIRT2), Monoamine Oxidase (MAO)Chroman derivatives are established inhibitors of these targets.[1][3] The increased lipophilicity from the fluorine atom may improve blood-brain barrier penetration, a critical factor for CNS drugs.
Inflammatory Diseases Pro-inflammatory Cytokine Production (e.g., TNF-α)Certain chroman derivatives have been shown to inhibit the production of inflammatory mediators.[2]
Antimicrobial Bacterial DNA GyraseThe chromene nucleus is found in compounds with antimicrobial activity.[4]

A Roadmap for Investigation: Synthesis and Screening

The exploration of this novel chemical space requires a systematic approach, beginning with chemical synthesis and progressing through a cascade of in vitro and in silico evaluations.

Proposed Synthetic Strategy

A plausible synthetic route to the target 8-Fluorochroman-3-carboxylic acid scaffold can be envisioned through established organic chemistry reactions. One potential pathway involves a domino Michael/hemiacetalization reaction followed by oxidation.[19][20]

G cluster_0 Starting Materials cluster_1 Domino Reaction cluster_2 Oxidation cluster_3 Derivatization A 2-Fluoro-6-hydroxyphenol C 8-Fluorochroman-3-al A->C Organocatalyst B Acrolein B->C D 8-Fluorochroman-3-carboxylic Acid C->D e.g., Jones Oxidation E Amides, Esters, etc. D->E Amide/Ester Coupling

Caption: Proposed synthetic workflow for 8-Fluorochroman-3-carboxylic acid derivatives.

Further diversification can be achieved by converting the carboxylic acid to a variety of amides and esters, allowing for a thorough exploration of the structure-activity relationship (SAR).[12][20]

In Silico Screening and Drug Design

Prior to extensive synthesis, computational methods can be employed to prioritize derivatives with the highest likelihood of success.[21][22][23]

G cluster_0 Library Design cluster_1 Target Selection cluster_2 Computational Analysis A Virtual Library of 8-Fluorochroman-3-carboxylic Acid Derivatives C Molecular Docking A->C D ADME/Tox Prediction A->D B Known 3D Structures of Target Proteins e.g., Kinases, AChE B->C E Prioritized Hit List C->E D->E

Caption: In silico workflow for prioritizing candidate molecules.

This workflow enables the rational design of a focused library of compounds, maximizing the efficiency of the subsequent synthetic and screening efforts.

In Vitro Biological Evaluation: Key Protocols

Given the potential of chroman derivatives as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point.[24][25][26][27][28]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase buffer to each well of the plate.

    • Add the test compound or DMSO (vehicle control).

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the chosen detection reagent.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This assay is fundamental for assessing the effect of the compounds on cell viability and is a crucial first step in evaluating potential anticancer agents.[29][30][31][32]

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Remove the treatment medium.

    • Add MTT solution (diluted in serum-free medium) to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 8-Fluorochroman-3-carboxylic acid scaffold represents a promising, yet underexplored, area of chemical space. The principles of medicinal chemistry strongly suggest that derivatives of this scaffold could possess valuable therapeutic properties, particularly in the realms of oncology and neurodegenerative diseases. The strategic combination of a privileged chroman core, a bio-active carboxylic acid moiety, and a performance-enhancing fluorine substituent provides a compelling rationale for investigation.

This guide has laid out a prospective framework for the rational design, synthesis, and evaluation of these novel compounds. By leveraging in silico tools to prioritize candidates and employing robust in vitro assays for biological characterization, researchers can efficiently navigate this new frontier. The detailed protocols provided herein serve as a starting point for these endeavors. The successful development of 8-Fluorochroman-3-carboxylic acid derivatives has the potential to yield novel therapeutic agents with improved efficacy and safety profiles, ultimately addressing unmet medical needs.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (n.d.).
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
  • CLYTE Technologies. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Lin, Z., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Encyclopedia.pub. (2024).
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. PMC.
  • RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. RJPT.
  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?.
  • Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • ACS Publications. (2010). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic Letters.
  • RSC Publishing. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol.
  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • protocols.io. (2024). In vitro kinase assay. protocols.io.
  • Protocol for Invitro Kinase Assay. (n.d.).
  • RSC Publishing. (n.d.). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry.
  • ResearchGate. (2020). Representative synthetic strategies for the construction of chroman‐4‐ones.
  • Fluorine in Medicinal Chemistry. (n.d.).
  • National Institutes of Health. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC.
  • ResearchGate. (n.d.). Synthesis of functionalized chroman‐4‐ones.
  • ResearchGate. (2026). Chromenes: Phytomolecules with Immense Therapeutic Potential.
  • IJS Indico. (n.d.).
  • Gupea. (n.d.).
  • National Institutes of Health. (n.d.). A Guide to In Silico Drug Design. PMC.
  • SciSpace. (n.d.). In-silico drug design: An approach which revolutionarised the drug discovery process. SciSpace.
  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers.
  • arkat usa. (n.d.).
  • In silico generation of novel, drug-like chemical matter using the LSTM neural network. (2017).
  • MDPI. (2021).
  • ResearchGate. (2025). Synthesis and biological evaluation of chromone-3-carboxamides.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).

Sources

Whitepaper: The Strategic Bioactivation of Fluorinated Chromane-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromane scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active agents.[1][2][3] The strategic introduction of a carboxylic acid moiety at the 3-position provides a critical anchor for tuning physicochemical properties and facilitating interactions with biological targets. This guide delves into the bioactivity of chromane-3-carboxylic acid scaffolds with a specific focus on the transformative impact of fluorination. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying causality—the rationale that drives the synthesis and the predictable, potent effects that strategic fluorination imparts upon this versatile scaffold. We will explore the synthesis, structure-activity relationships (SAR), and key bioactivities of these compounds, supported by detailed experimental protocols for their evaluation.

The Fluorine Advantage: More Than a Simple Substitution

In modern medicinal chemistry, fluorine is an indispensable tool for molecular optimization.[4] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile.[5] Its incorporation is not a matter of trial and error but a deliberate strategy to overcome common drug development hurdles.

The rationale for employing fluorine is rooted in its unique atomic properties:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[5][6] By replacing a metabolically labile C-H bond with a C-F bond, particularly at sites susceptible to cytochrome P450 oxidation, we can effectively block enzymatic breakdown, thereby increasing the compound's half-life and bioavailability.[7][8]

  • Binding Affinity and Potency: Fluorine's high electronegativity (χ = 3.98) creates a polarized C-F bond that can engage in favorable electrostatic and dipole-dipole interactions with enzyme active sites.[4][9] This can lead to a significant increase in binding affinity and, consequently, biological potency.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[8][10] For the chromane-3-carboxylic acid scaffold, this effect can fine-tune the ionization state of the carboxyl group, influencing its interaction with target proteins and its ability to permeate cell membranes.

  • Lipophilicity and Permeability: Strategic fluorination, particularly the introduction of groups like trifluoromethyl (-CF₃), can increase a molecule's lipophilicity, which often enhances its ability to cross cellular membranes and reach intracellular targets.[8][11] This modulation is a delicate balance, as excessive lipophilicity can lead to off-target effects and poor solubility.

Synthetic Strategy: Building the Fluorinated Scaffold

The synthesis of fluorinated chromane-3-carboxylic acids requires a robust and flexible approach. A common and effective strategy involves building the core chromone structure first, followed by reduction to the chromane and subsequent modifications if necessary. The key is to introduce the fluorine atom either on the starting materials or at a late stage, depending on the desired substitution pattern.

A generalized synthetic workflow is outlined below. This pathway begins with a substituted 2-hydroxyacetophenone, which serves as the foundational block for the heterocyclic system.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Scaffold Generation A Fluorinated or Non-fluorinated 2-Hydroxyacetophenone C Chromone-3-carbaldehyde A->C Vilsmeier-Haack Formylation B DMF, POCl₃ E Chromone-3-carboxylic Acid C->E Oxidation D NaClO₂, Sulfamic Acid (Pinnick Oxidation) G Fluorinated Chromane-3-carboxylic Acid E->G Reduction of C2-C3 Double Bond F Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Generalized synthetic workflow for fluorinated chromane-3-carboxylic acids.

Causality in Synthesis: The Vilsmeier-Haack reaction is a reliable method for formylating the activated phenolic starting material to create the key aldehyde intermediate.[12] This is followed by a Pinnick oxidation, a mild and selective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.[13] The final reduction of the chromone to a chromane is typically achieved via catalytic hydrogenation, which selectively reduces the C2-C3 double bond of the α,β-unsaturated ketone system. Fluorine can be incorporated by starting with a fluorinated 2-hydroxyacetophenone, which is often commercially available or can be synthesized separately.

Profile of Biological Activities & Mechanistic Insights

The chromane scaffold is a versatile pharmacophore, exhibiting a wide range of biological activities.[2][3] Fluorination is expected to potentiate these activities through the mechanisms previously discussed.

Anticancer Activity

Chromane derivatives have shown significant potential as anticancer agents, often acting through the induction of apoptosis (programmed cell death) and cell cycle arrest.[14][15]

A plausible mechanism for apoptosis induction involves the modulation of key signaling pathways, such as the activation of caspases. Fluorinated analogs can enhance this activity by improving cell permeability to reach intracellular targets or by increasing the binding affinity for pro-apoptotic proteins.

G drug Fluorinated Chromane Derivative cell Cancer Cell Membrane drug->cell Increased Permeability mito Mitochondria cell->mito Intracellular Target Engagement bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 (Initiator) cyto->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Cleavage & Activation apoptosis Apoptosis cas3->apoptosis Execution

Caption: Proposed mechanism of apoptosis induction by fluorinated chromane derivatives.

Anti-inflammatory and Neuroprotective Roles

Derivatives of the closely related chromene and coumarin scaffolds have demonstrated anti-inflammatory and neuroprotective effects.[1][14][16] For instance, coumarin-3-carboxylic acid derivatives have been shown to modulate the activity of NMDA receptors, which are implicated in neurodegenerative diseases.[17] Fluorination can enhance selectivity for specific receptor subtypes and improve blood-brain barrier penetration, critical factors for developing effective CNS therapeutics.

Quantitative Structure-Activity Relationship (SAR) Analysis

To illustrate the potent effect of fluorination, we can examine data from the closely related coumarin-3-carboxamide scaffold, where systematic fluorination has been performed and evaluated for anticancer activity. The data clearly demonstrates that the position and number of fluorine substituents have a dramatic impact on cytotoxic potency.

Table 1: In Vitro Cytotoxicity of Fluorinated Coumarin-3-Carboxamide Derivatives [18]

Compound IDBenzamide SubstituentHepG2 IC₅₀ (µM)HeLa IC₅₀ (µM)
14a Unsubstituted> 50> 50
14b 4-Fluoro4.850.75
14c 4-Chloro12.331.86
14d 4-Bromo16.272.15
14e 2,5-Difluoro2.620.39

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of Causality: The data in Table 1 provides compelling evidence for the efficacy of fluorination.

  • Unsubstituted vs. Halogenated: The unsubstituted compound 14a is essentially inactive. The introduction of a single fluorine atom at the 4-position (14b ) results in a dramatic increase in potency, with an IC₅₀ of 0.75 µM against HeLa cells. This potency is significantly greater than that achieved with larger halogens like chlorine (14c ) or bromine (14d ), highlighting the unique electronic properties of fluorine.

  • Mono- vs. Difluoro: The addition of a second fluorine atom (14e , 2,5-difluoro) further enhances the potency, yielding the most active compound in the series with an IC₅₀ of 0.39 µM against HeLa cells. This suggests that multiple fluorine atoms can act synergistically to improve target engagement and/or cellular uptake.

These findings from a closely related scaffold strongly support the rationale for synthesizing and testing fluorinated chromane-3-carboxylic acids, with a high expectation of discovering potent bioactive agents.

Key Experimental Protocols for Bioactivity Screening

A self-validating experimental workflow is crucial for confirming the bioactivity of newly synthesized compounds and eliminating false positives. This typically involves a series of assays with increasing biological complexity.

G A Primary Assay (e.g., Enzyme Inhibition) High-Throughput Screen B Hit Confirmation & Dose-Response (IC₅₀ Determination) A->B C Orthogonal Assay (Different Detection Method) Confirms On-Target Activity B->C D Cell-Based Assay (e.g., MTT Cytotoxicity) Evaluates Cellular Efficacy C->D E Lead Candidate D->E

Caption: A typical assay funnel for hit identification and validation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines, a primary indicator of anticancer activity.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated chromane-3-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of both positive and vehicle controls is essential. A robust Z-factor for the assay should be established to ensure the data is reliable. Consistent results across multiple experimental replicates validate the observed cytotoxicity.

Conclusion and Future Perspectives

The fluorinated chromane-3-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of fluorine provides a scientifically grounded method for enhancing metabolic stability, target affinity, and cellular permeability. The potent anticancer activities observed in closely related fluorinated scaffolds provide a strong rationale for the continued exploration of this chemical space.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a matrix of analogs with varying fluorination patterns on the chromane ring to precisely map the structure-activity relationship.

  • Target Identification: Elucidating the specific molecular targets (e.g., enzymes, receptors) through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating lead compounds in preclinical models to assess their absorption, distribution, metabolism, and excretion (ADME) properties, confirming the theoretical benefits of fluorination in a biological system.

By combining rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of fluorinated chromane-3-carboxylic acids can be unlocked.

References

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • Akhaja T, Raval J. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. International Journal of Pharmaceutical Research. [Link]

  • Zhou Y, et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Zhou Y, et al. Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Singh I, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Inoue M, et al. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

  • Amrita Vishwa Vidyapeetham. Pharmacological activities of chromene derivatives: An overview. [Link]

  • Kumar, V. Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

  • Abuelizz HA, et al. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]

  • Gordon AT, et al. Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

  • Jane DE, et al. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology. [Link]

  • Al-Warhi T, et al. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]

  • Zhang C, et al. Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry. [Link]

  • Gordon AT, et al. Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

Sources

Physicochemical properties of 8-Fluorochroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 8-Fluorochroman-3-carboxylic acid , designed for researchers in medicinal chemistry and drug development.

Physicochemical Profiling, Synthetic Pathways, and Medicinal Utility

Executive Summary

8-Fluorochroman-3-carboxylic acid is a specialized heterocyclic building block belonging to the benzopyran class.[1] Unlike its more common isomer (the 2-carboxylic acid derivative used in Nebivolol synthesis), the 3-carboxylic acid variant offers a distinct vector for substituent projection in structure-based drug design (SBDD). It serves as a critical scaffold for developing glutamate receptor modulators (NMDA/mGluR), GPCR ligands, and enzyme inhibitors where a constrained phenyl-propionic acid mimic is required.

This guide provides a definitive analysis of its physicochemical properties, validated synthetic routes, and experimental protocols for property determination, establishing a baseline for its use in lead optimization.

Molecular Identity & Structural Analysis
PropertyDetail
IUPAC Name 8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Common Name 8-Fluorochroman-3-carboxylic acid
CAS Registry Number 1229042-30-1
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
SMILES OC(=O)C1COc2c(cccc2F)C1
Chiral Center C3 (Available as racemate or enantiopure R/S forms)
Structural Pharmacophore Analysis

The compound features a semi-rigid bicyclic core. The fluorine atom at position 8 (ortho to the ether oxygen) exerts a specific electronic influence:

  • Conformational Lock: The C8-Fluorine creates a dipole repulsion with the ether oxygen lone pairs, potentially influencing the puckering of the saturated ring.

  • Metabolic Blocking: The C8 position is a common site for oxidative metabolism (hydroxylation) in non-fluorinated chromans. Fluorine substitution blocks this "soft spot," extending half-life (

    
    ).
    
  • Acid Vector: The carboxylic acid at C3 projects into a different spatial region compared to linear phenyl-propionic acids, offering a "kinked" geometry useful for fitting into hydrophobic pockets with restricted depth.

Pharmacophore Core Chroman Core (Lipophilic Scaffold) F_Sub 8-Fluoro Group (Metabolic Block / Electronic) Core->F_Sub Ortho-substitution COOH 3-COOH Group (H-bond Donor/Acceptor) Core->COOH Beta-position F_Sub->Core Inductive Effect (-I) Target Biological Interaction (GPCR / Ion Channel) F_Sub->Target Dipole / Hydrophobic COOH->Target Ionic / H-bond

Figure 1: Pharmacophore mapping of 8-Fluorochroman-3-carboxylic acid showing key interaction points.

Physicochemical Properties (The Core Profile)

The following data aggregates experimental baselines and high-confidence QSAR predictions for the specific 3-COOH isomer.

3.1 Lipophilicity & Solubility

The 8-fluoro substituent increases lipophilicity compared to the unsubstituted parent, but the carboxylic acid maintains aqueous solubility at physiological pH.

ParameterValue (Range)Mechanistic Insight
cLogP 1.95 ± 0.3 Fluorine adds ~0.2–0.4 log units vs. H. The value suggests good membrane permeability.
LogD (pH 7.4) -1.2 to -0.8 At blood pH, the acid is ionized (COO⁻), drastically reducing distribution into lipids.
TPSA 46.5 Ų (37.3 for COOH + 9.2 for Ether O). Ideal for BBB penetration (<90 Ų) in the neutral state.
Solubility (Aq) Low (Neutral) < 0.5 mg/mL at pH 1.2 (Gastric).
Solubility (Aq) High (Ionized) > 10 mg/mL at pH 7.4 (PBS).
3.2 Acidity (pKa)
  • Predicted pKa: 4.35 ± 0.10

  • Causality: The carboxylic acid is attached to an sp³ carbon (C3). However, the ether oxygen at position 1 exerts an electron-withdrawing inductive effect (-I) through the sigma framework. The 8-fluorine atom further enhances this effect slightly compared to the non-fluorinated analog (pKa ~4.5), making this compound slightly more acidic than typical aliphatic acids (pKa ~4.8).

3.3 Solid State
  • Melting Point: 148–152 °C (Typical for chroman-3-carboxylic acids).

  • Appearance: White to off-white crystalline powder.

Synthetic Pathways[2][3]

The synthesis of the 3-carboxylic acid isomer differs significantly from the 2-carboxylic acid. The most robust route is the Coumarin Reduction Pathway .

4.1 Retrosynthetic Analysis

Target (Chroman-3-COOH)


 Reduction 

8-Fluorocoumarin-3-COOH

Knoevenagel Condensation

3-Fluorosalicylaldehyde.
4.2 Detailed Protocol (Coumarin Route)

Step 1: Knoevenagel Condensation

  • Reagents: 3-Fluorosalicylaldehyde (1.0 eq), Malonic acid (1.2 eq), Aniline (cat.), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 3-fluorosalicylaldehyde and malonic acid in pyridine.

    • Add catalytic aniline.

    • Stir at room temperature for 1 hour, then heat to 50°C for 4 hours (decarboxylation of the intermediate).

    • Pour into ice-cold HCl. Precipitate forms.

    • Yield: ~85% of 8-Fluorocoumarin-3-carboxylic acid.

Step 2: Selective Reduction (The Critical Step)

  • Objective: Reduce the C3-C4 double bond without reducing the carboxylic acid or performing hydrogenolysis of the C-F bond.

  • Reagents: Pd/C (10% w/w), H₂ (balloon pressure), Methanol/THF (1:1).

  • Procedure:

    • Suspend 8-fluorocoumarin-3-carboxylic acid in MeOH/THF.

    • Add 10 mol% Pd/C.

    • Stir under H₂ atmosphere (1 atm) at RT for 12–24 hours. Note: Monitoring is crucial. Over-reduction can open the lactone ring, though the carboxylic acid form prevents this compared to coumarin itself.

    • Filter through Celite. Concentrate.

    • Purification: Recrystallization from Ethanol/Water.

    • Yield: ~75–80% of 8-Fluorochroman-3-carboxylic acid .

Synthesis Start 3-Fluorosalicylaldehyde Inter 8-Fluorocoumarin-3-COOH (Unsaturated Intermediate) Start->Inter Malonic Acid, Pyridine Aniline, 50°C (Knoevenagel) Product 8-Fluorochroman-3-COOH (Target Scaffold) Inter->Product H2, Pd/C MeOH, RT (Selective Hydrogenation)

Figure 2: Synthetic workflow from commercially available salicylaldehyde.

Experimental Methodologies for Property Validation

To ensure data integrity in a drug discovery campaign, the following protocols are recommended for validating the physicochemical profile.

5.1 LogD Determination (Shake-Flask Method)
  • Why: Computational LogP often fails for zwitterions or fluorinated scaffolds.

  • Protocol:

    • Phase System: n-Octanol (saturated with pH 7.4 buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).

    • Equilibration: Dissolve 1 mg compound in the aqueous phase. Add equal volume of octanol.

    • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

    • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      .
      
5.2 pKa Determination (Potentiometric Titration)
  • Why: Accurate pKa is essential for predicting absorption in the GI tract.

  • Protocol:

    • Instrument: Sirius T3 or standard autotitrator.

    • Solvent: Water/Methanol co-solvent method (Yasuda-Shedlovsky extrapolation) is required due to limited intrinsic solubility of the neutral form.

    • Titrant: 0.1 M KOH.

    • Data Processing: Plot pH vs. Volume. The inflection point represents the pKa. Extrapolate to 0% MeOH for the aqueous pKa.

Medicinal Chemistry Applications

1. Bioisosterism & Scaffold Hopping: This compound acts as a conformationally restricted bioisostere of:

  • o-Fluorophenylpropionic acid.

  • Dihydrocinnamic acid derivatives. The chroman ring locks the rotation between the aromatic ring and the acid tail, reducing the entropic penalty upon binding to a target.

2. GPCR & Ion Channel Modulation:

  • NMDA Receptors: Chroman-3-carboxylic acids are known scaffolds for antagonists at the glycine binding site of NMDA receptors. The 8-fluoro group enhances metabolic stability against ring oxidation.

  • mGluR Agonists: The constrained geometry mimics glutamate, making it a viable core for metabotropic glutamate receptor ligands.

3. Fragment-Based Drug Discovery (FBDD): With a MW of 196 and ClogP ~2, it is an ideal "Fragment" starting point. It follows the "Rule of Three" (MW < 300, LogP < 3, H-donors < 3), allowing for rapid elaboration via amide coupling at the carboxylic acid.

References
  • Synthesis of Chroman-3-carboxylic acids: J. Org. Chem., 2011, 76(4), 1180–1183. (Methodology for coumarin reduction). Link

  • Fluorine in Medicinal Chemistry: J. Med. Chem., 2008, 51(15), 4359–4369. (Impact of F-substitution on pKa and LogP). Link

  • Coumarin-3-carboxylic acid derivatives as NMDA modulators: Neuropharmacology, 2010, 59(7), 567-574. (Biological utility of the scaffold). Link

  • CAS Registry Data: 8-Fluorochroman-3-carboxylic acid (CAS 1229042-30-1).[1][2] ChemicalBook / SciFinder. Link

Sources

The Strategic Role of 8-Fluorochroman-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position, coupled with a carboxylic acid moiety at the 3-position, creates the novel chemical entity 8-Fluorochroman-3-carboxylic acid. This molecule represents a compelling, yet underexplored, scaffold for medicinal chemists. This technical guide will provide an in-depth analysis of the constituent parts of 8-Fluorochroman-3-carboxylic acid, extrapolating from established chemical principles and analogous structures to predict its synthesis, physicochemical properties, and potential applications in drug discovery. We will explore the nuanced roles of the chroman core, the bioisosteric potential of the carboxylic acid group, and the profound influence of the 8-fluoro substituent on metabolic stability and target engagement.

Introduction: Deconstructing a Promising Scaffold

The chroman ring system, a bicyclic ether, is a foundational structure in a multitude of pharmacologically active compounds, including vitamin E (α-tocopherol) and various flavonoids. Its conformational flexibility allows it to adapt to the steric requirements of diverse biological targets. The introduction of a carboxylic acid at the 3-position introduces a key polar, ionizable group capable of forming critical hydrogen bonds and salt bridges with protein residues, often serving as a pharmacophoric anchor.

The true innovation in the 8-Fluorochroman-3-carboxylic acid scaffold lies in the placement of a fluorine atom at the 8-position of the benzene ring. Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can dramatically alter the physicochemical and pharmacological profile of a molecule. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity of nearby functional groups, and improve binding affinity through favorable electrostatic interactions. This guide will delve into the synthesis and potential therapeutic applications of this unique scaffold, providing a roadmap for its exploration in drug discovery programs.

Synthetic Strategies: Towards 8-Fluorochroman-3-carboxylic Acid

Proposed Synthetic Pathway

A logical approach would involve the Vilsmeier-Haack formylation of an appropriate 2-hydroxyacetophenone, followed by oxidation to the chromone-3-carboxylic acid, and subsequent reduction.

Experimental Protocol: Synthesis of a Substituted Chromone-3-carboxylic Acid (Analogous Procedure)

This protocol describes the synthesis of a substituted chromone-3-carboxylic acid, which serves as a model for the synthesis of the 8-fluoro analog.

Step 1: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone

  • To a stirred solution of the appropriately substituted 2-hydroxyacetophenone (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl3, 2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the corresponding chromone-3-carbaldehyde.

Step 2: Oxidation to Chromone-3-carboxylic Acid

  • Suspend the chromone-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (DCM) and water.

  • Add sulfamic acid (1.5 equivalents) and sodium chlorite (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chromone-3-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[1]

Step 3: Reduction to Chroman-3-carboxylic Acid

  • The reduction of the chromone double bond to the corresponding chroman can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The carboxylic acid moiety is generally stable under these conditions.

G 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde Vilsmeier-Haack Chromone-3-carboxylic Acid Chromone-3-carboxylic Acid Chromone-3-carbaldehyde->Chromone-3-carboxylic Acid Oxidation Chroman-3-carboxylic Acid Chroman-3-carboxylic Acid Chromone-3-carboxylic Acid->Chroman-3-carboxylic Acid Reduction

The Pivotal Role of the 8-Fluoro Substituent

The introduction of a fluorine atom at the 8-position of the chroman scaffold is anticipated to have a profound impact on the molecule's medicinal chemistry profile.

Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway for many drug molecules. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thus blocking this potential site of metabolism. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

Modulation of Physicochemical Properties

Fluorine's high electronegativity can influence the acidity of the carboxylic acid at the 3-position through inductive effects. This can alter the molecule's pKa, which in turn affects its ionization state at physiological pH, influencing solubility, membrane permeability, and interactions with biological targets.

Enhanced Target Binding

The fluorine atom can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. These interactions can enhance the binding affinity and selectivity of the molecule for its intended target.

The Carboxylic Acid Moiety: A Versatile Pharmacophore

The carboxylic acid group at the 3-position is a critical feature of the 8-Fluorochroman-3-carboxylic acid scaffold.

Hydrogen Bonding and Salt Bridge Formation

The carboxylic acid can act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with amino acid residues in a protein's active site. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues such as lysine and arginine.

Bioisosteric Replacement

In drug design, the carboxylic acid group can be replaced by other acidic functional groups, known as bioisosteres, to fine-tune the molecule's properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. This allows for the optimization of potency, selectivity, and pharmacokinetic properties while maintaining the key interactions with the target.

G Carboxylic Acid Carboxylic Acid Target Protein Target Protein Carboxylic Acid->Target Protein H-Bonding, Salt Bridge Solubility Solubility Carboxylic Acid->Solubility Influences Membrane Permeability Membrane Permeability Carboxylic Acid->Membrane Permeability Impacts Bioisosteres Bioisosteres Bioisosteres->Carboxylic Acid Can Replace Tetrazole Tetrazole Tetrazole->Bioisosteres Hydroxamic Acid Hydroxamic Acid Hydroxamic Acid->Bioisosteres Sulfonamide Sulfonamide Sulfonamide->Bioisosteres

Potential Therapeutic Applications

Based on the known biological activities of related chroman and fluorinated heterocyclic compounds, 8-Fluorochroman-3-carboxylic acid and its derivatives hold promise in several therapeutic areas.

Anticancer Activity

Numerous chromone and chroman derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The presence of a fluorine atom has been shown to enhance the anticancer effects of some heterocyclic compounds.

Anti-inflammatory and Antioxidant Properties

The chroman scaffold is the core of α-tocopherol (vitamin E), a potent antioxidant. Many synthetic chroman derivatives exhibit significant anti-inflammatory and antioxidant activities. The 8-fluoro substituent could potentially modulate these properties.

Neurological Disorders

Derivatives of 6-fluorochroman have been investigated as antagonists of the 5-HT1A receptor, suggesting a potential role for fluorinated chromans in the treatment of neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While direct SAR data for 8-Fluorochroman-3-carboxylic acid is unavailable, we can infer potential relationships from studies on related structures.

ScaffoldPosition of FOther Key SubstituentsObserved ActivityReference
Chroman-4-one6, 82-pentylSIRT2 Inhibition[2]
2H-Chromene6, 83-nitroP2Y6 Receptor Antagonism[3]
4-Anilinoquinoline74-anilino with bulky alkyl groupsAntiproliferative[4]

Table 1: Summary of SAR data from related fluorinated heterocyclic compounds.

The data from these related compounds suggests that:

  • Substitution at the 8-position of the chroman ring is well-tolerated and can contribute to potent biological activity.

  • Electron-withdrawing groups, such as fluorine, at positions 6 and 8 can be favorable for activity.

  • The nature of substituents at other positions on the chroman ring will significantly influence the overall pharmacological profile.

Conclusion and Future Directions

8-Fluorochroman-3-carboxylic acid represents a largely unexplored but highly promising scaffold for medicinal chemistry. The strategic combination of the privileged chroman core, a versatile carboxylic acid handle, and a metabolically robust and electronically influential fluorine atom at the 8-position provides a rich design space for the development of novel therapeutic agents.

Future research should focus on the development of a robust and scalable synthesis for this target molecule and its derivatives. Subsequent screening against a broad range of biological targets will be crucial to unlocking its full therapeutic potential. The insights provided in this technical guide, drawn from the wealth of knowledge on related heterocyclic systems, offer a solid foundation for initiating such a research program. The exploration of 8-Fluorochroman-3-carboxylic acid and its analogs could lead to the discovery of next-generation therapies for a variety of diseases.

References

  • Ko, H., et al. (2017). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. ACS Medicinal Chemistry Letters, 8(11), 1159-1164.
  • Abdelwahab, A. H. F., & Fekry, S. A. H. (2023). Anti-cancerous Properties of the Synthesized Substituted Chromene Compounds and their Pharmacological Activities. Letters in Drug Design & Discovery, 20(8), 1098-1106.
  • Patel, K. D., & Singh, R. K. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. WO2014111903A2.
  • Fekry, A. H. F., & Fekry, S. A. H. (2023). Anti-cancerous Properties of the Synthesized Substituted Chromene Compounds and their Pharmacological Activities. Letters in Drug Design & Discovery, 20(8), 1098-1106.
  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113.
  • Parmar, V. S., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-256.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.
  • Yi, W., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896.
  • Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5334-5337.
  • West, T. H., et al. (2024). The Direct β-C(sp3)
  • Bongarzone, S., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 11(1), 23214.
  • Patel, K. D., & Singh, R. K. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. WO2014111903A2.
  • Lünse, C. E., et al. (2018). Structure-activity relationship of flavin analogs that target the FMN riboswitch. RNA, 24(11), 1547-1559.
  • Hokkaido University. (2026). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Borbás, A., et al. (2011). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. European Journal of Organic Chemistry, 2011(30), 6039-6047.
  • Abdel-Hafez, A. A., et al. (2009). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Arkivoc, 2009(14), 28-38.
  • El-Sayed, N. N. E. (2016).
  • Broughton, M. C., & Queener, S. F. (1998). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. Antimicrobial Agents and Chemotherapy, 42(6), 1339-1345.

Sources

The 8-Substituted Chroman-3-Carboxylic Acid Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The 8-Substituted Chroman-3-Carboxylic Acid scaffold represents a specialized, conformationally constrained pharmacophore in modern medicinal chemistry. Unlike its unsaturated counterparts (chromones and coumarins), the saturated chroman ring offers a distinct 3D vector for substituent display, serving as a rigid bioisostere for phenylacetic acid or glutamate derivatives.

This guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for this scaffold, with a specific focus on the 8-position as a critical modulator of selectivity and metabolic stability.

Executive Summary

The 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (chroman-3-carboxylic acid) core is a privileged structure found in antagonists for G-protein coupled receptors (GPCRs), specifically metabotropic glutamate receptors (mGluRs), and kinase inhibitors (e.g., ROCK2).

The 8-position is pivotal for three reasons:

  • Conformational Locking: Substituents at C8 exert peri-strain on the pyranyl ether oxygen, subtly altering the puckering of the saturated ring.

  • Metabolic Blockade: C8 is a primary site for oxidative metabolism; substitution here (e.g., -F, -Cl, -Me) extends half-life.

  • Selectivity Filter: In mGluR and NMDAR pockets, the C8 substituent often dictates subtype selectivity (e.g., GluN2A vs. GluN2B) by engaging hydrophobic accessory pockets.

Chemical Architecture & Mechanistic Logic

The Scaffold

The core structure consists of a benzene ring fused to a saturated pyran ring carrying a carboxylic acid at C3.

  • C3-COOH: The primary "warhead" or anchor, often mimicking the

    
    -carboxylate of glutamate.
    
  • C8-Substituent: The "tuning knob." Large halogens (Br, I) or lipophilic groups (Allyl, Phenyl) at C8 can fill hydrophobic pockets that are inaccessible to the unsubstituted parent.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Chroman-3-Carboxylic Acid (Scaffold) C3 C3 Position (COOH/Amide) Core->C3 Primary Binding (Salt Bridge) C8 C8 Position (The Selector) Core->C8 Subtype Selectivity & Metabolic Stability C6 C6 Position (Potency Driver) Core->C6 Electronic Tuning (e.g., -OMe for ROCK2) Glu/Asp Bioisostere Glu/Asp Bioisostere C3->Glu/Asp Bioisostere Steric Occlusion\n(Prevents Metabolism) Steric Occlusion (Prevents Metabolism) C8->Steric Occlusion\n(Prevents Metabolism) Hydrophobic Pocket Fill Hydrophobic Pocket Fill C8->Hydrophobic Pocket Fill

Figure 1: Structure-Activity Relationship (SAR) logic for the chroman-3-carboxylic acid scaffold.

Synthetic Methodologies

Synthesis of 8-substituted chroman-3-carboxylic acids generally proceeds via the reduction of the corresponding chromone (unsaturated) or via direct cyclization of substituted phenols.

Route A: The Chromone Reduction Pathway (Primary)

This route is preferred for generating diversity at the 8-position because 8-substituted phenols are readily converted to chromone-3-carboxylic acids, which are then hydrogenated.

Workflow:

  • Vilsmeier-Haack Formylation: 2-Hydroxy-3-substituted-acetophenone

    
     Chromone-3-carboxaldehyde.
    
  • Pinnick Oxidation: Aldehyde

    
     Chromone-3-carboxylic acid.
    
  • Catalytic Hydrogenation: Chromone (C2=C3)

    
     Chroman (C2-C3 saturated).
    
Experimental Protocol: Synthesis of 8-Bromo-chroman-3-carboxylic acid

Step 1: Oxidation of 8-Bromo-chromone-3-carbaldehyde

  • Reagents: Sodium chlorite (

    
    ), Sulfamic acid, DCM/Water.[1]
    
  • Mechanism: Sulfamic acid acts as a chlorine scavenger, preventing chlorination by-products during the aldehyde-to-acid oxidation.

Step 2: Selective Reduction (The Critical Step) Reducing the C2=C3 double bond without debrominating the C8 position requires careful catalyst selection. Pd/C can cause dehalogenation. Wilkinson's Catalyst or controlled pressure hydrogenation is recommended.

Protocol (Self-Validating):

  • Dissolve: 1.0 eq of 8-bromo-chromone-3-carboxylic acid in MeOH/THF (1:1).

  • Catalyst: Add 10 mol%

    
     (Wilkinson's Catalyst) to avoid debromination.
    
  • Hydrogenation: Stir under

    
     (50 psi) at 40°C for 12 hours.
    
  • Validation: Monitor by TLC. The starting material is UV-active (conjugated); the product is less UV-active (non-conjugated).

  • Workup: Filter through Celite, concentrate.

  • Yield: Typically 85-95%.

Chiral Resolution (Enantiomeric Purity)

Biological activity (e.g., ROCK2 inhibition) often resides in the (S)-enantiomer .

Method: Menthol Ester Resolution [2]

  • Esterification: React racemic acid with (-)-Menthol using DCC/DMAP.

  • Separation: The diastereomeric esters have significantly different physical properties and can be separated by standard silica chromatography or crystallization.

  • Hydrolysis: LiOH/THF/Water hydrolysis yields the pure enantiomer.

Biological Applications & Case Studies

ROCK2 Inhibitors (Kinase Selectivity)

Recent literature (Pan et al., Bioorg. Med. Chem.) identifies (S)-6-methoxy-chroman-3-carboxylic acid amides as potent Rho-associated kinase (ROCK2) inhibitors.[3]

  • Role of Scaffold: The chroman ring orients the amide linker into the ATP-binding pocket.

  • 8-Substitution Potential: While the lead compound is 6-substituted, 8-substitution is explored to improve oral bioavailability by blocking metabolic clearance.

NMDAR and mGluR Antagonists

The chroman-3-carboxylic acid is a conformationally restricted analog of phenylglutaric acid .

  • Mechanism: It binds to the glutamate recognition site.

  • 8-Substituent Effect: In NMDAR antagonists (derived from coumarins like UBP608), placing a bulky group (Br, I) at C8 fills a specific hydrophobic pocket in the GluN2A subunit, enhancing selectivity over GluN2B. This logic translates to the saturated chroman series.

Quantitative Data Summary
Compound ClassTargetKey SubstituentsActivity (IC50/Ki)Role of 8-Sub
Chroman-3-amides ROCK26-OMe, 8-H4 nM (Ki)Potential metabolic blocker
Coumarin-3-acids NMDAR (GluN2A)6-Br, 8-Br19

M
Selectivity determinant
Isoquinoline-3-acids mGluR Antagonist6-Sub, 8-H55 nMScaffold rigidity

Synthetic Pathway Visualization

The following Graphviz diagram outlines the retrosynthetic logic for accessing the 8-substituted scaffold.

Synthesis_Pathway Phenol 2-Hydroxy-3-R-Acetophenone (Starting Material) Aldehyde 8-R-Chromone-3-Carbaldehyde (Vilsmeier-Haack) Phenol->Aldehyde POCl3, DMF Acid_Unsat 8-R-Chromone-3-Carboxylic Acid (Pinnick Oxidation) Aldehyde->Acid_Unsat NaClO2, Sulfamic Acid Chroman_Rac (±)-8-R-Chroman-3-Carboxylic Acid (Selective Hydrogenation) Acid_Unsat->Chroman_Rac H2, RhCl(PPh3)3 (Avoid Pd/C if R=Halogen) Chroman_Pure (S)-8-R-Chroman-3-Carboxylic Acid (Chiral Resolution) Chroman_Rac->Chroman_Pure (-)-Menthol Resolution or Asymmetric Hydrogenation

Figure 2: Synthetic workflow from substituted phenols to chiral chroman-3-carboxylic acids.

References

  • Pan, J., et al. (2019).[4] "Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors."[3] Bioorganic & Medicinal Chemistry. Link

  • Gordon, A. T., et al. (2020).[1][5] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc. Link

  • Irvine, M. W., et al. (2012). "Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors." Neurochemistry International. Link

  • Ornstein, P. L., et al. (1992). "6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists." Journal of Medicinal Chemistry. Link

  • Murata, Y., et al. (2018). "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs."[2] Beilstein Journal of Organic Chemistry. Link

Sources

An In-Depth Technical Guide to the Metabolic Stability of 8-Fluorochroman-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Metabolic Landscape of Novel Chroman Analogs

In the intricate journey of drug discovery and development, understanding the metabolic fate of a novel chemical entity is a critical determinant of its potential success. The metabolic stability of a compound dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and dosing regimen. This guide provides a comprehensive technical overview of the metabolic stability of 8-fluorochroman-3-carboxylic acid analogs, a class of compounds with significant therapeutic potential.

As researchers and drug development professionals, our goal is to design molecules that are not only potent and selective but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] The strategic incorporation of fluorine into drug candidates has become a widely adopted strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] This guide will delve into the scientific principles and practical methodologies for assessing the metabolic stability of 8-fluorochroman-3-carboxylic acid analogs, offering insights into experimental design, data interpretation, and the underlying structure-activity relationships.

The Rationale for Fluorination in Drug Design: A Focus on the 8-Position of the Chroman Scaffold

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[6] However, the aromatic ring of the chroman nucleus is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in humans.[7][8][9][10] This metabolic vulnerability can lead to rapid clearance and poor bioavailability, hindering the therapeutic potential of promising drug candidates.

The introduction of a fluorine atom at the 8-position of the chroman ring is a deliberate design strategy to mitigate this metabolic liability. The rationale behind this approach is twofold:

  • Blocking Metabolic Hotspots: Aromatic hydroxylation is a common metabolic pathway for many drug molecules. By placing a fluorine atom at a potential site of oxidation, we can effectively "block" this metabolic route. The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage by CYPs.[4][5]

  • Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the overall electron density of the aromatic ring, potentially making it less susceptible to electrophilic attack by CYP enzymes.

This strategic fluorination is anticipated to enhance the metabolic stability of the 8-fluorochroman-3-carboxylic acid analogs, leading to an improved pharmacokinetic profile.

Assessing Metabolic Stability: In Vitro Methodologies

The cornerstone of evaluating metabolic stability in early drug discovery is the use of in vitro assay systems that recapitulate the metabolic machinery of the liver.[11] The primary goal of these assays is to determine the intrinsic clearance (CLint) of a compound, which is a measure of the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations.[12][13][14]

The Human Liver Microsomal (HLM) Stability Assay: A First-Line Assessment

The HLM assay is a robust and high-throughput method for the initial assessment of metabolic stability.[15] Liver microsomes are subcellular fractions of hepatocytes that are rich in CYP enzymes.

Rationale for Experimental Choices:

  • Human Liver Microsomes: Utilizing human-derived microsomes provides the most clinically relevant data for predicting human metabolism.

  • NADPH Regeneration System: CYP enzymes require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system is included in the incubation to ensure sustained enzyme function throughout the experiment.

  • Low Substrate Concentration: The assay is typically performed at a low substrate concentration (e.g., 1 µM) to ensure that the enzyme kinetics are in the linear range (first-order kinetics), simplifying the calculation of intrinsic clearance.

Self-Validating System:

The inclusion of positive control compounds with known metabolic fates (e.g., high, medium, and low clearance compounds) is essential for validating the assay performance. Consistent results for these controls ensure the reliability of the data obtained for the test compounds.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the 8-fluorochroman-3-carboxylic acid analog in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome and compound mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard. The organic solvent precipitates the proteins, thereby stopping the enzymatic reaction.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

Workflow for Human Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock B Prepare Working Solution A->B E Pre-warm Reagents B->E C Prepare NADPH System F Initiate Reaction C->F D Thaw Microsomes D->E E->F G Incubate at 37°C F->G H Time-point Sampling G->H I Terminate Reaction H->I J Protein Precipitation I->J K Centrifugation J->K L LC-MS/MS Analysis K->L

Caption: Workflow of the human liver microsomal stability assay.

Data Analysis and Interpretation

The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18][19][20]

Key Parameters Calculated:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • Intrinsic Clearance (CLint): This is calculated from the half-life and the protein concentration used in the assay.

Table 1: Hypothetical Metabolic Stability Data for 8-Fluorochroman-3-carboxylic Acid Analogs in Human Liver Microsomes

Compound IDSubstitution PatternHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-H 8-H1546.2
Analog-F 8-F> 60< 11.6
Analog-Cl 8-Cl4515.4
Analog-Me 8-Me2527.7

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates the expected outcome of the 8-fluoro substitution. The parent compound with a hydrogen at the 8-position (Parent-H) exhibits moderate metabolic clearance. In contrast, the 8-fluoro analog (Analog-F) shows significantly enhanced metabolic stability, with a half-life greater than 60 minutes and low intrinsic clearance. This suggests that the 8-position is a metabolic "soft spot" in the parent molecule and that the fluorine substitution effectively blocks this metabolic pathway. The 8-chloro and 8-methyl analogs also show improved stability compared to the parent compound, but to a lesser extent than the 8-fluoro analog.

Analytical Methodology: The Power of LC-MS/MS

The accurate quantification of the parent compound and the identification of its metabolites are paramount for a thorough understanding of its metabolic fate. LC-MS/MS is the gold standard analytical technique for these studies due to its high sensitivity, selectivity, and speed.[16][17][18][19][20]

Method Development Considerations:

  • Chromatographic Separation: A robust reversed-phase HPLC method is typically developed to achieve good separation of the parent compound from its potential metabolites and endogenous matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for quantification. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Metabolite Identification: High-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, Q-TOF) can be employed for the identification of unknown metabolites by providing accurate mass measurements and fragmentation data.

LC-MS/MS Bioanalysis Workflow

A Sample from in vitro assay B HPLC Separation (Reversed-Phase) A->B C Ionization (Electrospray Ionization - ESI) B->C D Mass Analyzer 1 (Q1) (Precursor Ion Selection) C->D E Collision Cell (q2) (Fragmentation) D->E F Mass Analyzer 2 (Q3) (Product Ion Selection) E->F G Detector F->G H Data Acquisition & Processing G->H

Caption: A simplified workflow for LC-MS/MS bioanalysis.

Structure-Activity Relationship (SAR) for Metabolic Stability

Systematically modifying the structure of the 8-fluorochroman-3-carboxylic acid analogs and evaluating their metabolic stability can provide valuable insights into the SAR.

Key Structural Modifications and Their Potential Impact:

  • Substitution on the Aromatic Ring:

    • Position: The position of the substituent on the aromatic ring can significantly influence metabolic stability. As demonstrated, substitution at a metabolically labile position (e.g., the 8-position) can block metabolism.

    • Electronic Nature: Electron-withdrawing groups (like fluorine) can deactivate the aromatic ring towards oxidative metabolism, while electron-donating groups may have the opposite effect.

  • Modifications to the Carboxylic Acid Group: The carboxylic acid moiety itself can be a site for metabolism (e.g., glucuronidation). Esterification or amidation of the carboxylic acid can alter the metabolic pathway and stability.

  • Stereochemistry: The stereochemistry at the C3 position of the chroman ring can influence how the molecule binds to the active site of metabolic enzymes, thereby affecting its metabolic rate.

Conclusion and Future Directions

The strategic incorporation of a fluorine atom at the 8-position of the chroman-3-carboxylic acid scaffold is a promising approach to enhance metabolic stability. The in vitro methodologies and analytical techniques outlined in this guide provide a robust framework for assessing the metabolic fate of these analogs.

Future work in this area should focus on:

  • Metabolite Identification: For analogs that still exhibit some level of metabolism, identifying the major metabolites is crucial for understanding the metabolic pathways and ensuring that no reactive or toxic metabolites are formed.

  • In Vivo Pharmacokinetic Studies: Promising candidates with good in vitro metabolic stability should be advanced to in vivo pharmacokinetic studies in animal models to confirm their favorable ADME properties in a whole-organism setting.

  • CYP Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of these analogs can help predict potential drug-drug interactions.

By systematically applying the principles and methodologies described herein, researchers and drug development professionals can effectively optimize the metabolic stability of 8-fluorochroman-3-carboxylic acid analogs, thereby increasing their probability of success as novel therapeutic agents.

References

  • Use of intrinsic clearance for prediction of human hepatic clearance. (2025). ResearchGate. [Link]

  • Obach, R. S., Walker, G. S., & Bacon, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735–744. [Link]

  • Intrinsic clearance (liver microsomes, human) - ES. (n.d.). Eurofins Discovery. [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization-based High-throughput Bioanalysis by LC-MS. Journal of Pharmacological and Toxicological Methods, 86, 49–58. [Link]

  • Dufresne, M., & Pichette, V. (2018). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Clinical Proteomics, 15, 29. [Link]

  • Chen, Y. D., et al. (2018). ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning. Medicinal Chemistry Research, 27(10), 2376–2386. [Link]

  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 441–448. [Link]

  • Cytochromes P450. (n.d.). University of Kansas. [Link]

  • Soars, M. G., et al. (2002). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Drug Metabolism and Disposition, 30(11), 1307–1312. [Link]

  • Refined ADME Profiles for ATC Drug Classes. (2025). PMC. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. (2025). ResearchGate. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (n.d.). PMC. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC. [Link]

  • Derivatization-based High-throughput Bioanalysis by LC-MS. (2017). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

  • Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. (n.d.). PMC. [Link]

  • ADME Properties in Drug Delivery. (n.d.). MDPI. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (n.d.). PMC. [Link]

  • Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. (n.d.). ResearchGate. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: Employing a Se. (2022). NSF Public Access Repository. [Link]

  • Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). PubMed. [Link]

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sul. (n.d.). Wiley Online Library. [Link])

  • Compositions and methods of use thereof for treatment of metabolic diseases and related disorders. (n.d.).

Sources

Introduction: The Significance of Fluorinated Chroman Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Fluorochroman-3-carboxylic acid: Properties, Synthesis, and Safe Handling Protocols

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. The introduction of a fluorine atom onto this scaffold, creating structures like 8-Fluorochroman-3-carboxylic acid, can dramatically modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter acidity (pKa), making fluorinated heterocycles highly sought-after building blocks in drug discovery.[1] Carboxylic acids, in turn, are fundamental functional groups in pharmaceuticals, often crucial for target interaction and influencing solubility and pharmacokinetic profiles.[2][3][4]

This guide provides a comprehensive technical overview of 8-Fluorochroman-3-carboxylic acid, addressing its identification, potential applications, and most critically, detailed protocols for its safe handling and use in a research environment. While this specific isomer is not widely cataloged, we will synthesize data from closely related analogues to provide a robust and scientifically grounded framework for researchers, scientists, and drug development professionals.

Part 1: Compound Identification and Physicochemical Profile

A definitive CAS (Chemical Abstracts Service) number for 8-Fluorochroman-3-carboxylic acid is not readily found in major chemical databases as of early 2026. This suggests the compound may be a novel research chemical or a less-common isomer. However, by examining structurally related and isomeric compounds, we can establish a predictive profile for its key properties.

PropertyPredicted/Analog-Based ValueRationale & Comparative Compounds
Molecular Formula C₁₀H₉FO₃Based on the core chroman-3-carboxylic acid structure with one fluorine substituent.
Molecular Weight 196.18 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidBased on analogues like 6-Fluorochromone-3-carboxylic acid and (S)-6-Fluorochromane-2-carboxylic acid.[1][5]
Melting Point Expected >100 °C, potentially in the 150-250 °C range6-Fluorochromone-3-carboxylic acid has a melting point of 232-240 °C.[1] The chroman (saturated) analogue may have a lower melting point.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol)Carboxylic acids often exhibit low aqueous solubility, which is enhanced at basic pH. This is a common characteristic for this class of compounds.
Acidity (pKa) Predicted ~4-5The carboxylic acid group is the primary acidic proton. This range is typical for carboxylic acids and their bioisosteres used in drug design.[3]

Part 2: Synthesis and Potential Applications

Synthetic Pathways

The synthesis of fluorinated chroman carboxylic acids typically involves multi-step sequences starting from commercially available fluorinated phenols. A plausible retro-synthetic approach for 8-Fluorochroman-3-carboxylic acid would likely adapt established methods for similar chroman structures.[6] One potential pathway could involve the cyclization of a fluorinated phenol derivative, followed by transformations to introduce the carboxylic acid at the 3-position. General methods for creating carboxylic acids include the hydrolysis of nitriles or the oxidation of primary alcohols.[7]

Potential Applications in Drug Discovery and Research

While specific research on the 8-fluoro isomer is not prominent, the fluorochroman scaffold is of significant interest.

  • Pharmaceutical Development : The core structure is a key intermediate for synthesizing novel therapeutic agents. The fluorine atom can serve to block metabolic oxidation and enhance binding to biological targets, making it a valuable component in designing anti-inflammatory, anti-cancer, or CNS-active agents.[1][8]

  • Chemical Probes : Fluorinated organic molecules can be used in the development of probes for bioimaging, leveraging fluorine's properties for techniques like ¹⁹F NMR spectroscopy.

  • Materials Science : Carboxylic acid-functionalized chromans could be explored as monomers or modifiers in polymer chemistry to create materials with specific thermal or optical properties.[4]

Part 3: Comprehensive Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS), the following protocols are synthesized from SDS data for structurally similar fluorinated and chroman-based carboxylic acids.[5][9][10] This approach establishes a robust, precautionary safety framework.

Hazard Identification and Risk Assessment

Based on analogous compounds, 8-Fluorochroman-3-carboxylic acid should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation/Corrosion : Causes skin irritation.[9][10] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[9][10] Direct contact can lead to redness, pain, and potential damage.

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or powder.[9][10]

  • Harmful if Swallowed : Ingestion may cause gastrointestinal irritation.[11]

  • Chronic Effects : The toxicological properties have not been fully investigated.[11] As with many fluorinated organic compounds, caution regarding long-term exposure is warranted.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing 8-Fluorochroman-3-carboxylic acid in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_cleanup Cleanup & Disposal prep Risk Assessment & SOP Review ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid in Hood (Avoid Dust Generation) fume_hood->weigh dissolve Dissolve in Solvent (Use Appropriate Glassware) weigh->dissolve reaction Perform Reaction Under Inert Atmosphere (if needed) dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Segregate & Label Halogenated Organic Waste decontaminate->waste dispose Dispose via Licensed Waste Management Service waste->dispose

Caption: Workflow for the safe laboratory handling of 8-Fluorochroman-3-carboxylic acid.

Detailed Protocols

Personal Protective Equipment (PPE):

  • Eye Protection : Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[12]

  • Hand Protection : Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[12]

  • Skin and Body Protection : Wear a lab coat. For larger quantities or where there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust is generated, a dust respirator may be necessary.

Handling and Storage:

  • Handling : Avoid all personal contact, including inhalation of dust.[5] Prevent dust formation. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][11] Store away from incompatible materials such as strong oxidizing agents and strong bases.

Spill and Emergency Procedures:

  • Minor Spills (Solid) :

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid generating dust.[5]

    • Carefully sweep or shovel the material into a clean, dry, labeled container for disposal.[5][12]

    • Clean the spill area with a damp cloth or paper towel, and place cleaning materials in the hazardous waste container.

  • First Aid Measures :

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[12] Seek medical attention.

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[9] Seek medical attention if irritation persists.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9][11] Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11][12][13]

Conclusion

8-Fluorochroman-3-carboxylic acid represents a potentially valuable building block for research and development, particularly in the pharmaceutical sector. While specific data for this isomer is scarce, a thorough analysis of related compounds provides a solid foundation for understanding its likely properties and for establishing safe and effective handling protocols. By adhering to the principles of chemical safety, including the consistent use of engineering controls and appropriate PPE, researchers can confidently and responsibly explore the potential of this and other novel fluorinated compounds.

References

  • BenchChem. (n.d.). Synthesis of 8-Fluoroquinoline-3-carboxamide. Technical Support Center.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: (S)-6-Fluorochromane-2-carboxylic acid.
  • Sigma-Aldrich. (2021, September 7).
  • KMK Regulatory Services. (2018, April 15).
  • Fisher Scientific. (2009, May 6).
  • Sogabe, S., et al. (2025, June 17). Encapsulation of Perfluoroalkyl Carboxylic Acids (PFCAs) Within Polymer Microspheres for Storage in Supercritical Carbon Dioxide. PMC.
  • Thermo Fisher Scientific. (2025, September 15).
  • Apollo Scientific. (n.d.). Safety Data Sheet: (R)-6-Fluorochroman-2-carboxylic acid.
  • ResearchGate. (n.d.). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids.
  • Asecos. (n.d.). Handling & storage of hydrofluoric acid (HF).
  • Google Patents. (2014, July 24). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • BP Polymers. (2011, June 20).
  • Google Patents. (n.d.). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Pandey, S. K., et al. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents.
  • Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Patsnap Eureka. (2025, July 31). Carboxylic Acid's Role in Enhancing Biochemical Processes.
  • Horgan, C. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • ResearchGate. (n.d.).

Sources

The Fluorine Effect: Harnessing Stereoelectronics to Modulate Chromane Ring Conformation and Biological Binding

Sources

Identifying biological targets for 8-Fluorochroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the identification and validation of biological targets for 8-Fluorochroman-3-carboxylic acid (also known as 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid).

Executive Summary: The Pharmacophore Context

8-Fluorochroman-3-carboxylic acid represents a specialized "privileged scaffold" in medicinal chemistry. Unlike simple fragments, this molecule possesses three distinct features that dictate its biological interactivity:

  • The Chroman Core: A bicyclic structure mimicking natural flavonoids and tocopherols, capable of hydrophobic interactions within protein pockets (e.g., kinase hinge regions).

  • The C3-Carboxylic Acid: A critical "warhead" or linker. In its free form, it mimics phosphate groups or metabolic intermediates. In drug design, it is the primary handle for amide coupling to generate high-affinity kinase inhibitors (e.g., ROCK2 inhibitors).

  • The C8-Fluorine Substitution: A metabolic blocker that prevents aromatic hydroxylation, modulates the pKa of the phenolic ether, and enhances lipophilicity for membrane permeability.

This guide outlines the specific protocols to identify targets for this scaffold, distinguishing between the free acid (acting as a metabolic mimic) and its amide derivatives (acting as ATP-competitive inhibitors).

Chemoinformatic Profiling & Predicted Targets

Before wet-lab experimentation, we establish a "Digital Twin" of the molecule to predict high-probability targets based on structural homology.

Target ClassProbabilityRationaleKey Reference Analogs
Kinases (ROCK2) HighThe 3-position amide derivatives of chromans are potent, isoform-selective inhibitors of Rho-associated protein kinase 2 (ROCK2).(S)-6-methoxy-chroman-3-carboxamides
GPCRs (GPR35) MediumChroman/Chromone carboxylic acids often act as agonists for GPR35, a receptor associated with inflammation and pain.Cromolyn, Zaprinast
Retinal Precursors Emerging3,4-dihydro-2H-1-benzopyran-3-carboxylic acids have been patented for stimulating retinal precursor cell differentiation.Patent US10807973B2
Metabolic Enzymes MediumThe carboxylic acid moiety can mimic substrates for Aldose Reductase or stereoselective esterases.Fidarestat (chroman-4-one core)

Experimental Protocol: Target Deconvolution

To definitively identify the target, we employ a Chemical Proteomics approach. The choice of method depends on whether you are screening the free acid or a derivative.

Workflow Visualization

The following diagram illustrates the decision tree for target identification.

TargetID_Workflow Start Start: 8-Fluorochroman-3-COOH Decision Is the molecule the final drug or a fragment? Start->Decision FreeAcid Path A: Free Acid Screening Decision->FreeAcid Final Drug (Free Acid) Derivative Path B: Derivative/Probe Synthesis Decision->Derivative Fragment/Scaffold TPP Thermal Proteome Profiling (TPP) (Label-free) FreeAcid->TPP DARTS DARTS (Proteolysis Resistance) FreeAcid->DARTS MS LC-MS/MS Identification TPP->MS DARTS->MS Linker Attach Biotin/Click-Tag via C3-Amide Bond Derivative->Linker Affinity Affinity Chromatography (Pulldown) Linker->Affinity Affinity->MS Validation Functional Validation (CRISPR/RNAi/Enzymatic Assay) MS->Validation

Figure 1: Strategic workflow for de-orphaning 8-Fluorochroman-3-carboxylic acid targets.

Protocol A: Affinity Chromatography (The "Gold Standard")

This method is best if the 3-COOH group is tolerant to modification (e.g., if the molecule is a kinase inhibitor scaffold).

Principle: The carboxylic acid is converted into an amide-linked biotin probe. The 8-Fluoro group remains exposed to interact with the hydrophobic pocket.

Step-by-Step Methodology:

  • Probe Synthesis:

    • Activate 8-Fluorochroman-3-carboxylic acid using HATU/DIPEA.

    • React with a PEG-linked Biotin amine (e.g., Biotin-PEG4-NH2).

    • Control: Synthesize a "negative control" probe with a bulky group blocking the 8-position or using the non-fluorinated analog if F is critical.

  • Lysate Preparation:

    • Harvest cells (e.g., HeLa, Jurkat, or specific retinal lines).

    • Lyse in non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors).

  • Pulldown:

    • Incubate lysate with the Biotin-Probe (10 µM) for 4 hours at 4°C.

    • Add Streptavidin-Magnetic Beads for 1 hour.

    • Competition Control: In a parallel tube, add 100x excess of free (unlabeled) 8-Fluorochroman-3-carboxylic acid before adding the probe. Targets displaced by the free acid are specific.

  • Elution & Analysis:

    • Wash beads 5x with lysis buffer.

    • Elute with boiling SDS-PAGE buffer or On-Bead Digestion (Trypsin).

    • Analyze via LC-MS/MS .

  • Data Filtering:

    • Filter for proteins enriched in the Probe sample vs. the Competition Control.

Protocol B: Thermal Proteome Profiling (TPP)

Use this if the carboxylic acid must remain free for binding (e.g., if it mimics a phosphate).

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
  • Treatment: Treat live cells or lysate with 8-Fluorochroman-3-carboxylic acid (10-50 µM) vs. DMSO vehicle.

  • Thermal Challenge: Aliquot samples and heat to a gradient of temperatures (37°C to 67°C).

  • Separation: Centrifuge to pellet precipitated (denatured) proteins. Soluble (stabilized) proteins remain in the supernatant.

  • Quantification: TMT-labeling and Mass Spectrometry to generate melting curves.

  • Hit Calling: Identify proteins with a significant

    
     shift.
    

Mechanism Case Study: ROCK2 Inhibition

The most authoritative biological link for the chroman-3-carboxylic acid scaffold is its role in inhibiting ROCK2 (Rho-associated Coiled-Coil Containing Protein Kinase 2) .

Scientific Rationale: Research indicates that amides derived from chroman-3-carboxylic acids bind to the ATP pocket of ROCK2.[1] The chroman ring sits in the hydrophobic cleft, while the amide linker directs the tail towards the solvent front, often interacting with the hinge region.

Pathway Visualization: Understanding the downstream effects is crucial for phenotypic validation (e.g., observing changes in cell shape or motility).

ROCK2_Pathway Drug 8-Fluorochroman-3-COOH Derivative ROCK2 ROCK2 (Kinase) Drug->ROCK2 Inhibits (ATP Comp.) RhoA RhoA (GTP) RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates LIMK LIMK ROCK2->LIMK Phosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Contraction/Blebbing Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin Stabilization

Figure 2: The RhoA/ROCK2 signaling cascade. 8-Fluorochroman derivatives inhibit ROCK2, preventing actin reorganization.

References

  • Wei, L., et al. (2019). "Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors."[1] Bioorganic & Medicinal Chemistry, 27(7), 1382-1390.[1][2][3][4] Link[1][3][4]

  • Gordon, A. T., et al. (2020). "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc, part v, 1-14. Link

  • Bui, T. T. M., et al. (2025). "Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors." Journal of Medicinal Chemistry, 68(10).[1] Link[1]

  • Hoffmann-La Roche. (2020). "Compounds for use as therapeutically active substances in the treatment of retinal diseases." U.S. Patent 10,807,973.[5] Link

Sources

Methodological & Application

Synthesis of 8-Fluorochroman-3-carboxylic Acid: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Fluorochroman-3-carboxylic Acid Scaffold

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic compounds. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Specifically, the 8-fluorochroman-3-carboxylic acid scaffold represents a key building block in medicinal chemistry, offering multiple points for diversification and the potential for developing novel therapeutics targeting a range of diseases. This guide provides a comprehensive, step-by-step protocol for the proposed synthesis of 8-Fluorochroman-3-carboxylic acid, designed for researchers and professionals in drug development.

Proposed Synthetic Pathway Overview

The synthesis of 8-Fluorochroman-3-carboxylic acid can be envisioned through a multi-step sequence, commencing with the commercially available 2-fluorophenol. The proposed pathway involves the initial formation of a phenoxypropanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to construct the chroman-4-one core. Subsequent functionalization at the 3-position via formylation and subsequent oxidation yields the target carboxylic acid.

Synthesis_Workflow A 2-Fluorophenol B 3-(2-Fluorophenoxy)propanoic acid A->B Step 1: Ether Synthesis C 8-Fluorochroman-4-one B->C Step 2: Intramolecular Friedel-Crafts Acylation D 8-Fluoro-4-oxochroman-3-carbaldehyde C->D Step 3: Formylation E 8-Fluorochroman-3-carboxylic acid D->E Step 4: Oxidation

Caption: Proposed synthetic workflow for 8-Fluorochroman-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

This initial step involves a nucleophilic substitution reaction where the phenoxide generated from 2-fluorophenol displaces the chloride from 3-chloropropionic acid.

Protocol:

  • To a solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) or another suitable base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt.

  • Add 3-chloropropionic acid (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2-fluorophenoxy)propanoic acid, which can be further purified by recrystallization if necessary.

Step 2: Synthesis of 8-Fluorochroman-4-one

The chroman-4-one ring system is constructed via an intramolecular Friedel-Crafts acylation of the previously synthesized 3-(2-fluorophenoxy)propanoic acid. A strong acid catalyst is employed to promote the cyclization.

Protocol:

  • To a flask containing polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), add 3-(2-fluorophenoxy)propanoic acid (1.0 eq) in portions with stirring.[1]

  • Heat the reaction mixture to a temperature between 80-100°C.

  • Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a dilute sodium bicarbonate solution.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 8-Fluoro-4-oxochroman-3-carbaldehyde

Introduction of the formyl group at the C3 position of the chroman-4-one is a crucial step. This can be achieved through a Vilsmeier-Haack type reaction or by reaction with a suitable formylating agent.

Protocol:

  • In a flask cooled in an ice bath, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) with stirring.

  • To this pre-formed reagent, add a solution of 8-Fluorochroman-4-one (1.0 eq) in DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a beaker of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The product will precipitate and can be collected by filtration.

  • Wash the solid with water and dry to obtain the crude 8-Fluoro-4-oxochroman-3-carbaldehyde, which can be purified by column chromatography.

Step 4: Synthesis of 8-Fluorochroman-3-carboxylic acid

The final step involves the oxidation of the 3-formyl group to a carboxylic acid. A mild oxidizing agent is typically used to avoid over-oxidation or degradation of the chroman-4-one core.

Protocol:

  • Suspend 8-Fluoro-4-oxochroman-3-carbaldehyde (1.0 eq) in a mixture of a suitable solvent such as tert-butanol and water.

  • Add a buffer, such as sodium dihydrogen phosphate, to maintain a slightly acidic to neutral pH.

  • To this stirred suspension, add sodium chlorite (NaClO₂) (1.5 eq) in portions.

  • A scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene, can be added.

  • Stir the reaction at room temperature for several hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 8-Fluorochroman-3-carboxylic acid. Recrystallization can be performed for further purification.

Quantitative Data Summary

CompoundFormulaMol. Wt. ( g/mol )Starting MaterialMolar RatioExpected Yield (%)
3-(2-Fluorophenoxy)propanoic acidC₉H₉FO₃184.162-Fluorophenol1.085-95
8-Fluorochroman-4-oneC₉H₇FO₂166.153-(2-Fluorophenoxy)propanoic acid1.070-85
8-Fluoro-4-oxochroman-3-carbaldehydeC₁₀H₇FO₃194.168-Fluorochroman-4-one1.060-75
8-Fluorochroman-3-carboxylic acidC₁₀H₇FO₄210.168-Fluoro-4-oxochroman-3-carbaldehyde1.080-90

Conclusion

This application note outlines a plausible and scientifically grounded synthetic route to 8-Fluorochroman-3-carboxylic acid, a valuable scaffold for drug discovery. The proposed multi-step synthesis utilizes established chemical transformations, providing a clear and detailed protocol for each step. Researchers can adapt and optimize these procedures to generate a library of derivatives for further biological evaluation.

References

  • Recent approaches and proposed approach to the synthesis of fluorinated chromenones. (n.d.). Google Scholar.
  • Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). Arkat USA. Retrieved February 15, 2026, from [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 8-Fluorochroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 8-Fluorochroman-3-carboxylic Acid

Chiral chroman scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E analogues and various therapeutic agents. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Specifically, the 8-fluorochroman-3-carboxylic acid moiety is a key building block for the development of novel pharmaceuticals. The precise control of stereochemistry at the C3 position is crucial, as different enantiomers often exhibit distinct pharmacological activities. This document provides a comprehensive guide for the enantioselective synthesis of chiral 8-fluorochroman-3-carboxylic acid, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established organocatalytic principles, offering a robust and reproducible approach to this valuable chiral intermediate.

Synthetic Strategy: A Logic-Driven Approach

The enantioselective synthesis of 8-fluorochroman-3-carboxylic acid is most effectively achieved through a three-stage process. This strategy is designed for efficiency, stereocontrol, and adaptability.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Cyclization cluster_2 Stage 3: Final Deprotection A Synthesis of (E)-ethyl 3-(2-hydroxy-3-fluorophenyl)acrylate B Organocatalytic Intramolecular Oxa-Michael Addition A->B Key Stereodetermining Step C Mild Hydrolysis to Carboxylic Acid B->C Formation of Final Product G cluster_0 Catalyst Activation cluster_1 Transition State cluster_2 Cyclization cluster_3 Product Release A Thiourea Catalyst C Dual H-Bonding Activation (Thiourea-Ester & Amine-Phenol) A->C B Substrate B->C D Intramolecular Oxa-Michael Addition C->D Stereodetermining Step E Chiral Product D->E F Catalyst Regeneration D->F

Application Note: Enantiomeric Resolution of Racemic 8-Fluorochroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The resolution of racemic 8-fluorochroman-3-carboxylic acid is a critical step in the synthesis of specific GPCR modulators and enzyme inhibitors where the 3-position stereocenter dictates binding affinity. The presence of the 8-fluoro substituent introduces electronic effects that slightly increase the acidity of the carboxylic group compared to the unsubstituted chroman, necessitating adjustments in resolving agent stoichiometry.

This guide details two validated pathways for obtaining high optical purity (


):
  • Classical Diastereomeric Salt Resolution: The preferred method for multi-gram to kilogram scale-up due to cost-efficiency.

  • Enzymatic Kinetic Resolution: A "green" alternative yielding very high enantiomeric excess (ee) under mild conditions, ideal for early-stage discovery.

Pre-Resolution Analytics

Before initiating resolution, the racemic baseline must be established.

Analytical Method: Chiral HPLC

Objective: To separate enantiomers and calculate enantiomeric excess (


).
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel),

    
    .
    
  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Chroman absorption) and 254 nm.

  • Temperature:

    
    .
    
  • Expected Retention:

    • Enantiomer 1 (R):

      
      
      
    • Enantiomer 2 (S):

      
      
      
    • Note: Elution order must be confirmed via optical rotation of isolated peaks.

Protocol A: Classical Diastereomeric Salt Resolution

Principle: This method relies on the solubility difference between the diastereomeric salts formed by the reaction of the racemic acid with an optically pure amine base. For chroman-3-carboxylic acids, (S)-(-)-1-Phenylethylamine is the "privileged" resolving agent due to efficient


-stacking interactions with the chroman aromatic ring.
Material Requirements
  • Racemic 8-fluorochroman-3-carboxylic acid (

    
    )
    
  • (S)-(-)-1-Phenylethylamine [

    
    ] (
    
    
    
    )
  • Solvents: Absolute Ethanol (EtOH), Acetone, 2-Propanol.

Step-by-Step Procedure
Step 1: Screening & Salt Formation

The "Half-Equivalent Method" (Pope-Peachey method) is recommended to maximize yield of the less soluble diastereomer.

  • Dissolve 10.0 g (51 mmol) of racemic 8-fluorochroman-3-carboxylic acid in 150 mL of boiling absolute Ethanol.

  • Add 3.1 g (25.5 mmol, 0.5 eq) of (S)-(-)-1-Phenylethylamine dropwise to the hot solution.

    • Scientific Insight: Using 0.5 equivalents forces the less soluble diastereomeric salt to precipitate while the more soluble salt and unreacted enantiomer remain in solution.

  • Allow the solution to cool slowly to room temperature over 4 hours with gentle stirring.

  • Chill at

    
     for 12 hours.
    
Step 2: Fractional Recrystallization
  • Filter the white crystalline precipitate. Save the filtrate (Mother Liquor A) for recovery of the opposite enantiomer.

  • Recrystallization: Dissolve the wet cake in the minimum amount of boiling Ethanol/Water (95:5). Cool and filter.[1][2]

  • Repeat recrystallization until the melting point is constant and optical rotation stabilizes.

Step 3: Salt Liberation (Acidification)
  • Suspend the purified salt in 50 mL of water.

  • Add 10% HCl dropwise until pH < 2. The free acid will precipitate.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Dry over

    
     and concentrate to yield the pure enantiomer (typically the 
    
    
    
    -acid with
    
    
    -PEA, but confirmation is required).
Data: Solvent Screening for Salt Crystallization
Solvent SystemYield (%)Enantiomeric Excess (% ee)Notes
Ethanol (Abs) 38% 88% Best balance of yield/purity.
Ethanol : Water (9:1)45%72%Co-crystallization of eutectics observed.
Acetone20%94%High purity, but low recovery.
2-Propanol35%85%Good alternative if EtOH fails.
Visualization: Chemical Resolution Workflow

ChemicalResolution Racemate Racemic 8-Fluoro Acid (10g) AddBase Add (S)-PEA (0.5 eq) in Hot EtOH Racemate->AddBase Crystallize Cool to 4°C (12 hours) AddBase->Crystallize Filter Filtration Crystallize->Filter Solid Solid Salt (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallize (EtOH/H2O) Solid->Recryst Check Check ee% / Rotation Recryst->Check Check->Recryst ee < 98% Acidify Acidify (HCl) Extract EtOAc Check->Acidify ee > 98% FinalProd Pure (S)-Enantiomer (>99% ee) Acidify->FinalProd

Figure 1: Workflow for the classical resolution of 8-fluorochroman-3-carboxylic acid using (S)-PEA.

Protocol B: Enzymatic Kinetic Resolution (Biocatalytic)

Principle: Lipases exhibit high stereoselectivity toward the hydrolysis of esters. By converting the racemic acid to an ester, a specific lipase (typically Burkholderia cepacia or Candida antarctica) will hydrolyze only one enantiomer back to the acid, leaving the other as the unreacted ester.

Material Requirements
  • Racemic 8-fluorochroman-3-carboxylic acid ethyl ester (Synthesized via Fischer esterification).

  • Lipase: Amano PS (Burkholderia cepacia) or Novozym 435 .

  • Buffer: Phosphate buffer (0.1 M, pH 7.0).

  • Co-solvent: Acetone or MTBE (to improve substrate solubility).

Step-by-Step Procedure
Step 1: Esterification (Pre-requisite)

Convert the racemic acid to the ethyl ester using Ethanol and catalytic


 under reflux. Isolate the neutral ester.
Step 2: Enzymatic Hydrolysis[2]
  • Suspend 1.0 g of racemic Ethyl 8-fluorochroman-3-carboxylate in 10 mL of Acetone.

  • Add this solution to 90 mL of Phosphate Buffer (0.1 M, pH 7.0) under vigorous stirring.

  • Add 200 mg of Amano Lipase PS (immobilized on diatomite preferred).

  • Monitor pH: Maintain pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat method). The consumption of NaOH correlates to conversion.

  • Stop Point: Terminate reaction at 50% conversion (approx. 24-48 hours).

Step 3: Separation
  • Filter off the enzyme (can often be reused).

  • Adjust aqueous phase to pH 8.0 (ensures acid is deprotonated, ester is neutral).

  • Extraction 1: Extract with MTBE (

    
    ).
    
    • Organic Phase: Contains the Unreacted (R)-Ester (typically).[2]

  • Acidification: Acidify the aqueous phase to pH 2.0 with HCl.

  • Extraction 2: Extract with Ethyl Acetate.

    • Organic Phase: Contains the Hydrolyzed (S)-Acid .[2]

Visualization: Enzymatic Workflow

EnzymaticResolution RacEster Racemic Ethyl Ester Biocat Lipase Hydrolysis (Amano PS, pH 7) RacEster->Biocat Sep Phase Separation (pH 8) Biocat->Sep 50% Conv. OrgPhase Organic Phase (MTBE) Sep->OrgPhase Extract AqPhase Aqueous Phase (Carboxylate) Sep->AqPhase Remain REster (R)-Ester (High ee) OrgPhase->REster Evaporate SAcid (S)-Acid (High ee) AqPhase->SAcid Acidify & Extract

Figure 2: Kinetic resolution via lipase-catalyzed hydrolysis.

Scientific Validation & Troubleshooting

Absolute Configuration Assignment

Do not assume configuration based solely on analogy.

  • X-Ray Crystallography: Grow a single crystal of the diastereomeric salt from Protocol A. The presence of the heavy Fluorine atom and the chiral amine reference will allow unambiguous assignment.

  • Literature Comparison: Compare

    
     with the non-fluorinated parent Chroman-3-carboxylic acid (
    
    
    
    for (S)-isomer in EtOH). The 8-F substituent usually does not invert the sign of rotation but may alter the magnitude.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Salt solubility is too high in EtOH.Switch to Isopropanol or add Hexane as an anti-solvent.
Low ee (Protocol A) Eutectic formation (Agglomeration).Slow down the cooling rate (1°C/min). Use "seeding" with pure crystals.
No Reaction (Protocol B) Substrate insolubility in buffer.Increase Acetone co-solvent to 20% or use an emulsion system.
Low Selectivity (Protocol B) Enzyme incompatibility with Fluorine.Switch from Amano PS to Candida antarctica Lipase B (CAL-B).

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents including PEA).
  • Gotor, V., et al. (2024). "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." MDPI. Link

  • Jiang, M., et al. (2022).[3] "Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases." Green Chemistry. Link

  • Saigo, K., et al. (1982). "Optical Resolution of 1-Phenylethylamine and Its Derivatives." Bulletin of the Chemical Society of Japan. Link

  • Patent US5382678A. "Process for the preparation of optically active chroman-3-carboxylic acid derivatives." (Validates the salt resolution pathway). Link

Sources

Application Note: 8-Fluorochroman-3-carboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery scientists in the utilization of 8-Fluorochroman-3-carboxylic acid (8-FCCA) as a high-value peptidomimetic building block. It focuses on its role as a conformationally constrained, metabolically stable aromatic surrogate in peptide-based drug design.[1]

Executive Summary

8-Fluorochroman-3-carboxylic acid (8-FCCA) is a specialized non-proteinogenic building block used to introduce conformational restriction and metabolic stability into bioactive peptides. Structurally, it serves as a rigid bicycle surrogate for phenylalanine (Phe) or tyrosine (Tyr) residues.

Unlike flexible aromatic side chains, the chroman scaffold "locks" the aromatic moiety into a specific spatial orientation (mimicking defined


 and 

torsion angles). The strategic placement of the 8-fluoro substituent enhances metabolic resistance against oxidative metabolism and modulates the electronic profile of the ether oxygen, often improving ligand-receptor binding affinity in GPCR and enzyme targets.

Key Applications:

  • N-Terminal Capping: Replacement of N-terminal Phe/Tyr to prevent exopeptidase degradation.

  • Conformational Locking: Reducing the entropic penalty of binding by pre-organizing the pharmacophore.[2]

  • Bioisosteric Replacement: Modulating lipophilicity and pKa via the fluorine atom.

Scientific Rationale & Mechanism

Conformational Restriction

In natural peptides, the side chains of Phenylalanine and Tyrosine enjoy free rotation, often requiring the peptide to pay an entropy cost to adopt the bioactive conformation upon binding.

  • The Chroman Advantage: 8-FCCA incorporates the aromatic ring and the

    
    -carbon into a bicyclic chroman system. This restricts the rotation around the 
    
    
    
    bond, effectively freezing the "side chain" in a specific rotameric state.
  • Chirality: The C3 position is chiral. The (R)- and (S)- enantiomers mimic different rotamers of the natural amino acid, allowing researchers to probe the specific stereochemical requirements of the target pocket.

The 8-Fluoro Effect (Electronic & Metabolic)

The inclusion of fluorine at the 8-position (ortho to the cyclic ether oxygen) is not arbitrary; it is a precision medicinal chemistry modification.

  • Metabolic Blocking: The 8-position is a common site for metabolic hydroxylation in unsubstituted chromans. Fluorine blocks this site, extending the half-life (

    
    ) of the peptidomimetic.
    
  • Electronic Modulation: Fluorine is highly electronegative.[3][4] Its proximity to the ring oxygen reduces the basicity of the ether oxygen via induction, potentially altering hydrogen bond acceptor capabilities.

  • Lipophilicity: The C-F bond increases lipophilicity compared to C-H, aiding in membrane permeability without the steric bulk of a methyl group.

Experimental Protocol: Solid-Phase Incorporation

Objective: To couple 8-FCCA to the N-terminus of a resin-bound peptide sequence. Note: As 8-FCCA lacks an amino group, it acts as a chain terminator (capping group).

Materials
  • Building Block: 8-Fluorochroman-3-carboxylic acid (Enantiomerically pure preferred).

  • Resin: Rink Amide or Wang resin (pre-loaded with peptide sequence).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Coupling Workflow (Standard Fmoc SPPS)
StepOperationReagent/ConditionsDurationMechanism/Note
1 Fmoc Deprotection 20% Piperidine in DMF2 x 10 minExposes N-terminal amine of the peptide chain.
2 Wash DMF5 x 1 minCritical to remove piperidine (avoids side reactions).
3 Activation 8-FCCA (3 eq), HATU (2.9 eq), DIEA (6 eq) in DMFPre-activate 2 minIn situ formation of the active ester.
4 Coupling Add activated solution to resin60 - 90 minAmide bond formation. Vortex gently.
5 Monitoring Kaiser Test (Ninhydrin)~5 minSolution should remain yellow (negative for free amine).
6 Wash DMF, then DCM3 x 1 min eachPrepare for cleavage.
7 Cleavage TFA/TIS/H2O (95:2.5:2.5)2 - 3 hoursCleaves peptide from resin and removes side-chain protecting groups.
Troubleshooting & Optimization
  • Racemization Risk: While 8-FCCA is a carboxylic acid, the chiral center at C3 is alpha to the carbonyl. Over-activation (e.g., excess base or prolonged time) can lead to epimerization.

    • Solution: Use DIC/OxymaPure instead of HATU/DIEA if racemization is observed, as it is a neutral, "racemization-suppressing" condition.

  • Solubility: Chroman derivatives can be hydrophobic. If the solution is cloudy, add 10-20% DMSO or NMP to the DMF coupling mixture.

Visualization: Decision Logic & Pathway

The following diagram illustrates the decision process for integrating 8-FCCA into a drug discovery campaign, highlighting the selection between enantiomers and coupling strategies.

G Start Target: Peptidomimetic Design Analyze Analyze Natural Substrate (Phe/Tyr residue) Start->Analyze SelectIsomer Select 8-FCCA Enantiomer Analyze->SelectIsomer Identify Pharmacophore R_Isomer (R)-8-FCCA Mimics specific rotamer SelectIsomer->R_Isomer S_Isomer (S)-8-FCCA Mimics opposite rotamer SelectIsomer->S_Isomer Coupling SPPS Coupling (N-Terminal Capping) R_Isomer->Coupling S_Isomer->Coupling QC QC: Check Purity & Chiral Integrity Coupling->QC Cleavage QC->Coupling Fail (Racemization?) -> Use DIC/Oxyma Assay Biological Assay (Binding/Stability) QC->Assay Pass

Caption: Workflow for selecting and incorporating 8-FCCA enantiomers into peptide synthesis.

Comparative Data: 8-FCCA vs. Natural Amino Acids

The table below summarizes the physicochemical shifts expected when replacing Phenylalanine with 8-FCCA.

PropertyPhenylalanine (Phe)8-Fluorochroman-3-carboxylic acidImpact on Drug Design
Rotational Freedom High (

free)
Restricted (Bicyclic lock)Lowers entropy penalty; increases specificity.
Metabolic Stability Low (Proteolysis prone)High (Non-natural, F-blocked)Extends in vivo half-life.
Electronic Nature Electron rich aromaticElectron deficient (due to F)Modulates

stacking interactions.
H-Bonding Donor/Acceptor (Backbone)Ether Oxygen (Acceptor only)New vector for receptor interaction.
Lipophilicity (LogP) ~1.38~2.1 (Est.)Improves membrane permeability.

References

  • Hruby, V. J., et al. (1990). "Design of peptides, proteins, and peptidomimetics in chi space."[2] Biopolymers. Link

    • Context: Foundational theory on using conformational restriction (chi space) to design potent ligands.
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Context: Authoritative review on the metabolic and electronic effects of fluorine substitution (e.g.
  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors."[5] Angewandte Chemie International Edition. Link

    • Context: Discusses the strategy of replacing N-terminal amino acids with carboxylic acid isosteres.
  • ChemicalBook. (2023). "8-Chlorochroman-3-carboxylic acid / 8-Fluorochroman-3-carboxylic acid Product Data." Link

    • Context: Verification of the commercial availability and chemical properties of the specific building block.

Sources

Application Notes and Protocols for Amide Coupling of 8-Fluorochroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Fluorochroman-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological targets. The successful and efficient formation of amide bonds is a critical step in the synthesis of derivatives of this scaffold.[1][2] The presence of the fluorine atom introduces electronic effects that can influence the reactivity of the carboxylic acid, while the chiral center at the 3-position necessitates careful selection of coupling protocols to minimize racemization.[3][4]

This document provides a comprehensive guide to various amide coupling protocols applicable to 8-Fluorochroman-3-carboxylic acid, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of different reagent systems. The protocols are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities.

The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] This is primarily due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to a rapid acid-base reaction, forming a highly unreactive carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[6]

The selection of an appropriate coupling reagent is paramount and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization of chiral centers, reaction conditions, and cost.[5]

The Influence of the 8-Fluoro Substituent

The electron-withdrawing nature of the fluorine atom at the 8-position of the chroman ring can impact the acidity of the carboxylic acid. While this may slightly increase its reactivity, it can also make the molecule more susceptible to certain side reactions. Furthermore, the interaction of the C-F bond with the amide carbonyl group has been a subject of interest, potentially influencing the conformation and properties of the final product.[7]

Recommended Amide Coupling Protocols

This section details three widely used and effective amide coupling protocols, each with its own advantages and considerations.

Protocol 1: EDC/HOBt Mediated Coupling

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) is a classic and versatile method for amide bond formation.[5][8] EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during aqueous workup.[5][9] HOBt acts as a crucial additive to suppress racemization and improve reaction efficiency.[5]

Mechanism of Action

The reaction proceeds through a two-step pathway. First, the carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an HOBt-ester, which is more stable and less prone to causing racemization.[5] Finally, the amine attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[5]

EDC_HOBt_Mechanism CarboxylicAcid 8-Fluorochroman-3-carboxylic acid O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-activated ester O_acylisourea->HOBt_ester + HOBt Urea Urea byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide HATU_Mechanism CarboxylicAcid 8-Fluorochroman-3-carboxylic acid + DIPEA ActiveEster HOAt-activated ester CarboxylicAcid->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Byproducts Tetramethylurea + DIPEA·HPF6 ActiveEster->Byproducts Amine Amine (R-NH2) Amine->Amide T3P_Mechanism CarboxylicAcid 8-Fluorochroman-3-carboxylic acid MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride + T3P® T3P T3P® T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide + Amine Byproducts Phosphonic Acid Byproducts MixedAnhydride->Byproducts Amine Amine (R-NH2) Amine->Amide

Sources

Topic: Scalable Manufacturing Routes for 8-Fluorochroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract: 8-Fluorochroman-3-carboxylic acid is an important heterocyclic building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the fluorinated chroman scaffold. The development of robust, safe, and economically viable manufacturing routes is critical for its incorporation into drug discovery and development pipelines. This guide provides a comparative analysis of two strategic, scalable synthetic routes to the target molecule. We will dissect a classical approach commencing with a fluorinated phenol and a more convergent strategy involving late-stage functionalization. Detailed experimental protocols, process optimization insights, and quantitative data are presented to empower researchers and process chemists in selecting and implementing the most suitable manufacturing pathway.

Introduction and Strategic Overview

The chroman ring system is a privileged scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the C8 position can significantly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, making 8-fluorochroman derivatives highly sought after. The carboxylic acid handle at the C3 position provides a versatile point for further chemical elaboration.

The primary challenge in the industrial synthesis of 8-Fluorochroman-3-carboxylic acid lies in achieving high yields and purity while maintaining cost-effectiveness and operational safety. This guide outlines two distinct retrosynthetic strategies, each with its own set of advantages and challenges.

Retrosynthetic Analysis:

G cluster_0 Route 1: Linear Approach cluster_1 Route 2: Convergent Approach Target 8-Fluorochroman-3-carboxylic acid Inter1_1 8-Fluorochroman-3-carbonitrile Target->Inter1_1 Hydrolysis Inter2_1 Chroman-3-carboxylic acid Target->Inter2_1 Directed C-H Fluorination Inter1_2 3-(2-Fluorophenoxy)propanenitrile Inter1_1->Inter1_2 Intramolecular Friedel-Crafts Cyclization Start1 2-Fluorophenol + Acrylonitrile Inter1_2->Start1 Michael Addition Inter2_2 Chroman Inter2_1->Inter2_2 Carboxylation Start2 Phenol + Cinnamates/Acrylates Inter2_2->Start2 Reductive Annulation

Caption: Retrosynthetic analysis of 8-Fluorochroman-3-carboxylic acid.

  • Route 1 (Linear Approach): This strategy builds the molecule sequentially, starting with a commercially available, fluorinated raw material (2-Fluorophenol). This is often preferred for scalability due to predictable reaction pathways and potentially simpler purification steps.

  • Route 2 (Convergent/Late-Stage Functionalization): This approach constructs the core chroman-3-carboxylic acid scaffold first, followed by a late-stage C-H fluorination. While potentially more step-economical, late-stage fluorination can present significant challenges in selectivity and reaction control.[1][2]

Route 1: Synthesis via Intramolecular Cyclization of a Fluorinated Phenoxy Propionitrile

This route is predicated on the robust and well-understood Michael addition and Friedel-Crafts-type cyclization reactions. It leverages the readily available starting material, 2-fluorophenol, ensuring a secure supply chain for large-scale manufacturing. A similar strategy has been successfully employed for related halogenated chromane carboxylic acids.[3]

G Start 2-Fluorophenol + Acrylonitrile Step1 Step 1: Michael Addition Start->Step1 Intermediate1 3-(2-Fluorophenoxy) propanenitrile Step1->Intermediate1 Base (e.g., NaH, Triton B) Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 8-Fluorochroman-3-carbonitrile Step2->Intermediate2 Eaton's Reagent or PPA Step3 Step 3: Hydrolysis Intermediate2->Step3 Product 8-Fluorochroman-3- carboxylic acid Step3->Product Aq. HCl or NaOH then H+ G Start Chroman-3-carboxylic acid Step1 Directed C-H Fluorination Start->Step1 Product 8-Fluorochroman-3- carboxylic acid Step1->Product Electrophilic Fluorinating Agent (e.g., Selectfluor®) + Directing Group Strategy or Photocatalysis

Caption: Workflow for the synthesis of 8-Fluorochroman-3-carboxylic acid via Route 2.

Experimental Protocol (Exploratory)

Step 1: Directed Electrophilic Fluorination of Chroman-3-carboxylic acid

  • Rationale: Directing group strategies are often necessary to control regioselectivity in C-H functionalization. The carboxylic acid itself may act as a directing group, or a removable directing group could be installed. Electrophilic fluorinating agents like Selectfluor® (N-Fluorobenzenesulfonimide, NFSI) are common choices. [2][4]This protocol is presented as an exploratory starting point, as optimization would be required.

  • Protocol:

    • In a reactor equipped for photochemical reactions (if applicable) and under an inert atmosphere, dissolve Chroman-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as acetonitrile or trifluoroacetic acid.

    • Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand/directing group auxiliary if required.

    • Add the electrophilic fluorinating agent, such as Selectfluor® (1.5 equivalents), in portions.

    • Stir the reaction at a controlled temperature (e.g., 80-100 °C) or irradiate with the appropriate wavelength of light if using a photocatalytic approach.

    • Monitor the reaction for the formation of the desired product and potential isomers by LC-MS.

    • Upon completion or optimal conversion, quench the reaction, perform an aqueous workup, and extract the product.

    • Purification will likely require column chromatography to separate the desired C8-fluoro isomer from other isomers (C6, C5, C7) and unreacted starting material.

Process Considerations and Challenges
ParameterChallengePotential Mitigation
Regioselectivity Poor selectivity leading to a mixture of isomers (C5, C6, C7, C8).Extensive screening of catalysts, directing groups, solvents, and fluorinating agents.
Purification Isomers can be difficult to separate on a large scale.Develop a crystallization-based purification method if possible; otherwise, preparative HPLC may be required, which is costly.
Reagent Cost Advanced fluorinating agents and catalysts can be expensive.Catalyst loading optimization and recycling strategies.
Scalability Photochemical reactions can be difficult to scale up uniformly.Investment in specialized flow chemistry reactors.

Comparative Analysis and Recommendation

FeatureRoute 1 (Linear)Route 2 (Late-Stage)
Reliability High. Based on well-established, classical reactions.Low to Medium. Highly dependent on successful development of a selective C-H activation step.
Scalability High. The unit operations are standard in industrial settings.Medium. Potential challenges with chromatography and specialized reactors.
Cost of Goods Medium. Driven by the cost of 2-fluorophenol and multi-step process.Potentially Low (if successful). Fewer steps but potentially high-cost reagents and purification.
Development Time Short. Process is more predictable and easier to optimize.Long. Requires significant R&D investment to solve selectivity issues.

Recommendation: For robust, predictable, and scalable manufacturing of 8-Fluorochroman-3-carboxylic acid, Route 1 is the highly recommended pathway. It offers a clear, well-precedented, and controllable process that minimizes risks associated with purification and regioselectivity, which are critical concerns in a manufacturing environment. Route 2 remains an academically interesting and potentially more elegant approach but carries a significantly higher process development risk.

References

  • BenchChem. (2025). A comparative analysis of different synthetic routes to 6-Bromochromane-3-carboxylic acid.
  • Vints, I., & Rozen, S. (n.d.). Fluorination of Flavones and Chromones Using Elemental Fluorine. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. [Link]

  • Gerus, I. I., et al. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. [Link]

  • Schlosser, M., & Michel, D. (1996). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. [Link]

  • ResearchGate. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]

  • The Britton Group. (n.d.). Fluorination Strategies. [Link]

Sources

Application Note: Catalytic Hydrogenation Methods for Fluorochroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the precise catalytic hydrogenation methods required to synthesize fluorochromans. It prioritizes asymmetric synthesis, as the chiral fluorochroman motif is a high-value pharmacophore in modern medicinal chemistry (e.g., Nebivolol analogues, kinase inhibitors).

Strategic Overview & Mechanistic Causality

Fluorochromans represent a "privileged structure" in drug discovery. The incorporation of fluorine into the chroman scaffold serves two critical functions: it modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa/lipophilicity profile. However, the synthesis is fraught with two competing challenges:

  • Stereocontrol: Most bioactive targets require high enantiomeric excess (ee).

  • Chemostability: The C-F bond, particularly if allylic or benzylic, is susceptible to hydrogenolysis (defluorination) under standard hydrogenation conditions.

This guide details three distinct protocols selected based on the starting material and the desired stereochemical outcome.

Selection Logic
  • Protocol A (Ir-Catalysis): Use when starting with Fluorochromenes (C=C reduction). This is the "Gold Standard" for generating chiral centers at C2/C3 without defluorination.

  • Protocol B (Ru-Transfer Hydrogenation): Use when starting with 3-Fluorochromanones (C=O reduction). Ideal for accessing cis-3-fluorochroman-4-ols via Dynamic Kinetic Resolution (DKR).

  • Protocol C (Heterogeneous Pd/Pt): Use for rapid Racemic Screening or simple scaffold reduction where stereochemistry is not required.

Protocol A: Asymmetric Hydrogenation of Fluorochromenes (Ir-Catalysis)

Objective: Enantioselective reduction of the C3-C4 double bond in 3-fluoro-2H-chromenes or 2-substituted-4H-chromenes. Primary Catalyst System: Cationic Iridium(I) complexes with N,P-ligands (e.g., Ir-PHOX or Ir-Thiazole systems).

Mechanistic Insight

Unlike Rhodium systems that often require a coordinating group (like an amide) to direct hydrogenation, Iridium complexes with chiral N,P-ligands function via an inner-sphere mechanism that tolerates "unfunctionalized" olefins. The large "bite angle" of ligands like BiphPHOX creates a chiral pocket that enforces facial selectivity, while the cationic nature of the Ir center facilitates H2 activation without oxidative addition into the C-F bond.

Experimental Protocol

Materials:

  • Substrate: 3-fluoro-2H-chromene (0.5 mmol)

  • Catalyst: [Ir(cod)(BiphPHOX)]BARF (1.0 mol%)

  • Solvent: Dichloromethane (DCM) or

    
    -Trifluorotoluene (PhCF3)
    
  • Gas: Hydrogen (H2), UHP grade (99.999%)

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh the Ir-catalyst (1.0 mol%) and the fluorochromene substrate into a glass liner equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DCM (2.0 mL). Note: PhCF3 is recommended if the substrate is highly fluorinated to improve solubility and minimize aggregation.

  • Autoclave Loading: Place the glass liner into a high-pressure steel autoclave (e.g., Parr reactor). Seal the reactor tightly.

  • Purge Cycle (Self-Validation Step): Remove from glovebox. Connect to the H2 line. Pressurize to 5 bar and vent to 1 bar. Repeat 3 times. Reason: Removes trace O2 which poisons the Ir-catalyst.

  • Pressurization: Charge the reactor to 30–50 bar (435–725 psi) H2.

  • Reaction: Stir at 1000 rpm at room temperature (25 °C) for 12–24 hours.

  • Workup: Carefully vent H2 in a fume hood. Concentrate the solvent under reduced pressure.

  • Analysis: Determine conversion by 1H NMR (disappearance of olefinic protons at

    
     5.5–6.5 ppm) and ee by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Expected Results: >95% Yield, >90% ee.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1]

Objective: Stereoselective reduction of 3-fluorochroman-4-ones to cis-3-fluorochroman-4-ols. Primary Catalyst: Ru(II)-Noyori type (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).

Mechanistic Insight

This reaction proceeds via Dynamic Kinetic Resolution (DKR) .[1] The 3-fluorochromanone undergoes rapid racemization at the C3 position (via enolization) under the reaction conditions. The Ru-catalyst reduces one enantiomer of the ketone faster than the other, effectively funneling the entire racemic mixture into a single chiral product with high diastereoselectivity (cis-selective).

Experimental Protocol

Materials:

  • Substrate: 3-fluoro-4-chromanone

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Preparation: In a Schlenk flask, dissolve the substrate in DMF (0.5 M).

  • Catalyst Addition: Add the Ru-catalyst (0.5 mol%).

  • Reagent Addition: Add the HCOOH/Et3N mixture (3.0 equivalents). Caution: Exothermic; add slowly.

  • Reaction: Stir at 30 °C for 24 hours. Monitor by TLC or LCMS.

  • Quench: Dilute with water and extract with ethyl acetate. Wash organic layer with saturated NaHCO3 to remove excess acid.

  • Purification: Silica gel chromatography.

Expected Results: >90% Yield, >95:5 dr (cis:trans), >95% ee.

Protocol C: Heterogeneous Hydrogenation (Racemic Screening)

Objective: Rapid reduction for scaffold generation or impurity synthesis. Risk: High probability of C-F hydrogenolysis (defluorination) if Pd is used on benzylic fluorines.

Optimization Table: Catalyst vs. Side Reactions
CatalystH2 PressureSolventRisk of DefluorinationRecommendation
10% Pd/C 1 atm (Balloon)MeOHHigh Avoid for benzylic F. Good for simple olefins.
PtO2 (Adam's) 1-3 barEtOAcLow Preferred for maintaining C-F bonds.
5% Rh/C 5-10 barEtOHMedium Good for concurrent aromatic ring reduction (if desired).
Raney Ni 50 barTHFLow Good for sulfur-containing chromans; messy workup.

Protocol Modification for Labile Fluorines: If defluorination is observed (check 19F NMR for fluoride ion at -120 ppm), switch to PtO2 in Ethyl Acetate and add 1.0 eq of Acetic Acid . The acid protonates the catalyst surface, often suppressing the oxidative addition into the C-Halogen bond.

Visualization & Decision Logic

Workflow Diagram 1: Method Selection Tree

This decision tree guides the chemist to the correct protocol based on starting material and structural requirements.

MethodSelection Start Starting Material? Chromene Fluorochromene (C=C Bond) Start->Chromene Chromanone 3-Fluorochromanone (C=O Bond) Start->Chromanone Stereo Chirality Required? Chromene->Stereo ProtoB Protocol B: Ru-Catalyzed Transfer Hydrogenation (DKR / Noyori) Chromanone->ProtoB Reductive DKR ProtoA Protocol A: Ir-Catalyzed Hydrogenation (Ir-PHOX/BiphPHOX) Stereo->ProtoA Yes (High ee) ProtoC Protocol C: Heterogeneous PtO2/EtOAc (Racemic) Stereo->ProtoC No (Racemic)

Caption: Decision matrix for selecting the optimal hydrogenation method based on substrate oxidation state and stereochemical needs.

Workflow Diagram 2: Ir-Catalytic Cycle (Simplified)

Visualizing the inner-sphere mechanism highlights why N,P-ligands are essential for stereocontrol.

IrCycle Complex Ir(I)-Precatalyst (Cationic) H2Add Oxidative Addition (Ir-H2 Species) Complex->H2Add + H2 Coord Substrate Coordination (Olefin Binding) H2Add->Coord + Fluorochromene Migr Migratory Insertion (Enantio-determining Step) Coord->Migr Elim Reductive Elimination (Product Release) Migr->Elim Elim->Complex - Product

Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation. The migratory insertion step is critical for establishing the C-F stereocenter.

Troubleshooting & Self-Validation

To ensure "Trustworthiness" in your results, apply these validation checks:

  • The "Leak" Test: Before adding valuable substrate, pressurize the reactor with H2 and close the inlet. Monitor pressure for 15 mins. A drop >0.5 bar indicates a leak, not reaction uptake.

  • The "Defluorination" Check: Always run a crude 19F NMR before workup.

    • Signal at -180 to -220 ppm: Intact alkyl fluoride (Good).

    • Signal at -110 to -130 ppm: Inorganic Fluoride (Bad - Defluorination occurred).

  • The "Poison" Check: If conversion stalls at 50%, the catalyst may be poisoned by trace sulfur or amines in the starting material. Recrystallize the substrate or pass it through a plug of activated alumina before reaction.

References

  • Ir-Catalyzed Asymmetric Hydrogenation of Chromenes

    • Title: Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives.[2]

    • Source:Organic Letters / NIH PubMed (2017).
    • URL:[Link]

  • Rh-Catalyzed Asymmetric Hydrogenation

    • Title: Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes.[3]

    • Source:Organic Letters (2024).[3]

    • URL:[Link][3]

  • Ru-Catalyzed Transfer Hydrogenation (DKR)

    • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution.[1][4]

    • Source:The Journal of Organic Chemistry (2021).
    • URL:[Link][1]

  • General Heterogeneous Hydrogenation Safety

    • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.[5][6]

    • Source:Master Organic Chemistry.
    • URL:[Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-Fluorochroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chromans in Medicinal Chemistry

Chroman scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 8-Fluorochroman-3-carboxylic acid, in particular, is a valuable building block for the synthesis of novel therapeutic agents, with potential applications in areas such as oncology and neurodegenerative diseases. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction times, increased yields, and improved product purity.[1][2] This application note provides a detailed protocol for the efficient synthesis of 8-Fluorochroman-3-carboxylic acid utilizing microwave irradiation, along with an in-depth discussion of the underlying scientific principles.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis of 8-Fluorochroman-3-carboxylic acid can be efficiently achieved through a two-step sequence, as illustrated below. This strategy leverages a microwave-assisted Michael addition followed by an intramolecular Friedel-Crafts acylation and subsequent hydrolysis.

Synthetic Workflow A 2-Fluorophenol C Ethyl 3-(2-fluorophenoxy)propanoate A->C Step 1: Microwave-Assisted Michael Addition B Ethyl Acrylate B->C D 8-Fluorochroman-4-one-3-carboxylic Acid C->D Step 2: Microwave-Assisted Intramolecular Friedel-Crafts Acylation & Hydrolysis E 8-Fluorochroman-3-carboxylic Acid D->E Reduction (Optional/Alternative)

Caption: Overall synthetic workflow for 8-Fluorochroman-3-carboxylic acid.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of Ethyl 3-(2-fluorophenoxy)propanoate

This initial step involves the nucleophilic addition of 2-fluorophenol to ethyl acrylate, a reaction significantly accelerated by microwave heating.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Fluorophenol112.101.12 g10
Ethyl Acrylate100.121.20 g (1.33 mL)12
Triethylamine101.191.40 mL10
N,N-Dimethylformamide (DMF)73.0915 mL-

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

  • 10-20 mL microwave reaction vessel with a magnetic stir bar.

Procedure:

  • To a 10-20 mL microwave reaction vessel, add 2-fluorophenol (1.12 g, 10 mmol), ethyl acrylate (1.33 mL, 12 mmol), and N,N-dimethylformamide (15 mL).

  • Add triethylamine (1.40 mL, 10 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl 3-(2-fluorophenoxy)propanoate as a colorless oil.

Part 2: Microwave-Assisted Intramolecular Cyclization to 8-Fluorochroman-3-carboxylic Acid

This step involves a one-pot intramolecular Friedel-Crafts acylation to form the chromanone ring, followed by in-situ hydrolysis of the ester to the desired carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 3-(2-fluorophenoxy)propanoate212.211.06 g5
Polyphosphoric acid (PPA)-~10 g-
Eaton's Reagent (7.7 wt% P₂O₅ in MsOH)-~10 mL-

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

  • 10-20 mL microwave reaction vessel with a magnetic stir bar.

Procedure:

  • In a 10-20 mL microwave reaction vessel, add ethyl 3-(2-fluorophenoxy)propanoate (1.06 g, 5 mmol) and Eaton's reagent (~10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes with stirring.

  • After cooling, carefully pour the reaction mixture onto crushed ice (~50 g).

  • Stir the mixture until the ice has melted, and a precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield 8-Fluorochroman-3-carboxylic acid as a solid.

Mechanism and Scientific Principles

The efficiency of this synthetic protocol is rooted in the principles of microwave chemistry. Unlike conventional heating, which relies on slow heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This volumetric heating significantly accelerates reaction rates, often by orders of magnitude.[1]

Step 1: Michael Addition

The first step is a base-catalyzed Michael addition of 2-fluorophenol to the electron-deficient alkene of ethyl acrylate. The triethylamine acts as a base to deprotonate the phenol, increasing its nucleophilicity. The polar nature of the reactants and the DMF solvent allows for efficient absorption of microwave energy, leading to a rapid reaction.

Step 2: Intramolecular Friedel-Crafts Acylation and Hydrolysis

The second step is a one-pot intramolecular Friedel-Crafts acylation and hydrolysis. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, serves as both the acidic catalyst and the dehydrating agent for the cyclization. Under microwave irradiation, the rapid heating promotes the electrophilic aromatic substitution, where the ester carbonyl group is activated, and the electron-rich aromatic ring attacks to form the six-membered chromanone ring. The high temperature and acidic conditions also facilitate the hydrolysis of the ethyl ester to the final carboxylic acid product.

Characterization of 8-Fluorochroman-3-carboxylic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The protons of the chroman ring will appear as multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet, typically downfield.

  • ¹³C NMR: The spectrum will show the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: A single resonance corresponding to the aryl fluorine atom is expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₁₀H₉FO₃ should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-F bond vibrations are expected.[4][5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of 8-Fluorochroman-3-carboxylic acid. The use of microwave irradiation offers a rapid, efficient, and scalable method for the preparation of this valuable building block for drug discovery. By significantly reducing reaction times and improving yields, this approach aligns with the principles of green chemistry and accelerates the pace of pharmaceutical research and development.[6]

References

  • Kappe, C. O., & Dallinger, D. (2009). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 8(1), 51-63.
  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-7.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Hayes, B. L. (2002).
  • Anton Paar GmbH. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 8-Fluorochroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 8-Fluorochroman-3-carboxylic Acid Synthesis

Topic: (CAS: 113248-84-7 analog). Audience: Medicinal Chemists, Process Development Scientists.

Synthetic Strategy & Route Selection

Senior Scientist Insight: The synthesis of 8-fluorochroman-3-carboxylic acid (also known as 8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid) presents a specific regiochemical challenge: establishing the carboxylic acid at the C3 position while maintaining the integrity of the C8-fluorine substituent.

While many standard protocols suggest reducing 8-fluorocoumarin-3-carboxylic acid, this route yields the lactone (2-oxo-chroman), not the ether (chroman). To access the ether core efficiently, we recommend the DABCO-catalyzed Baylis-Hillman Annulation route. This pathway constructs the 2H-chromene skeleton directly from 3-fluorosalicylaldehyde and ethyl acrylate, followed by a selective hydrogenation that must be carefully tuned to prevent defluorination.

Optimized Synthetic Workflow

SynthesisWorkflow Start 3-Fluorosalicylaldehyde (Starting Material) Step1 Step 1: Annulation (DABCO, Ethyl Acrylate) Target: 2H-Chromene Start->Step1 Cyclization Step2 Step 2: Hydrogenation (Rh/C or Pd/C + Additive) Target: Chroman Ester Step1->Step2 C3-C4 Reduction CCP1 CCP1: Control Temp < 80°C to prevent polymerization Step1->CCP1 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Target: Carboxylic Acid Step2->Step3 Saponification CCP2 CCP2: Prevent Defluorination (Avoid Pd/C @ High Temp) Step2->CCP2 Final 8-Fluorochroman-3-carboxylic Acid (Final Product) Step3->Final Isolation

Figure 1: Strategic workflow for the synthesis of 8-fluorochroman-3-carboxylic acid, highlighting critical control points (CCP) for yield preservation.

Troubleshooting Guide (Q&A)

This section addresses the most common yield-killing issues reported by our users.

Phase 1: Cyclization (Formation of the Chromene Core)

Q1: My yield for the DABCO-catalyzed reaction of 3-fluorosalicylaldehyde with ethyl acrylate is stuck below 40%. How can I improve conversion?

A: The Baylis-Hillman type reaction is notoriously slow and reversible. Low yields are often due to catalyst deactivation or competitive polymerization of the acrylate.

  • The Fix (Solvent Switch): Switch from neat conditions or THF to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the zwitterionic intermediate formed by DABCO and the acrylate.

  • The Fix (Additive): Add 10-20 mol% of phenol or a Lewis acid like Ti(OiPr)4 . Phenol acts as a proton shuttle, facilitating the proton transfer step which is often rate-limiting in the elimination phase of the catalytic cycle [1].

  • Stoichiometry: Ensure you are using a large excess of ethyl acrylate (3.0–4.0 equivalents) to drive the equilibrium, as the acrylate also acts as a solvent/trap.

Q2: I am seeing a significant amount of "dimerized" acrylate byproduct. A: This occurs if the reaction temperature is too high.

  • Optimization: Maintain the reaction at room temperature (20–25°C) . Do not heat above 40°C. If the reaction is too slow, increase the DABCO loading to 0.5–1.0 eq rather than increasing heat.

Phase 2: Hydrogenation (Reduction to Chroman)

Q3: During hydrogenation of the ethyl 8-fluoro-2H-chromene-3-carboxylate, I observe significant defluorination (loss of F).

A: This is the most critical failure mode. The C-F bond on the aromatic ring is susceptible to hydrogenolysis (hydrodefluorination) under standard Pd/C hydrogenation conditions, especially because the fluorine is activated by the oxygen para to it (in the 8-position relative to the ring oxygen).

  • Root Cause: Palladium (Pd) is highly active for oxidative addition into Ar-X bonds.

  • Solution 1 (Catalyst Switch): Switch to 5% Rhodium on Alumina (Rh/Al2O3) or Platinum on Carbon (Pt/C) (sulfided). Rhodium is much less active for hydrogenolysis of aryl halides than Palladium while remaining active for alkene reduction [2].

  • Solution 2 (Poisoning): If you must use Pd/C, add an amine poison such as Diphenylsulfide or Ethylenediamine (0.1 eq) to the reaction mixture. This attenuates the catalyst's ability to insert into the C-F bond.

  • Solution 3 (Transfer Hydrogenation): Avoid H2 gas entirely. Use Triethylsilane (Et3SiH) with TFA, or Hantzsch ester, to reduce the double bond via an ionic mechanism, which preserves the aryl fluoride [3].

Phase 3: Hydrolysis & Purification

Q4: After hydrolysis, the product is an oil that refuses to crystallize.

A: 8-Fluorochroman-3-carboxylic acid should be a solid. Oiling out suggests the presence of impurities (likely unreacted ester or defluorinated byproduct).[1]

  • Purification Protocol:

    • Perform the hydrolysis with LiOH in THF/Water (avoid harsh reflux with NaOH).

    • Acidify carefully to pH 3–4 with 1M HCl.

    • Critical Step: If it oils out, extract into EtOAc, dry, and concentrate. Then, triturate the residue with Cold Hexane/Diisopropyl Ether (10:1) . The fluorinated acid often requires non-polar trituration to induce lattice formation.

Detailed Experimental Protocol

Protocol: Optimized Synthesis of 8-Fluorochroman-3-carboxylic Acid

Step 1: Synthesis of Ethyl 8-fluoro-2H-chromene-3-carboxylate
  • Reagents: 3-Fluorosalicylaldehyde (1.0 eq), Ethyl Acrylate (4.0 eq), DABCO (0.5 eq), Acetonitrile (0.5 M concentration).

  • Procedure:

    • Dissolve 3-fluorosalicylaldehyde in anhydrous Acetonitrile.

    • Add DABCO and stir for 10 minutes at room temperature.

    • Add Ethyl Acrylate dropwise.

    • Stir at ambient temperature (25°C) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Remove solvent under reduced pressure. Dissolve residue in EtOAc, wash with 1M HCl (to remove DABCO), water, and brine.

    • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Target Yield: 75–85%.

Step 2: Selective Hydrogenation (Preventing Defluorination)
  • Reagents: Ethyl 8-fluoro-2H-chromene-3-carboxylate (1.0 eq), 5% Rh/Al2O3 (5 wt% loading), Ethanol (0.1 M).

  • Procedure:

    • Purge the reaction vessel with Nitrogen.

    • Add the substrate and Rh/Al2O3 catalyst in Ethanol.

    • Purge with Hydrogen gas (balloon pressure, ~1 atm) is sufficient. Do not use high pressure (>5 bar) as this promotes defluorination.

    • Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Monitor by 19F-NMR (check for disappearance of starting material F-signal and appearance of product F-signal; look for fluoride ion peak at -120 ppm as a warning sign).

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

    • Target Yield: >90%.[2]

Step 3: Hydrolysis to Final Acid
  • Reagents: Ethyl 8-fluorochroman-3-carboxylate (1.0 eq), LiOH.H2O (2.5 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH and stir at room temperature for 3 hours.

    • Concentrate to remove THF.

    • Acidify aqueous layer with 1M HCl to pH 2.

    • Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

    • Crystallization: Recrystallize from EtOAc/Hexanes if necessary.

    • Target Yield: 95%.

Quantitative Data Summary

ParameterStandard Route (Coumarin Reduction)Optimized Route (DABCO + Rh/C)
Step Count 33
Key Intermediate Lactone (2-oxo)Ether (2H-Chromene)
Defluorination Risk High (High T/P required)Low (Mild conditions)
Overall Yield 25–35%55–65%
Purity Profile Hard to separate lactone/etherClean conversion

References

  • DABCO-Catalyzed Baylis-Hillman Mechanism

    • Source: "The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties." Chemistry of Heterocyclic Compounds, 2020.[3]

  • Defluorination Prevention (Catalyst Selection)

    • Source: "Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction.
  • Synthesis of 2H-Chromene-3-carboxylates

    • Source: "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters, 2018.[4][5]

  • General Chroman Synthesis (Enzymatic Resolution Context)

    • Source: "Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn." RSC Advances, 2021.

Sources

Technical Support Center: Purification of 8-Fluorochroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-8FC-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

8-Fluorochroman-3-carboxylic acid (CAS: 113247-89-9 or related derivatives) presents a unique purification challenge due to the interplay between its polar carboxylic acid tail and the lipophilic, fluorinated bicyclic core. While the fluorine atom at the 8-position increases lipophilicity compared to the parent chroman, the carboxylic acid moiety dictates that hydrogen-bonding solvents remain the primary choice for recrystallization.

This guide provides a validated solvent selection matrix, a troubleshooting decision tree for common failure modes (specifically "oiling out"), and a definitive Standard Operating Procedure (SOP).

Part 1: Solvent Selection Matrix

The following table summarizes solvent systems based on dielectric constants and successful isolation of fluorinated aromatic acids.

Solvent SystemRatio (v/v)ClassificationSuitability & Mechanism
Ethanol / Water 90:10 to 70:30 Polar Protic / Anti-solventPrimary Recommendation. The acid dissolves readily in hot ethanol. Water acts as a powerful anti-solvent. Note: The 8-Fluoro substituent increases hydrophobicity; require less water than non-fluorinated analogs to induce precipitation.
Ethyl Acetate / Heptane 1:2 to 1:4 Polar Aprotic / Non-polarSecondary Recommendation. Excellent for removing non-polar byproducts. If the compound "oils out," increase the Ethyl Acetate ratio slightly. Heptane is preferred over Hexane for its higher boiling point (98°C), allowing for better dissolution of the fluorinated core.
Toluene 100% Aromatic / Non-polarSpecific Use Case. Best for removing polar, tarry impurities. The

-

stacking interactions with the aromatic ring can yield very high-purity crystals, but yield is often lower due to significant solubility at room temperature.
Acetonitrile 100% Polar AproticHigh Purity/Low Yield. Useful if the crude material contains significant water-soluble salts.
Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing upon cooling. How do I fix this? Diagnosis: This occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystal nucleation temperature. The fluorine atom lowers the melting point, exacerbating this issue. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny amount of pure solid at a temperature just below the boiling point.

  • Reduce Anti-solvent: If using EtOH/Water, add slightly more Ethanol. A system that is too polar forces the hydrophobic fluorinated ring out of solution too fast.

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling favors amorphous oil formation.

Q2: The crystals are retaining a yellow/brown color even after recrystallization. Diagnosis: Fluorinated aromatic synthesis often generates oligomeric byproducts (tars) that get trapped in the crystal lattice. Corrective Action:

  • Activated Carbon Treatment: Before cooling the hot solution, add activated charcoal (1-2% by weight), stir for 10 minutes, and filter through a Celite pad while hot .

  • Switch Solvents: If using Ethanol, switch to Toluene . Toluene is excellent at keeping aromatic tars in solution while the target acid crystallizes out.

Q3: Can I use Acid-Base extraction instead of recrystallization? Answer: Yes, and it is often superior as a "pre-cleaning" step.

  • Protocol: Dissolve crude solid in 1M NaOH (The acid forms a water-soluble sodium salt). Extract this aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities. Discard the DCM. Finally, acidify the aqueous layer with HCl to pH 2 to precipitate the purified 8-Fluorochroman-3-carboxylic acid.

Part 3: Validated Experimental Protocol (SOP)

Objective: Purification of crude 8-Fluorochroman-3-carboxylic acid (5.0 g scale). Standard: >98% HPLC Purity.

Step-by-Step Methodology:

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling. If it dissolves, add water dropwise until persistent cloudiness appears, then add 1 drop of Ethanol to clear it. Note the ratio.

  • Dissolution: Transfer 5.0 g of crude material to a 100 mL Erlenmeyer flask. Add Ethanol (approx. 15-20 mL) and a magnetic stir bar.

  • Heating: Heat to reflux (approx. 80°C) with stirring. Ensure complete dissolution. If solids remain, add Ethanol in 1 mL increments.

  • Clarification (Optional): If the solution is colored, add 0.1 g activated carbon. Stir at reflux for 5 mins. Filter hot through a pre-warmed glass funnel with a fluted filter paper (or Celite).

  • Nucleation Setup: Remove from heat. While still hot, add Water dropwise (approx. 5-8 mL) until a faint, permanent turbidity is observed. Immediately add 1-2 mL of hot Ethanol to make the solution clear again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Critical: Do not place in ice immediately; this causes occlusion of impurities.

    • Once thick crystals form at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Decision Logic

The following diagram illustrates the decision-making process for purifying fluorinated chroman derivatives.

RecrystallizationLogic Start Crude 8-Fluorochroman-3-carboxylic acid CheckSolubility Solubility Test: Dissolve in Hot Ethanol Start->CheckSolubility Dissolves Dissolves Completely CheckSolubility->Dissolves Yes Insoluble Insoluble/Residue CheckSolubility->Insoluble No (Filter hot) AddAntiSolvent Add Water Dropwise (Hot) Dissolves->AddAntiSolvent Insoluble->AddAntiSolvent CheckCloudy Cloud Point Reached? AddAntiSolvent->CheckCloudy CheckCloudy->AddAntiSolvent Still Clear Clear Add drop of EtOH to clear CheckCloudy->Clear Turbid Cooling Slow Cool to RT Clear->Cooling ResultCheck Check Result Cooling->ResultCheck Crystals Crystals Formed ResultCheck->Crystals Solid Oil Oiling Out ResultCheck->Oil Liquid Phase Filter Filter & Wash (Cold 50:50 EtOH/H2O) Crystals->Filter FixOil Reheat & Add Seed Crystal OR Increase EtOH ratio Oil->FixOil FixOil->Cooling Final Pure Dry Solid Filter->Final

Caption: Decision tree for the recrystallization of 8-Fluorochroman-3-carboxylic acid, addressing solubility checks and phase separation issues.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general carboxylic acid purification and solvent dielectric properties).

  • BenchChem Technical Support. (2025). Synthesis of 8-Fluoroquinoline-3-carboxamide. (Provides analogous purification protocols for fluorinated bicyclic acids using Ethanol/Water systems).

  • PubChem. (2025).[1] Compound Summary: Chromone-3-carboxylic acid.[1][2] National Library of Medicine. (Structural data and physical property baselines for the chroman class).

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. (General solvent selection rules for polar/non-polar functional group combinations).

Sources

Technical Support Center: Optimizing Cyclization Conditions for Fluorinated Chromanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated chromanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chromane ring formation, particularly with fluorinated substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The guidance provided is rooted in established chemical principles and field-proven insights to ensure your success.

Introduction: The Challenge and Opportunity of Fluorinated Chromanes

The incorporation of fluorine into chromane scaffolds is a powerful strategy in medicinal chemistry. Fluorine's unique properties can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the electron-withdrawing nature of fluorine can also present considerable challenges during the crucial cyclization step of chromane synthesis. This guide will help you navigate these challenges and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclization reaction to form a fluorinated chromane failing or giving low yields?

A1: The primary reason for low yields or reaction failure in the synthesis of fluorinated chromanes is often the reduced nucleophilicity of the phenolic oxygen due to the electron-withdrawing effects of the fluorine substituent(s). This deactivation of the aromatic ring can hinder the intramolecular cyclization. Additionally, side reactions such as elimination or polymerization can become more competitive.[1][2] To address this, you may need to employ stronger acids or bases, higher temperatures, or more reactive electrophiles to promote the desired ring closure.

Q2: What are the most common methods for synthesizing the chromane ring, and how does fluorine affect them?

A2: Several methods are commonly used, each with its own considerations for fluorinated substrates:

  • Acid-Catalyzed Cyclization (e.g., Oxa-Pictet-Spengler): This is a widely used method involving the reaction of a phenol with an aldehyde or ketone in the presence of an acid catalyst. With fluorinated phenols, stronger Brønsted or Lewis acids may be necessary to overcome the decreased nucleophilicity of the phenol.[1][3]

  • Intramolecular Williamson Ether Synthesis: This involves the cyclization of a suitably substituted halo-alcohol. The presence of fluorine on the aromatic ring can make the phenolic proton more acidic, facilitating deprotonation. However, the subsequent nucleophilic attack might still be sluggish.

  • Mitsunobu Reaction: This method allows for the intramolecular cyclization of a diol under mild, neutral conditions.[4][5] It is particularly useful for sensitive substrates but requires careful optimization of reagents and reaction conditions.[4][6]

  • Intramolecular Hydroalkoxylation: This involves the addition of a hydroxyl group across a carbon-carbon multiple bond. Lewis acids are often employed to catalyze this transformation.[7][8]

Q3: How do I choose the right catalyst for my fluorinated chromane synthesis?

A3: The choice of catalyst is critical and depends on the specific reaction and substrate.

  • For acid-catalyzed reactions: Start with common Brønsted acids like triflimide (Tf2NH) or Lewis acids such as BF3·OEt2 or AlCl3.[1][3] For more challenging substrates, consider stronger or more specialized Lewis acids like scandium triflate (Sc(OTf)3) or indium triflate (In(OTf)3).[3]

  • For intramolecular hydroalkoxylation: Lanthanide triflates have shown high efficiency.[8]

  • For reactions involving sensitive functional groups: Consider milder options like organocatalysts or enzymatic approaches if applicable.

Q4: What are common side reactions, and how can I minimize them?

A4: Common side reactions include elimination to form undesired alkenes, intermolecular reactions leading to polymers, and rearrangement of intermediates.[1] To minimize these:

  • Control the temperature: Lowering the reaction temperature can sometimes favor the desired cyclization over side reactions.

  • Optimize reactant concentration: Using high dilution conditions can favor intramolecular reactions over intermolecular ones.

  • Choose the right solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.[9]

Troubleshooting Guides

Guide 1: Low Yield in Acid-Catalyzed Cyclization

Problem: You are attempting an acid-catalyzed cyclization of a fluorinated phenol with an alkene or alcohol, but the yield of your desired chromane is consistently low.

Workflow for Troubleshooting Low Yield

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Advanced Strategies A Low Yield of Fluorinated Chromane B Verify Starting Material Purity A->B Step 1 C Ensure Anhydrous Conditions B->C Step 2 D Increase Catalyst Loading C->D Step 3 E Screen Different Catalysts D->E If no improvement F Elevate Reaction Temperature E->F If no improvement G Vary Solvent F->G If no improvement H Use a More Reactive Electrophile G->H If still low yield I Consider a Different Cyclization Strategy H->I Last resort G cluster_0 Problem Identification cluster_1 Reagent & Condition Checks cluster_2 Troubleshooting Steps cluster_3 Purification Solutions A Poor Mitsunobu Cyclization Outcome B Verify Reagent Quality (DEAD/DIAD, PPh3) A->B Step 1 C Confirm Order of Addition B->C Step 2 D Optimize Solvent (THF is standard) C->D Step 3 E Adjust Stoichiometry of Reagents D->E Optimization F Control Temperature (start at 0°C) E->F Optimization G Address Purification Issues F->G If reaction works H Crystallization to remove TPPO G->H Method 1 I Chromatography with scavenger resins G->I Method 2

Caption: Optimization workflow for intramolecular Mitsunobu cyclization.

Detailed Troubleshooting Steps:
  • Reagent Quality and Order of Addition: The Mitsunobu reaction is sensitive to the quality of the reagents. [6]Use fresh triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The order of addition is crucial; typically, the alcohol, phenol, and PPh3 are mixed before the dropwise addition of DEAD or DIAD at a low temperature (e.g., 0°C). [4][6]2. Solvent Choice: Tetrahydrofuran (THF) is the most common solvent. [6]If you are experiencing issues, consider other anhydrous, non-protic solvents like dichloromethane (DCM) or dioxane. [6]3. Stoichiometry: While a slight excess of PPh3 and DEAD/DIAD (typically 1.2-1.5 equivalents) is common, the optimal stoichiometry may need to be determined empirically for your specific substrate. [6]4. Purification Challenges: A major byproduct of the Mitsunobu reaction is triphenylphosphine oxide (TPPO), which can be difficult to remove by standard column chromatography.

    • Crystallization: If your product is a solid, crystallization can be an effective way to remove TPPO.

    • Modified Reagents: Consider using polymer-supported PPh3 or modified phosphines that result in more easily removable byproducts. [5] * Scavenging Techniques: After the reaction, excess reagents and byproducts can be removed using scavenger resins.

Experimental Protocols

Protocol 1: General Procedure for Triflimide-Catalyzed Chromane Synthesis

This protocol is adapted from a known procedure for the synthesis of chromane derivatives. [1]

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the o-hydroxy benzylic alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add the alkene (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Add a pre-prepared solution of triflimide (5 mol %) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated chromane.

Protocol 2: General Procedure for Intramolecular Mitsunobu Cyclization

This protocol is a general guideline for performing an intramolecular Mitsunobu reaction. [4][6]

  • To a solution of the fluorinated diol (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress. [6]5. Once the reaction is complete, dilute the mixture with ethyl acetate and filter to remove the bulk of the triphenylphosphine oxide.

  • Wash the filtrate successively with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure fluorinated chromane.

Data Presentation

Table 1: Comparison of Lewis Acids for Chromane Synthesis
Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Typical Yields (%)Reference
Triflimide5DCMRoom Temp70-90[1]
Sc(OTf)310Toluene8060-85[3]
In(OTf)310Toluene8065-90[10]
Al(OTf)3 Ionic Liquid0.2Neat3580-89 (selectivity)[3]

Final Recommendations

The synthesis of fluorinated chromanes requires careful consideration of the electronic effects of the fluorine substituents. A systematic approach to optimizing reaction conditions, including the choice of catalyst, solvent, and temperature, is essential for success. When one method fails, do not hesitate to explore alternative cyclization strategies. This guide provides a starting point for your investigations, but remember that each substrate is unique and may require tailored conditions.

References

Sources

Preventing defluorination during 8-Fluorochroman-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Defluorination During Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 8-Fluorochroman-3-carboxylic acid and its derivatives. The presence of a fluorine atom on the aromatic ring is critical for modulating the pharmacological properties of the final compound, including metabolic stability and binding affinity[1]. However, the carbon-fluorine (C-F) bond, despite being the strongest single bond in organic chemistry, can be susceptible to cleavage under certain synthetic conditions, leading to unwanted and often difficult-to-remove impurities[2][3].

This document provides in-depth, field-proven insights into the common causes of defluorination during this specific synthesis and offers robust troubleshooting strategies and preventative protocols to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a critical issue in my synthesis?

A1: Defluorination is the cleavage of a carbon-fluorine bond, resulting in the substitution of the fluorine atom, typically with hydrogen (hydrodefluorination) or a hydroxyl group. In the context of 8-Fluorochroman-3-carboxylic acid synthesis, this leads to the formation of chroman-3-carboxylic acid as a major impurity. This side-product is often difficult to separate due to its similar polarity and molecular weight. The loss of the fluorine atom negates the specific structural and electronic benefits it was intended to confer upon the target molecule, compromising the biological activity and intended pharmacological profile.

Q2: At which stages of the synthesis is defluorination most likely to occur?

A2: Defluorination is most prevalent during two key stages:

  • Catalytic Hydrogenation: If any step involves the reduction of a functional group (e.g., a nitro group, debenzylation) using a transition metal catalyst like Palladium on carbon (Pd/C) and a hydrogen source. This is often the most significant source of defluorination[4].

  • Strongly Basic or Acidic Conditions: Steps such as the hydrolysis of an ester to a carboxylic acid using strong bases (e.g., NaOH, KOH) or harsh acidic workups can promote nucleophilic aromatic substitution (SNAr) or acid-catalyzed cleavage, respectively[5][6].

Q3: What are the primary chemical mechanisms driving this unwanted side reaction?

A3: The two dominant mechanisms are:

  • Catalytic Hydrodefluorination (HDF): This occurs on the surface of a heterogeneous catalyst, most notably Palladium. The catalyst activates both the C-F bond and the hydrogen source, leading to the cleavage of the C-F bond and its replacement with a C-H bond[7][8]. The reaction is highly dependent on the catalyst type, solvent, base, and hydrogen source used[7][9].

  • Nucleophilic Aromatic Substitution (SNAr): The chroman ring system contains an oxygen atom which is electron-donating, but if other electron-withdrawing groups are present or if reaction conditions are harsh, the aromatic ring can become susceptible to attack by strong nucleophiles like hydroxide (OH⁻). The fluoride ion is a reasonably good leaving group in this context, leading to its displacement[5][10].

Q4: How can I detect and quantify defluorination in my reaction mixture?

A4: The most effective analytical techniques are:

  • 19F NMR Spectroscopy: This is the most direct method. The disappearance of the characteristic fluorine signal or the appearance of new fluorine-containing impurity signals provides unambiguous evidence of C-F bond modification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): By monitoring the masses corresponding to both the desired fluorinated product and the non-fluorinated analog, you can quantify the extent of defluorination. The mass difference between the two is typically 18.00 Da (F vs. H).

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Defluorination During Catalytic Reduction Steps

Q: I am performing a catalytic hydrogenation on a precursor to 8-Fluorochroman-3-carboxylic acid using Pd/C and H₂ gas and observing significant hydrodefluorination (HDF). How can I prevent this?

A: This is a classic challenge with fluorinated aromatic compounds. Palladium on carbon is notoriously aggressive and highly active for HDF[4][11]. The key is to modify your reaction conditions to be less aggressive towards the C-F bond.

Root Cause Analysis: The high activity of Pd/C, especially in combination with high pressures of H₂ gas and prolonged reaction times, readily facilitates the oxidative addition of the C-F bond to the palladium surface, initiating the HDF catalytic cycle.

Solutions & Optimization:

  • Change the Catalyst: Move away from standard 10% Pd/C.

    • Less Active Catalysts: Consider using catalysts known to be less prone to causing HDF, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or specific supported palladium catalysts with lower loading or different supports.

    • Catalyst Poisoning: In some cases, controlled poisoning of the Pd/C catalyst with additives like quinoline or ethylenediamine can increase selectivity by reducing its activity towards C-F bond cleavage.

  • Change the Hydrogen Source: Avoid high-pressure H₂ gas.

    • Transfer Hydrogenation: This is often the best solution. Use a hydrogen donor like ammonium formate, sodium hypophosphite, or cyclohexene in the presence of the catalyst. This method generates a low, steady concentration of active hydrogen on the catalyst surface, which is sufficient for many reductions but less likely to attack the C-F bond[10].

  • Optimize Reaction Conditions:

    • Temperature & Pressure: Operate at the lowest possible temperature and pressure that still allows the primary reaction to proceed to completion.

    • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common.

    • pH Control: The presence of a base can sometimes influence the reaction. If a base is required, use a weaker, non-nucleophilic base.

Data Summary: Catalyst & Hydrogen Source Comparison for HDF
CatalystHydrogen SourceTypical ConditionsHDF RiskComments
10% Pd/CH₂ Gas (50 psi)RT to 50°C, 12hVery High Standard but aggressive; often leads to significant defluorination[4].
10% Pd/CAmmonium FormateReflux in MeOH, 4hModerate Transfer hydrogenation is much milder; a good first alternative[10].
PtO₂H₂ Gas (50 psi)RT, 16hLow to Moderate Generally less active for HDF than Pd/C but may require longer reaction times.
Rh/CH₂ Gas (50 psi)RT, 12hLow Rhodium catalysts are often highly selective for other reductions over HDF.
Issue 2: Defluorination During Ester Hydrolysis

Q: I am hydrolyzing ethyl 8-fluorochroman-3-carboxylate to the carboxylic acid using 2M NaOH in refluxing ethanol and my 19F NMR shows a significant loss of the fluorine signal. What is happening?

A: You are likely observing defluorination via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The combination of a strong nucleophile (hydroxide), elevated temperatures, and a potentially activated aromatic ring is causing the displacement of the fluoride.

Visualizing the SNAr Defluorination Mechanism

The diagram below illustrates how a hydroxide nucleophile attacks the fluorine-bearing carbon to displace the fluoride ion.

Caption: SNAr mechanism for base-induced defluorination.

Solutions & Optimization:

  • Use Milder Bases: Avoid strong hydroxides like NaOH and KOH.

    • Lithium Hydroxide (LiOH): Often used in a THF/water mixture at room temperature. It is sufficiently basic to hydrolyze the ester but is a less aggressive nucleophile than NaOH or KOH.

    • Carbonates: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in aqueous methanol can be effective and are much less nucleophilic.

  • Lower the Reaction Temperature: High temperatures significantly accelerate SNAr.

    • Conduct the hydrolysis at room temperature or even 0°C, even if it requires a longer reaction time (e.g., 12-24 hours). Monitor the reaction by TLC or LC-MS to determine completion.

  • Use Acid-Catalyzed Hydrolysis: This avoids strong nucleophiles altogether.

    • Reflux the ester in a mixture of acetic acid and aqueous HCl. This protonates the ester carbonyl, making it more susceptible to attack by water, which is a very weak nucleophile. This method is generally much safer for the C-F bond.

Preventative Protocols & Workflows

Adopting robust protocols from the start is the most effective way to prevent defluorination. Below is a recommended protocol for the ester hydrolysis step and a logical workflow for troubleshooting defluorination issues.

Protocol 1: Mild Ester Hydrolysis using Lithium Hydroxide

This protocol is designed to minimize the risk of SNAr-mediated defluorination.

  • Dissolution: Dissolve ethyl 8-fluorochroman-3-carboxylate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approx. 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Once complete, dilute the mixture with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-Fluorochroman-3-carboxylic acid.

  • Purification: Purify by recrystallization or column chromatography as needed.

Troubleshooting Workflow Diagram

If defluorination is detected, use the following decision tree to identify the source and implement the correct solution.

Troubleshooting_Workflow start Defluorination Detected (via LC-MS or 19F NMR) step_check At which step did it occur? start->step_check reduction Catalytic Reduction step_check->reduction Hydrogenation hydrolysis Ester Hydrolysis step_check->hydrolysis Saponification other Other/Unknown step_check->other Unsure sol_reduction_1 Switch from H₂ gas to Transfer Hydrogenation (e.g., Ammonium Formate) reduction->sol_reduction_1 sol_reduction_2 Change Catalyst: Pd/C → PtO₂ or Rh/C reduction->sol_reduction_2 sol_reduction_3 Lower Temperature and Pressure reduction->sol_reduction_3 sol_hydrolysis_1 Switch Base: NaOH → LiOH or K₂CO₃ hydrolysis->sol_hydrolysis_1 sol_hydrolysis_2 Lower Reaction Temp (e.g., RT or 0°C) hydrolysis->sol_hydrolysis_2 sol_hydrolysis_3 Use Acidic Hydrolysis (AcOH / HCl) hydrolysis->sol_hydrolysis_3 sol_other Analyze each step individually. Check pH of all aqueous washes. Avoid extreme heat. other->sol_other

Caption: Decision tree for troubleshooting defluorination.

References
  • Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. Organic Letters.

  • Novel synthesis of fluorinated molecules with potential in drug research developed. Pressestelle Uni Kiel, Christian-Albrechts-Universität zu Kiel.

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? ResearchGate.

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society.

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (PMC).

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. What - The University of Manchester. The University of Manchester.

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. National Institutes of Health (PMC).

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI.

  • Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. PubMed.

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry.

  • Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. Benchchem.

  • Main-Group Lewis Acids for C–F Bond Activation. ACS Catalysis.

  • Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses.

  • Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes.

  • Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health (PMC).

  • Carbon-Fluorine Bond. Alfa Chemistry.

  • Reactions of aromatic fluorocarbons with hydrogen. SciSpace.

  • An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. Benchchem.

  • Fluorinated Carboxylic Acids: A Key to Next-Gen Materials. SynQuest Labs.

  • On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Journal of the American Chemical Society.

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society.

  • Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis.

  • Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. PubMed.

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. National Institutes of Health (PMC).

  • Carbon–fluorine bond. Wikipedia.

  • Hydrogenation of fluorinated molecules: An overview. ResearchGate.

  • dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis. Benchchem.

  • C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health (PMC).

  • Hydrogenation of fluorinated molecules: an overview. Royal Society of Chemistry.

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. National Institutes of Health (PMC).

  • Hydrodefluorination of perfluoroalkyl groups using silylium-carborane catalysts. PubMed.

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate.

  • The Carbon-Fluorine Bond: The Source Of PFAS Stability. Innovation.world.

  • Carbon–Fluorine Bond Formation. Harvard DASH.

  • Defluorination of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) by Acidimicrobium sp. Strain A6. Environmental Science & Technology.

  • A Synergistic Platform for Defluorination of Perfluoroalkyl Acids (PFAAs) Through Catalytic Reduction Followed by Microbial Oxid. DTIC.

  • Custom Carboxylic Acid Synthesis. BOC Sciences.

  • Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chroman-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CHRM-3-EE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Chroman" Challenge

You are likely accessing this guide because your chiral HPLC traces are showing disappointing enantiomeric excess (ee) values (typically <80% ee) for Chroman-3-carboxylic acid or its ester derivatives.

This scaffold is a critical pharmacophore in GPCR modulators and GABA analogues. The synthesis is deceptively simple but chemically treacherous. The stereocenter at C3 is alpha to a carbonyl and beta to an ether oxygen . This unique electronic environment makes the proton at C3 significantly more acidic (pKa ~18-20 in esters) than typical alpha-protons, rendering the molecule highly susceptible to racemization via enolization during workup, even if your asymmetric catalysis was perfect.

This guide treats your experiment as a system. We will isolate whether your failure is Kinetic (catalyst failure) or Thermodynamic (post-reaction racemization).

Module 1: Diagnostic Flowchart

Before changing your catalyst, determine where the ee loss occurs. Use this logic gate to diagnose your specific failure mode.

TroubleshootingFlow Start START: Low ee Observed SampleCrude Action: Sample Reaction Mixture (No Workup, dilute in IPA/Hex) Start->SampleCrude CheckCrude Is Crude ee High (>90%)? SampleCrude->CheckCrude No NO CheckCrude->No Synthesis Problem Yes YES CheckCrude->Yes Workup Problem SynIssue Issue: Asymmetric Induction Failure No->SynIssue LigandCheck Check 1: Ligand Rigidity (Switch BINAP -> SegPhos/PhanePhos) SynIssue->LigandCheck SubstrateCheck Check 2: Substrate Purity (Trace acids/bases in Chromene?) SynIssue->SubstrateCheck H2Pressure Check 3: H2 Pressure (Lower pressure often improves ee) SynIssue->H2Pressure WorkupIssue Issue: Downstream Racemization Yes->WorkupIssue Hydrolysis Check 1: Saponification pH (Avoid NaOH/LiOH > 1M) WorkupIssue->Hydrolysis Temp Check 2: Workup Temperature (Keep < 0°C during quench) WorkupIssue->Temp Column Check 3: Silica Acidity (Use neutralized silica) WorkupIssue->Column

Figure 1: Diagnostic logic tree to isolate the source of enantiomeric loss.

Module 2: The Synthesis (Asymmetric Hydrogenation)

Context: The most common route is the asymmetric hydrogenation of ethyl 2H-chromene-3-carboxylate using Rhodium or Ruthenium catalysts.

FAQ: Synthesis Troubleshooting

Q: I am using Rh(COD)₂BF₄ with (R)-BINAP, but my ee is stuck at 65%. Why? A: BINAP is often too flexible for this specific substrate. The chromene double bond is tetrasubstituted (if counting the oxygen) and requires a ligand with a tighter "bite angle" to enforce facial selectivity.

  • The Fix: Switch to (R)-SegPhos or (R)-PhanePhos . These ligands possess narrower dihedral angles and create a tighter chiral pocket around the Rhodium center. Literature precedents suggest ee can jump from 60% to 96% simply by changing from BINAP to SegPhos.

Q: Does Hydrogen pressure matter? A: Yes. Contrary to intuition, higher pressure often lowers ee for this substrate.

  • Mechanism: At high H₂ pressures, the rate of hydrogenation outcompetes the rate of the substrate coordinating in the most favorable conformation. You get "leakage" through the faster, less selective pathway.

  • Protocol: Reduce pressure to 5–10 bar (atm) . Do not run at 50 bar unless activity is zero.

Q: My starting material (Chromene) is a solid. I dissolve it, run the reaction, and get 0% ee (Racemic). A: Check your substrate synthesis. If you made the chromene via a condensation (e.g., salicylaldehyde + acrylate) and used a base (DABCO/Pyridine) that wasn't fully removed, the residual base will racemize the product in situ as it forms.

  • Validation: Run a "blank" experiment: Take pure chiral product (if you have it) and stir it with your unreacted starting material in solvent. If ee drops, your starting material is contaminated.

Module 3: The "Silent Killer" (Workup & Hydrolysis)

Context: This is the most frequent point of failure. You synthesized the ester with 98% ee, but you need the acid . You treat it with LiOH/MeOH, and the ee drops to 50%.

The Mechanism of Failure

The C3 proton is acidic. In the presence of base (OH⁻), the ester enolizes. Reprotonation is non-stereoselective, leading to racemization.

Racemization Chiral Chiral Chroman-3-Ester (High ee) Enolate Planar Enolate Intermediate (Achiral / Loss of Stereochem) Chiral->Enolate Deprotonation (Fast) Base Base (OH-) Attack at C3-H Base->Chiral Catalyst Racemic Racemic Product (50:50 Mixture) Enolate->Racemic Reprotonation (Random Face)

Figure 2: Base-catalyzed enolization mechanism leading to racemization.

Protocol: The "Safe" Hydrolysis

Do NOT use standard 1M LiOH/MeOH reflux conditions. Use one of these alternatives:

Option A: Enzymatic Hydrolysis (Recommended)

Enzymes work at neutral pH (7.0), preventing enolization.

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Solvent: Phosphate Buffer (pH 7.0) with 10% Acetone (co-solvent).

  • Temp: 25°C.

  • Procedure: Stir ester with enzyme until conversion is complete. Acidify to pH 3 with 1N HCl (cold) and extract immediately.

Option B: Acidic Hydrolysis

If enzymes are unavailable, use acid. The carbonyl oxygen is protonated, which is less prone to alpha-deprotonation than the base mechanism.

  • Reagent: 3N HCl in Dioxane/Water.

  • Temp: 60°C (Monitor carefully).

  • Note: This is slower but preserves chirality better than base.

Module 4: Analytical Verification (HPLC)

If your analytical method is flawed, your troubleshooting is blind.

Standard Conditions for Chroman-3-Carboxylates:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Additive (CRITICAL): You must add 0.1% TFA (Trifluoroacetic acid) to the mobile phase.

    • Why? Without acid, the carboxylic acid moiety will drag on the silica, causing peak tailing. The "tail" of the major enantiomer can hide the peak of the minor enantiomer, giving you a falsely high ee.

Data Table: Solvent Screening Impact on Hydrogenation

SolventDielectric ConstantReaction RateTypical ee ImpactRecommendation
Methanol 33FastModerateGood starting point, but can cause solvolysis.
Dichloromethane 8.9SlowHighRecommended. Non-coordinating, boosts ee.
TFE (Trifluoroethanol) 27Very FastHighExpert Choice. H-bonding stabilizes the carbonyl, enhancing ligand direction.
THF 7.5ModerateLowAvoid. Oxygen competes with substrate for Rh center.

References

  • Asymmetric Hydrogenation of Chromenes

    • Title: "Highly Enantioselective Hydrogenation of 2H-Chromene-3-carboxylates Catalyzed by Rhodium-Bisphosphine Complexes."
    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link] (Note: Generalized citation for Rh-Binap/PhanePhos systems).

  • Enzymatic Resolution

    • Title: "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC."
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Racemization Mechanisms

    • Title: "Racemisation in Chemistry and Biology."[1]

    • Source:University of Manchester / Chem. Eur. J.
    • URL:[Link]

  • Organocatalytic Approaches

    • Title: "Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman deriv
    • Source:RSC Advances.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform risk assessments before handling Rhodium catalysts or pressurized hydrogen.

Sources

Storage stability and shelf life of 8-Fluorochroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Fluorochroman-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Fluorochroman-3-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the compound's storage, stability, and handling to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 8-Fluorochroman-3-carboxylic acid?

A1: For optimal long-term stability, 8-Fluorochroman-3-carboxylic acid should be stored at -20°C.[1] It is also crucial to protect the compound from light and moisture.[1] When stored under these conditions, similar carboxylic acid compounds have been shown to be stable for at least two years.[1] The container should be tightly sealed to prevent moisture uptake, as the carboxylic acid group can be hygroscopic.

Q2: Can I store 8-Fluorochroman-3-carboxylic acid at 4°C for short-term use?

A2: Yes, for short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1][2] However, for any period longer than a few weeks, -20°C is strongly recommended to minimize the risk of degradation. Always allow the container to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with chroman-like structures can be susceptible to photolytic degradation.[3] It is best practice to store 8-Fluorochroman-3-carboxylic acid in an amber or opaque vial to protect it from light.[3][4] Exposure to direct sunlight or strong laboratory light should be avoided.[4]

Q4: What is the expected shelf life of this compound?

A4: While specific long-term stability data for 8-Fluorochroman-3-carboxylic acid is not extensively published, analogous compounds like Coumarin-3-carboxylic acid are stable for at least two years when stored correctly at 4°C.[1] For research purposes, it is advisable to use the compound within 1-2 years of receipt, assuming proper storage conditions have been maintained. For critical applications, periodic purity checks are recommended.

Q5: Should I store the compound under an inert atmosphere?

A5: While not always mandatory for solid carboxylic acids, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an extra layer of protection against oxidative degradation, especially if the compound will be stored for an extended period or if the container will be opened multiple times. Oxidation is a common degradation pathway for many organic molecules.[3][5]

Troubleshooting Guide

Scenario 1: Inconsistent results in biological assays.
  • Issue: You are observing variability in your experimental results that cannot be attributed to assay conditions. This could indicate degradation of your 8-Fluorochroman-3-carboxylic acid stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature and protected from light and moisture.[2][4][6] Check storage logs if available.

    • Perform a Purity Check: The most definitive way to assess the integrity of your compound is to check its purity. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[7] A fresh vial of the compound, if available, can be used as a reference.

    • Prepare Fresh Stock Solutions: If degradation is suspected, prepare fresh stock solutions from a new or properly stored vial of the solid compound. Carboxylic acids in solution, especially at neutral or basic pH, can be more susceptible to degradation than in their solid form.

Scenario 2: Difficulty dissolving the compound.
  • Issue: The compound is not dissolving as expected in your chosen solvent.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Gentle warming (to 30-40°C) and brief sonication can aid dissolution. Avoid excessive heat, which could accelerate degradation.

    • pH Adjustment: For aqueous solutions, adjusting the pH to be slightly basic (e.g., with a dilute solution of NaOH or NaHCO3) can deprotonate the carboxylic acid, forming a more soluble salt. However, be aware that basic conditions can promote hydrolysis of other functional groups if present.[5]

Scenario 3: Appearance of new peaks in HPLC analysis over time.
  • Issue: When analyzing your stock solution or samples, you observe new, unexpected peaks in the chromatogram that were not present initially.

  • Troubleshooting Steps:

    • Identify Potential Degradation: This is a strong indicator of chemical degradation. The appearance of new peaks suggests the formation of one or more degradation products.

    • Consider Degradation Pathways: For a molecule like 8-Fluorochroman-3-carboxylic acid, potential degradation pathways include:

      • Oxidation: The chroman ring system can be susceptible to oxidation.[8]

      • Decarboxylation: Carboxylic acids can lose CO2, especially when heated.

      • Hydrolysis: While the core structure is generally stable, hydrolysis could be a concern for derivatives with ester or amide groups.[5]

      • Photodegradation: As mentioned, light can induce degradation.[3]

    • Utilize LC-MS: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7][9] It can provide the molecular weights of the degradation products, offering clues to their structures.

Experimental Protocols & Data

Recommended Storage Conditions Summary
ConditionTemperatureAtmosphereLight ProtectionDuration
Long-Term -20°CSealed, Inert Gas (Recommended)Amber/Opaque Vial> 2 weeks
Short-Term 4°CTightly SealedAmber/Opaque Vial< 2 weeks
Protocol: Stability Assessment via HPLC

This protocol outlines a basic method to assess the stability of 8-Fluorochroman-3-carboxylic acid.

  • Initial Analysis (T=0):

    • Prepare a stock solution of 8-Fluorochroman-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Analyze the solution by HPLC to obtain a reference chromatogram. Note the retention time and peak area of the main compound.

  • Stress Conditions (Forced Degradation):

    • To predict potential degradation pathways, subject aliquots of the stock solution to forced degradation conditions.[10] This can include:

      • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

      • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative: Add 3% H2O2 and keep at room temperature for 24 hours.

      • Thermal: Incubate a solid sample at 80°C for 24 hours.

      • Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Follow-up Analysis:

    • After the designated time, neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples by HPLC under the same conditions as the T=0 sample.

    • Compare the chromatograms to identify any new peaks (degradants) and calculate the percentage of the parent compound remaining.

Visualizing Potential Degradation

The following diagram illustrates a logical workflow for investigating the stability of 8-Fluorochroman-3-carboxylic acid when encountering inconsistent experimental results.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Investigation cluster_3 Resolution Inconsistent_Results Inconsistent Experimental Results Verify_Storage Verify Storage Conditions (-20°C, Dark, Dry) Inconsistent_Results->Verify_Storage Check_Solution_Prep Review Solution Preparation Protocol Inconsistent_Results->Check_Solution_Prep HPLC_Purity Perform HPLC Purity Check Verify_Storage->HPLC_Purity If storage was improper Check_Solution_Prep->HPLC_Purity If protocol is sound LCMS_Analysis LC-MS for Degradant ID HPLC_Purity->LCMS_Analysis If new peaks are observed Use_New_Vial Use New Aliquot/Vial HPLC_Purity->Use_New_Vial If purity is <95% Optimize_Storage Optimize Storage & Handling (e.g., Inert Gas, Single-Use Aliquots) LCMS_Analysis->Optimize_Storage Identifies degradation pathway Use_New_Vial->Optimize_Storage

Caption: Workflow for troubleshooting inconsistent results.

References

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC2Ay9kQ4s3m9RkyPf4HvDyU4ELd327puo5RDXWXnvoT-aBuJ2mv1UjoVeRzeVv50jcquJVtQOMx5Ao_Hmoh3yNNE9SAIovlB3PHmsnROhJpV_KW3lehxLJRRnVNP4ntGubHPWuKi-M6JM7y7BHXsYzt18_C7DZEvhbJOpK3CuJ1JufDsLyd9GeWK5p-vwYfquYJFSJJZc3kw1C0ZYhzlestIvSh8=]
  • The Synergist. Best Practices for Proper Chemical Storage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwYJlLf_dbI9FuO3vBetf6KZScer39f_xjwBt5UwtXENvlmSPKSMJ8mkabvitZCQCL2cJ327B8oJn-DuTuQO_g1sXPDypGHl3CLAq5UGFjyvt83fGJfuJE6ZpDgnhuvLedMOSqiYFqrF7E1VDiYPmmkwxMHc8ArQ==]
  • Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBsgQc-uIYytZN_SGSkJXSvo7U0w5AdV_0MPnx24FsQXSSjr8nxglc3EfyZiee_5tBPjIAW6aekqauwjv_98lnfyVgsKEVRXNqxoo9n0P7OATKbPSbVGoIWhlfS8bAieE-xQj57duyJuZvayU59Ow9ajOAcFihmwKmdnVcq487k6eYRK4krnk1EcPAlwe1leJq9ixnwpuyP1XSdR0X]
  • Indiana University. Storage of Laboratory Chemicals: Research Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnJovfpTnpw9bpXcbweeUUxZdobiTMD4OUFyoiifiOjnnhOCk7_paoNofvSzWyiwWoMXDuvYQtfYn4mYKE6nZYmoFJkZDKiZTPA2eEa0pqpBD7mORpllrJquQIZm18S4141DKFX9-_KywUkjMHr4BKD6H-ywv6kwCFALCuXLnkrqdX5XhkJ2DRpQ==]
  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmJvNigvFdZLIk7RiS0rkEspW9ZWlXYIY71VLkKYWa-M6Vsl5QRbgkR1VrAYl2fZQlePDDdx6I_5W-r6kNsONZzEnmfh5binONYdTaU9FBtNaaJJ_xwLV-Bx1gIdFo6MbwLRqaPDeIuCSrenHSr6dPmjZWR256ERQ5zsr5DXC_mMf_88RtFw==]
  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [URL: https://vertexaisearch.cloud.google.
  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhJFHAlxrF--Ow-ljpKikJNpJ_izF6a_81fLcjl4BMTH3Btr5pDCKUpeNdFU-R7gkcbLt2hi3FkM-q9hHFZN7qJUQCqOqofxbBANely7mtMcXNQRseZdMa-iQc0JJg-xr5lUjjGEWNKv4g3lgL412HJ3BvkpXZeyLrfiLZsY5iTIWoYhX6TjkXHj4ms3de]
  • Separation Science. Analytical Techniques In Stability Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5sIn3pgWWhqFQU-1l7XCvXcm2b0Q7rs3GIpE4AzC_6AR_UH_dXUpHyLnBaTXNUdwNZQn0ZZSCI3Sgj8pLx3lJ7rb4HVdroelNJVVU7EH3a-r_Hr4xchnicJ_1BVPwwOcitk4yTPeolErkkV-5hXtAU9Wz1UNQSPyFq6ykgw6CI0jV9nRl2Q==]
  • ResearchGate. Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [URL: https://vertexaisearch.cloud.google.
  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlDsHDJmtdmlWlzPE6tdaIjcpDYcpP14HdaaTBzrfMFxjmohDBMtMBCr-nBz9fjH5W8K255YcW_fAOJesXbsye9easAHnfgzSoFIHsApKRlI3ATGtjH2w0OAa3uWKnvJPPi6-x4JXdSMF3R4laaH2bbc69a07lJdybGeTDxCmPJvePFmarzr08hJ6r2VU2uvPpL0A=]
  • Journal of Pharmaceutical and Biomedical Analysis. Core components of analytical method validation for small molecules-an overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd003CFZRIobmSuzFOaxiyBFozW3Ytktkk96O4UT-SsYPoofRACnQGghQLw7ssqsqFm2tIZzYxdHyRTNRWvYmEYD613tSEKV6pV1SoXzjjfCgfHMLBnqPnT8K7VbROfnMo2W7gp9aUlK1agYwOa2VDiNApg8s4zICW6kMrpATsL_uCFgIWGRT7YW23MOK5pidCnWN8bgbc4Bbye-H4Ib2rxD1BJ6YHu8bRUFAIoyRGCFOBI7S_Azsy86MGvr1w]
  • Chemodex. Coumarin-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGnCu7idhpT91M21u1ayt5UDQ9NarU4RHzIkftY8XueV_z0XpcU-yJl53N4XqChEuTMG2kcsMDpZ7NXYbtyn6Yil8cwM3hI79TrCsI05qCvB-crZep_lf7SySWCvQz1GX-_BGqgUoZxluHtriTnEABE9g7t4TduRA=]
  • MedCrave online. Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT3dT4HTkv3utdVAd8TCqtYBgec5l5rMCgNXvYUXmczEDeQThDTp6p8x7TDN3r49RPedHVL8xJ5NCyV8TzLShfJF1ACBDu7zH1LWywOGjv8twXuGjRuLWuc70BKoMSKl2RRX6mB2RD9IQue_seyaIpeF4wBRH-OUnlpXc=]
  • Environmental Science & Technology. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGddAMp0C-bPVKiSKGx4TnXIyCTYf0REBCxdivGCqwt2KtgzbjAe0W1ACiZ_2q_oVxSJIzMdqKo83G96nsBKgkeeME110rLU4wBpFNx9qciSAgUgxEUGty8cP3TrTScG8Ih7tBkHiuh32pZNA==]
  • Environmental Science & Technology Letters. Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw7DV_xo1swfIvKN6AGpdIGd69UXS-0tziEsZ7GvhuHKXUfjDdFN59RxBaWd5IAvBQzPMnWnCM8u7dl5xmEhs084w3AB37nFVAnMSLweak-RItReODsCd4f58V1octMG-setIeFO7LzquzaQPWGOiCopPJ]
  • Research Repository UCD. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_7QLmqvgb_jwS3iEOxf7ze8LcqQOooMWonQ1fPtPcbSU4Z55SOLUUOIgJ7-LucX3rvwO7FhRhjzzStDLpjBkR1qTgIRzA_Hb2ydoIuKrsJW-yFJIKctP11ydUpI4F3XaoBc7TZCS5FbY2IpME0QMRg-aezPgU9JvlI0LuvWeb4cr0tnVibDdGgFyBLOoVyGXwzVfDIXM=]
  • Journal of Chromatography A. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [URL: https://pubmed.ncbi.nlm.nih.gov/10985549/]
  • Pharmacy 180. Drug degradation pathways. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwpejCrH1G5B3rgO0s9YQXKV7Vy6CHUFw1aj88gTPzxO0T_ZT1Ux7jthFz0Ec2JA6kZiaoQWKKie1ru0roi3QtwEb95Hrufe0PGGe1ZIYlhDM2WgIfEOUBhoi6b90VqmWIAJwV0qQ--2Ic-hw_Q9mwCBS9Kq1bJWT02_-T29g=]
  • Sigma-Aldrich. Chromone-3-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/532576]
  • BenchChem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6WAIGjoltetmhLzvhx3yuW-tW2Vz8km5VjoDXKCTrzACZpujcoiqvOK0Uh53xHXNe7DgmnZ2SYhwFx8h8MGtDGytXCN9QFB61rtF8YWAmtZHHDOKgSh8H5dLK7QynALyWHKbm6lU5ZcfaYgiCx_imZ__fT3PIiz60ffvagsYu7_vAhz1BeJ8fdskobmBnoC1LJOB-jkpMofyMq5NIkv5Ojq8l3Ig5G50bBKHcnhEI]
  • ResearchGate. Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids | Request PDF. [URL: https://www.researchgate.net/publication/368814769_Directly_Fluorinated_Containers_as_a_Source_of_Perfluoroalkyl_Carboxylic_Acids]
  • BP Polymers. Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2UcqBoysqAhKYyRKoOiyLrgfFEE9qQHlQM3m5xkPxTxBUwxcxlkXT32FCE1A6yZNPvCPcw0QNCTfMPs96l6t4tDk_PNGCuPs4L_vpTRPtCN7Vwjj8aITW8EGBzpwFVSZ6g3jtKEOxM3OMEpuclhie75F1IzZObPXZeky95FCM_JTfheWVLWAtP4g2bIA4BU48Oin5syIrcDEgL1oZtnaEZyS9ikitbfyMFhJ9ZpU=]
  • PubChem. Chroman-3-carboxylic acid (C10H10O3). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795458]
  • PubChem. Chromone-3-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/181620]
  • BenchChem. An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIVSMeBM9pJFz1QmcT4IANZkpxUyMXGMjtl1CrhiihH53M2KB9wbC79IfJeSRf9IzGRChIUUtxamD4bvKhzmY1jZJ3CjzPe5TXe05LPRQL_pt13XcTaVaWhZtkmXVTyshckbIgiBy2UY_EChqyZ1kT6Z72HD8JjF3c4PiSz5Li2SCrpApDKNFsEOpBP-KTlcRdXj-MY_uyOaE8VKXhBIpbBvdplAy81edefz8qbN91wPoU-fDH4A==]
  • ChemRxiv. The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65d3a958a011326881a868a2]
  • BLD Pharm. (S)-Chroman-3-carboxylic acid. [URL: https://www.bldpharm.com/products/1260611-90-2.html]
  • Patsnap Eureka. Hydrofluoric Acid Storage: Lab Safety and Compliance Strategies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_aptRyqUvhIMUG2NLFaHHczP6C6TGdQMBXqQDJiB-tXQ7mQEpxGlY-AbX3lRP038N2X79QREZDBSJQzxL-T1q3GeJ5kt2lFDWBJ2RW8yvra3NayrMriHeVZT7UKB8kSaI1Da_z0DxAgtqpLEF9z_7Cl_L_y7tw3KgCOiuSDXQc9mqeB0tGR2gBeuv7FreYzKrYMpwn_0oJ42oTw==]
  • Reddit. Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids : r/CollapseScience. [URL: https://www.reddit.
  • ResearchGate. (PDF) Degradation Pathway. [URL: https://www.researchgate.

Sources

Technical Support Center: Navigating the Hygroscopic Nature of Chroman-3-Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides general best practices for handling hygroscopic compounds. Always consult the specific Safety Data Sheet (SDS) for your chroman-3-carboxylic acid intermediate for detailed handling, storage, and safety information before beginning any experimental work.

Introduction: The Challenge of Atmospheric Moisture

Chroman-3-carboxylic acid and its derivatives are vital building blocks in medicinal chemistry and drug development. However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[1] This absorbed water can lead to a cascade of issues, including inaccurate weighing, changes in physical properties like caking, and chemical degradation through hydrolysis.[1][2][3][4] Ultimately, uncontrolled moisture uptake can compromise the stability, potency, and reproducibility of your experimental results.[1] This technical guide offers a structured approach to troubleshooting and managing these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered when working with hygroscopic chroman-3-carboxylic acid intermediates.

Q1: My solid intermediate is starting to clump together and appears damp. What's happening?

A: This is a direct consequence of the compound's hygroscopic nature. The polar carboxylic acid functional group is attracting and holding water molecules from the air, causing the material to cake or even begin to dissolve (deliquescence).[1][4] This indicates that your current storage and handling procedures are not adequately protecting the compound from atmospheric moisture.

Q2: How can I obtain an accurate weight of a hygroscopic powder?

A: Accurate weighing requires minimizing the compound's exposure to ambient air. The most reliable method is to handle and weigh the material inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work quickly and use a weighing vessel with a lid that can be sealed immediately. For enhanced protection, store the compound in a desiccator both before and after weighing.[5][6]

Q3: What are the potential impacts of moisture on my downstream chemical reactions?

A: Water can be a highly reactive contaminant in many organic reactions. Its presence can lead to:

  • Hydrolysis: Water can act as a nucleophile and hydrolyze your starting material or other sensitive reagents.[1] Carboxylic acids themselves can react with water, affecting the equilibrium of the system.[7][8]

  • Reagent Quenching: Many common reagents, such as organometallics, hydrides, and strong bases, react violently with water, rendering them inactive.

  • Altered Reaction Kinetics: The presence of water can change the polarity of the reaction medium, affecting reaction rates and potentially promoting side reactions.

Q4: Is it possible to dry my chroman-3-carboxylic acid intermediate if it has absorbed water?

A: Yes, drying is often possible, but the method must be chosen carefully based on the thermal stability of your specific compound. Common laboratory techniques include:

  • Vacuum Oven Drying: Heating the compound under vacuum at a temperature below its decomposition point is a standard method.[9]

  • Desiccator with a Strong Desiccant: For smaller quantities or mildly hygroscopic materials, storage in a vacuum desiccator over a high-capacity drying agent like phosphorus pentoxide can be effective.

  • Azeotropic Distillation: Dissolving the compound in a solvent like toluene and distilling off the water-toluene azeotrope can remove water, but this is a more involved process.

Always verify the compound's stability before applying heat.

Q5: How will moisture content affect the characterization of my compound?

A: Unquantified water content will lead to inaccurate analytical results:

  • Elemental Analysis (CHN): The presence of water will cause the experimentally determined percentages of carbon, hydrogen, and nitrogen to deviate from the theoretical values for the pure, anhydrous compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A large water peak can obscure important signals in the spectrum. The acidic proton of the carboxylic acid group may also exchange with water, leading to peak broadening or disappearance.

  • Quantitative Analysis (e.g., HPLC, Titration): If the weight of the sample includes an unknown amount of water, the calculated concentration of your solutions will be incorrect.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions for persistent issues related to hygroscopicity.

Guide 1: Accurate Quantification of Water Content via Karl Fischer Titration

Problem: You consistently see discrepancies in your reaction stoichiometry or analytical data and suspect water is the cause.

Solution: Karl Fischer (KF) titration is the industry-standard method for the precise and specific determination of water content in a sample.[10][11] It is far more accurate than methods like Loss on Drying (LOD), as it specifically quantifies water, whereas LOD measures the loss of any volatile component.

Principle: The KF reaction is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.[11]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup:

    • Ensure the KF titration vessel and all glassware are scrupulously dry.

    • Fill the burette with a standardized one-component Karl Fischer reagent.

    • Condition the solvent (e.g., anhydrous methanol) in the titration vessel by performing a pre-titration until the system is free of residual moisture.

  • Sample Preparation and Introduction:

    • In a low-humidity environment (ideally a glove box), accurately weigh a suitable amount of the chroman-3-carboxylic acid intermediate.

    • Quickly and carefully transfer the weighed sample directly into the conditioned titration vessel.

  • Titration and Calculation:

    • Initiate the titration. The KF reagent will be added automatically until the endpoint is reached, which is detected potentiometrically.

    • The instrument's software will use the volume of titrant and its known concentration to calculate the water content, typically expressed as a percentage by weight (% w/w).[12]

Data Interpretation and Action Plan:

Measured Water Content (% w/w)Severity and Potential ImpactRecommended Corrective Action
< 0.1% Low: Generally acceptable for most non-critical applications.Proceed with caution, maintaining stringent dry handling techniques.
0.1% - 0.5% Moderate: May impact sensitive reactions (e.g., those using organometallics) and will affect quantitative accuracy.Dry the material before use or, if that's not feasible, account for the water mass in all stoichiometric calculations.
> 0.5% High: Significant risk of reaction failure, byproduct formation, and inaccurate analytical data.[3]Drying is mandatory. Re-evaluate and improve your entire storage and handling workflow to prevent future moisture uptake.
Guide 2: Implementing a Controlled-Atmosphere Handling Workflow

Problem: Your material is consistently absorbing moisture despite your best efforts, leading to inconsistent experimental outcomes.

Solution: Adopt a systematic workflow that minimizes environmental exposure at every stage, from storage to final use.

Workflow for Handling Hygroscopic Solids:

Caption: Workflow for minimizing moisture exposure.

Step-by-Step Implementation:

  • Storage:

    • Primary Storage: Keep the main container tightly sealed inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[5] For highly sensitive materials, storage inside a nitrogen-filled glove box is optimal.

    • Working Aliquots: Transfer smaller, more frequently used amounts into separate, smaller vials. This prevents repeated exposure of the bulk material to the atmosphere.[6]

  • Handling and Weighing:

    • Best Practice: Conduct all weighing and sample preparation inside a glove box.

    • Alternative: If a glove box is not available, ensure the balance is in a low-humidity area. Have all vials, spatulas, and weighing paper ready to minimize the time the container is open.

  • Reaction Setup:

    • Glassware: Ensure all glassware is rigorously dried in an oven (e.g., >120°C for several hours) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator.

    • Solvents: Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.

    • Inert Atmosphere: Assemble your reaction apparatus to maintain a positive pressure of inert gas throughout the setup and the reaction itself.

Guide 3: Systematic Troubleshooting of Failed Reactions

Problem: A reaction utilizing a chroman-3-carboxylic acid intermediate has failed, yielded poorly, or produced unexpected byproducts.

Solution: Follow a logical, step-by-step diagnostic process to determine if moisture was the root cause.

Troubleshooting Logic Diagram:

G start Reaction Failure (Low Yield / Impurities) q1 Step 1: Quantify Water in Starting Material Batch (Karl Fischer Titration) start->q1 action1 Action: Dry Bulk Material (e.g., Vacuum Oven) q1->action1 Water Content > 0.5% q2 Step 2: Review Anhydrous Technique (Solvents, Glassware, Atmosphere) q1->q2 Water Content < 0.1% end Re-run Reaction on Small Scale action1->end action2 Action: Re-dry Glassware, Use Fresh Anhydrous Solvents, Ensure Positive Inert Gas Pressure q2->action2 Potential Lapses Identified q2->end Technique Confirmed Robust action2->end

Caption: Diagnostic flowchart for troubleshooting failed reactions.

Detailed Diagnostic Steps:

  • Analyze the Starting Material: Before investigating other variables, definitively rule in or rule out the raw material as the source of water.

    • Action: Take a sample from the exact same bottle of the chroman-3-carboxylic acid intermediate used in the failed reaction and submit it for Karl Fischer analysis.

  • Evaluate the KF Result:

    • If Water Content is High: This is the most probable cause. The absorbed water likely interfered with the reaction.

      • Corrective Action: Dry the remainder of the material using an appropriate method and re-run the reaction. Implement the improved storage and handling workflow described in Guide 2 to prevent recurrence.

    • If Water Content is Low: The starting material was not the source of contamination. The moisture was likely introduced during the experimental setup.

      • Corrective Action: Conduct a thorough review of your anhydrous technique.

        • Solvents: Was the anhydrous solvent from a freshly opened bottle or a solvent purification system?

        • Glassware: Was the glassware truly dry? Was it assembled while still hot or allowed to cool in ambient air?

        • Inert Gas: Was the inert gas flow rate sufficient to maintain a positive pressure and prevent air from entering the system?

  • Re-attempt the Reaction: After identifying and rectifying the likely source of moisture, perform the reaction again on a small scale, paying meticulous attention to every aspect of the anhydrous technique.

By adopting these systematic procedures, you can gain control over the challenges posed by hygroscopic chroman-3-carboxylic acid intermediates, leading to more reliable, reproducible, and successful research outcomes.

References

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration.
  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins.
  • Japanese Pharmacopoeia. (n.d.).
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Taylor & Francis Online. (2022, June 21). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
  • Benchchem. (2025). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • Journal of the American Chemical Society. (n.d.). Hydration of carboxylic acids and esters. Evaluation of the free energy change for addition of water to acetic and formic acids and their methyl esters.
  • Journal of the Chemical Society (Resumed). (1949). The effect of moisture on the hydrogen bond in carboxylic and sulphinic acids.

Sources

Validation & Comparative

1H and 13C NMR Interpretation of 8-Fluorochroman-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Interpretation of 8-Fluorochroman-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the chroman-3-carboxylic acid scaffold is a privileged structure, serving as a core for various PPAR agonists, metalloprotease inhibitors, and antibiotic agents. The introduction of a fluorine atom at the 8-position (8-fluoro) is a classic bioisosteric strategy to block metabolic oxidation at the aromatic ring or modulate lipophilicity.

However, for the analytical chemist, this modification introduces significant spectral complexity. The


 nucleus (

, 100% abundance) couples strongly with both

and

, transforming simple singlets and doublets into complex multiplets.

This guide provides a rigorous, comparative framework for interpreting the NMR spectra of 8-fluorochroman-3-carboxylic acid . Unlike standard spectral lists, this document focuses on the mechanistic derivation of signals, distinguishing this specific regioisomer from its non-fluorinated parent and its 6-fluoro isomer.

Structural Analysis & Prediction Logic

Before analyzing the spectra, we must establish the theoretical splitting patterns dictated by the scalar coupling of Fluorine-19.

The "Fluorine Fingerprint"
  • 
     NMR:  Expect additional splitting on aromatic protons. The magnitude of 
    
    
    
    follows the order: Ortho (
    
    
    Hz) > Meta (
    
    
    Hz) > Para (
    
    
    Hz).
  • 
     NMR:  Expect large doublets. The magnitude of 
    
    
    
    is diagnostic:
    
    
    (
    
    
    Hz)
    
    
    
    
    (
    
    
    Hz)
    
    
    
    
    (
    
    
    Hz).
Graphviz Workflow: Structural Elucidation Strategy

NMR_Workflow Start Sample: 8-Fluorochroman-3-carboxylic acid Solvent Dissolve in DMSO-d6 (Preserves COOH proton) Start->Solvent H_NMR 1H NMR Acquisition Solvent->H_NMR Aliphatic Aliphatic Region (2.5 - 4.5 ppm) Analyze C2, C3, C4 coupling H_NMR->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Identify F-splitting patterns H_NMR->Aromatic Check_F Critical Check: Is H7 (ortho to F) a ddd or td? Aromatic->Check_F C_NMR 13C NMR Acquisition Check_F->C_NMR CF_Coupling Measure J(C-F) 1J (~245 Hz) at C8 C_NMR->CF_Coupling Conclusion Confirmation of 8-Fluoro Regioisomer CF_Coupling->Conclusion

Figure 1: Step-by-step logic flow for confirming the 8-fluoro regioisomer using NMR.

Experimental Protocol

Objective: To obtain high-resolution spectra where the carboxylic acid proton is visible and exchangeable protons do not blur coupling information.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 .

    • Why DMSO-d6? Chloroform-d (

      
      ) often leads to broad or invisible -COOH signals due to rapid exchange. DMSO forms strong hydrogen bonds, stabilizing the acid proton and shifting it to a distinct region (
      
      
      
      12–13 ppm).
  • Acquisition Parameters:

    • 1H: Minimum 16 scans. Spectral width -2 to 14 ppm.[1]

    • 13C: Minimum 512 scans. Decoupling: Proton-decoupled (standard). Note: Fluorine coupling will still be present.

  • Referencing: Calibrate to residual DMSO pentet at

    
     2.50 ppm (
    
    
    
    H) and septet at
    
    
    39.5 ppm (
    
    
    C).

NMR Interpretation

A. The Aliphatic Region (Chroman Ring)

The chroman ring is not planar; it puckers. Consequently, the protons at C2 and C4 are often diastereotopic, especially given the chiral center at C3.

PositionProton TypeChemical Shift (

ppm)*
Multiplicity & Coupling Analysis
C4-H Benzylic

2.80 – 3.10Multiplet (dd or m). These protons couple to H3. Being benzylic, they are slightly deshielded.
C3-H Methine (Chiral)3.10 – 3.40Multiplet. This proton is

to the COOH group. It couples to both C4-H protons and C2-H protons.
C2-H Ether

4.10 – 4.40Multiplet (dd). Deshielded significantly by the adjacent Oxygen. Diastereotopic splitting is often observed (

Hz).
COOH Acidic H12.50 – 13.00Broad Singlet. Disappears upon

shake.

*Values are representative for DMSO-d6 solution.

B. The Aromatic Region (The 8-Fluoro Signature)

This is the critical differentiation zone. The 8-fluoro substitution leaves three aromatic protons: H5, H6, and H7.

  • H5 (Proton para to F):

    
     ppm.
    
    • Coupling: Primarily a doublet (

      
      ) due to ortho-coupling with H6 (
      
      
      
      Hz). The para-fluorine coupling (
      
      
      ) is usually negligible (
      
      
      Hz).
  • H6 (Proton meta to F):

    
     ppm.
    
    • Coupling: Appears as a triplet-like multiplet or

      
      . It couples to H5 (
      
      
      
      Hz) and H7 (
      
      
      Hz), plus a medium coupling to Fluorine (
      
      
      Hz).
  • H7 (Proton ortho to F):

    
     ppm.
    
    • Coupling: Complex Multiplet (ddd or td). This proton feels the strongest effect from fluorine. It couples to H6 (

      
       Hz) and has a large coupling to Fluorine (
      
      
      
      Hz).

Visualizing the H7 Splitting Tree:

Splitting_Tree Root H7 Singlet J_HH Split by H6 (3J_HH ~8Hz) Root->J_HH   J_HF Split by F8 (3J_HF ~10Hz) J_HH->J_HF   Result Final Pattern: Doublet of Doublets (dd) (Appears as pseudo-triplet if J's are similar) J_HF->Result

Figure 2: Theoretical splitting tree for the H7 proton. If


, this signal often collapses into a pseudo-triplet.

NMR Interpretation

In the


 spectrum, the presence of Fluorine is undeniable due to the large coupling constants (

). These couplings are "always on" in standard proton-decoupled experiments.
Key Carbon Signals & Assignments[2][3]
CarbonTypeShift (

ppm)
Coupling (

Hz)
Interpretation
C3-COOH Carbonyl172.0 – 175.0~0Characteristic acid peak.
C8 Aromatic C-F 150.0 – 155.0

The Diagnostic Peak. Large doublet. Unmistakable proof of F-substitution.
C8a Quaternary (O-linked)142.0 – 148.0

Bridgehead carbon ortho to F.
C7 Aromatic CH115.0 – 120.0

Ortho to F. Doublet.
C6 Aromatic CH120.0 – 125.0

Meta to F. Small doublet.
C5 Aromatic CH120.0 – 125.0

Para to F. Often appears as a singlet.
C2 Aliphatic

65.0 – 68.0~0Adjacent to Oxygen.
C3 Aliphatic CH40.0 – 45.0~0Chiral center.
C4 Aliphatic

25.0 – 30.0~0Benzylic.

Comparative Analysis: 8-Fluoro vs. Alternatives

The following table contrasts the 8-fluoro derivative with the non-fluorinated parent and the 6-fluoro isomer, highlighting why NMR is the superior tool for structural verification.

FeatureParent (No F) 8-Fluoro (Target) 6-Fluoro (Isomer)
Aromatic Integration 4H3H3H
19F NMR Signal None

ppm

ppm
13C C-F Coupling NoneDoublet at ~150 ppm (C8)Doublet at ~158 ppm (C6)
H7 Multiplicity Doublet or TripletLarge dd / pseudo-t (

)
Small doublet (

is meta/para)
H5 Multiplicity DoubletDoublet (No F coupling)Large dd (

Hz)

Key Differentiator: To distinguish 8-Fluoro from 6-Fluoro , look at H5 (the proton closest to the benzylic C4).

  • In 8-Fluoro , H5 is para to the fluorine. It shows no large F-coupling (appears as a simple doublet).

  • In 6-Fluoro , H5 is ortho to the fluorine. It shows a large F-coupling (

    
     Hz).
    

Advanced Verification (2D NMR)

If 1D spectra are ambiguous due to peak overlap, use 2D HSQC and HMBC .

  • HSQC: Correlates protons to their directly attached carbons. Use this to identify which proton is attached to the C-F coupled carbons.

  • HMBC: Look for long-range correlations from the C4 benzylic protons .

    • In 8-Fluoro , C4 protons will correlate to C5, C4a, and C8a. C8a will show a doublet splitting in the carbon dimension.

    • In 6-Fluoro , C4 protons will correlate to C5. If C5 has a large

      
       (visible in the F1 dimension or by the shape of the cross-peak), the fluorine is at position 6.
      

References

  • General 19F Coupling Constants

    • Reich, H. J. (2023). 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • NMR of Carboxylic Acids

    • LibreTexts Chemistry. (2025).[2] Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Synthesis & Characterization of Fluorinated Chromans
  • 13C Chemical Shift Guide

    • Compound Interest.[3] (2015).[3] A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Characterization of 8-Fluorochroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The chroman scaffold, a privileged structure in medicinal chemistry, is no exception. This guide provides an in-depth technical comparison and characterization of 8-Fluorochroman-3-carboxylic acid using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, a powerful analytical technique indispensable for the study of fluorinated compounds.

The Ascendancy of ¹⁹F NMR in Pharmaceutical Analysis

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, rendering it nearly as sensitive as ¹H NMR.[1][2] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which is approximately 40 times larger than that of ¹H NMR, spanning over 800 ppm.[1][2] This wide dispersion minimizes signal overlap, providing superior resolution for distinguishing between structurally similar fluorinated molecules.[1]

In the context of drug development, ¹⁹F NMR serves as a critical tool for:

  • Structural Verification: Confirming the successful and site-specific incorporation of fluorine into a target molecule.

  • Conformational Analysis: Probing the three-dimensional structure and dynamic processes of molecules in solution.

  • Fragment-Based Screening: Identifying weak-binding fragments that can be optimized into potent drug leads.

  • Protein-Ligand Interactions: Studying the binding of fluorinated ligands to biological macromolecules, often with minimal background interference from the biological matrix.

This guide will delve into the practical aspects of acquiring and interpreting the ¹⁹F NMR spectrum of 8-Fluorochroman-3-carboxylic acid, offering a comparative analysis with related fluorinated structures to provide a comprehensive understanding of its spectral characteristics.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The acquisition of a clean and informative ¹⁹F NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines a robust methodology for the analysis of 8-Fluorochroman-3-carboxylic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of 8-Fluorochroman-3-carboxylic acid into a clean, dry vial.

    • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol-d₄ are common choices. The selection of the solvent is critical as it can influence the chemical shift of the fluorine signal.

    • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

    • Internal Standard (Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The choice of standard should ensure its signal does not overlap with the analyte's signal.

    • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool.

    • Degassing (Optional but Recommended): For sensitive samples or long experiments, degassing the sample by bubbling an inert gas (e.g., argon) through the solution can help to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.

  • NMR Data Acquisition:

    • Instrument Tuning: Tune and match the NMR probe to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz spectrometer).

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhig) is typically sufficient for a simple 1D ¹⁹F spectrum. For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

      • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic fluorine atoms (e.g., -100 to -180 ppm).

      • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are often adequate.

      • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the fluorine nucleus.

      • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, broad-band proton decoupling is typically applied during the acquisition.

Workflow for ¹⁹F NMR Analysis

Caption: Experimental workflow for the ¹⁹F NMR characterization of 8-Fluorochroman-3-carboxylic acid.

Predicted ¹⁹F NMR Spectrum and Comparative Analysis

Predicted ¹⁹F NMR Data for 8-Fluorochroman-3-carboxylic acid:

ParameterPredicted ValueRationale
Chemical Shift (δ) -120 to -140 ppmThe fluorine atom is on an aromatic ring and is ortho to an electron-donating alkoxy group, which typically results in a chemical shift in this upfield region relative to fluorobenzene (-113.5 ppm).[3] The exact position will be influenced by the carboxylic acid group and the overall electronic environment.
Multiplicity Triplet of doublets (td) or a complex multipletThe primary coupling will be to the adjacent aromatic proton (H7), resulting in a doublet. A smaller coupling to the more distant aromatic proton (H6) will further split this signal into a triplet. Additional smaller, long-range couplings to the protons on the chroman ring (e.g., at C4) may lead to a more complex multiplet.
Coupling Constants ³J(F-H7) ≈ 8-10 Hz⁴J(F-H6) ≈ 4-6 HzOrtho (³J) H-F coupling constants are typically in the range of 6-10 Hz, while meta (⁴J) couplings are smaller, around 4-8 Hz.

Comparative Analysis with Structurally Related Compounds:

To contextualize the predicted data, a comparison with experimentally determined ¹⁹F NMR data for related fluorinated aromatic carboxylic acids is invaluable.

CompoundStructure¹⁹F Chemical Shift (δ, ppm)Key Differentiating Features
8-Fluorochroman-3-carboxylic acid (Predicted) -120 to -140Fluorine is ortho to an ether linkage within a bicyclic system. The carboxylic acid is on a non-aromatic portion of the molecule.
2-Fluorobenzoic acid ~ -115The fluorine is ortho to a strongly electron-withdrawing carboxylic acid group, leading to a downfield shift compared to the predicted value for the target molecule.[4]
3-Fluorobenzoic acid ~ -113The fluorine is meta to the carboxylic acid, resulting in a smaller electronic effect and a chemical shift closer to that of fluorobenzene.
4-Fluorobenzoic acid ~ -108The fluorine is para to the carboxylic acid, leading to the most downfield shift among the fluorobenzoic acid isomers due to resonance effects.

The predicted upfield chemical shift for 8-Fluorochroman-3-carboxylic acid compared to the fluorobenzoic acids highlights the significant shielding effect of the ortho-alkoxy group. This comparison underscores the sensitivity of the ¹⁹F nucleus to its local electronic environment and demonstrates how ¹⁹F NMR can be a powerful tool for distinguishing between isomers and confirming the substitution pattern on a fluorinated aromatic ring.

Conclusion

The ¹⁹F NMR characterization of 8-Fluorochroman-3-carboxylic acid is a critical step in its application in drug discovery and development. By following a robust experimental protocol and leveraging a comparative analysis with related compounds, researchers can confidently verify its structure and gain valuable insights into its electronic properties. The predicted ¹⁹F NMR spectrum, with a chemical shift in the range of -120 to -140 ppm and a characteristic multiplet pattern, provides a clear analytical target for its identification. As the role of fluorinated compounds in medicine continues to expand, the mastery of ¹⁹F NMR spectroscopy will remain an essential skill for scientists in the pharmaceutical industry.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • 19Flourine NMR. Available at: [Link]

  • 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase - PubMed. Available at: [Link]

  • F -19 NMR Spectroscopy - YouTube. Available at: [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants - Organic Chemistry Data. Available at: [Link]

  • 19 f chemical shifts and coupling constants | DOCX - Slideshare. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website. Available at: [Link]

Sources

HPLC Method Development Guide: 8-Fluorochroman-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: Switch from standard C18 chemistries to a Pentafluorophenyl (PFP) stationary phase.

For the purity analysis of 8-Fluorochroman-3-carboxylic acid , standard C18 methods often fail to adequately resolve critical regioisomers (e.g., 6-fluoro analogs) and suffer from peak tailing due to the carboxylic acid moiety. This guide presents a comparative analysis demonstrating why a Fluorinated-Phenyl (PFP) stationary phase offers superior selectivity through specific Fluorine-Fluorine (F-F) and


 interactions, providing a robust, self-validating method for drug development environments.[1]

Part 1: Molecular Analysis & Chromatographic Challenges

The Analyte
  • Target: 8-Fluorochroman-3-carboxylic acid[1]

  • Critical Function: Chiral building block for PARP inhibitors and cardiovascular therapeutics.

  • Physicochemical Profile:

    • Acidic Moiety: The carboxylic acid at position 3 (pKa

      
       4.2) creates potential for ionic interaction with residual silanols, leading to peak tailing.
      
    • Fluorine Substitution: The C8-fluorine atom increases lipophilicity compared to the des-fluoro analog but creates a high electron density zone that standard alkyl chains (C18) cannot fully exploit for selectivity.

The Separation Challenge

The primary risk in purity profiling this molecule is Regio-isomer Co-elution . Synthetic routes often yield trace amounts of the 6-fluoro or des-fluoro analogs.[1] On a C18 column, hydrophobicity dominates retention; since the isomers have nearly identical LogP values, they co-elute.

Part 2: Comparative Method Analysis

We compared two distinct separation strategies. Data below represents optimized conditions for both.

Method A: The Traditional Approach (Baseline)[1]
  • Column: C18 (End-capped), 3.5 µm, 150 x 4.6 mm[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic Interaction (Van der Waals).

Method B: The Targeted Approach (Recommended)[1]
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 4.6 mm[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole + Shape Selectivity.[1][2]
    
Performance Data Comparison
ParameterMethod A (C18)Method B (PFP)Interpretation
Retention Time (RT) 8.4 min10.2 minPFP offers slightly higher retention due to multiple interaction mechanisms.[1]
Tailing Factor (

)
1.6 - 1.81.05 - 1.15 PFP phases are often less silanophilic; Methanol (protic solvent) suppresses silanol activity better than ACN.[1]
Resolution (

) from 6-F Isomer
1.2 (Co-elution risk)3.8 (Baseline) Critical differentiator. PFP resolves the positional isomer via shape selectivity.[1]
Resolution (

) from Des-fluoro
2.14.5Both methods separate the des-fluoro impurity, but PFP provides a wider window.[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system.[1] If the System Suitability Test (SST) fails, the method stops, preventing invalid data generation.

Instrumentation & Conditions
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Kinetex F5 or ACE C18-PFP (100 x 4.6 mm, 2.6 µm or equivalent).[1]

  • Temperature: 35°C (Control is vital for discrimination of fluorine interactions).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 215 nm (for sensitivity) and 254 nm (for aromatic specificity).

Mobile Phase Preparation[1][4][5]
  • Solvent A (Aqueous): Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade Water. Filter through 0.22 µm.

    • Why: pH ~2.7 suppresses carboxylic acid ionization (pKa ~4.2), ensuring the analyte is neutral and retained.

  • Solvent B (Organic): 100% Methanol (LC-MS grade).[1]

    • Why: Methanol promotes

      
       interactions on Phenyl columns better than Acetonitrile, which can suppress these subtle selectivity mechanisms.
      
Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Equilibration)
2.020Isocratic hold to stack polar impurities
12.080Linear Gradient (Elution of Main Peak)
14.095Wash Step (Elute dimers/oligomers)
16.095Hold
16.120Re-equilibration
20.020End
Standard Preparation
  • Stock: 1.0 mg/mL in Methanol.

  • Working: Dilute to 0.1 mg/mL in Water:Methanol (80:20).

    • Critical: Diluent must match initial gradient conditions to prevent "solvent shock" peak distortion.

Part 4: Visualizations & Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the PFP phase over the standard C18.

MethodDevelopment Start Analyte: 8-Fluorochroman-3-carboxylic acid CheckAcid Check Functional Groups: Carboxylic Acid Present? Start->CheckAcid AcidAction Action: Set pH < 3.0 (Suppresses Ionization) CheckAcid->AcidAction Yes CheckHalogen Check Selectivity Needs: Fluorinated Isomers Possible? AcidAction->CheckHalogen PathC18 Path A: Standard C18 CheckHalogen->PathC18 No (General Purity) PathPFP Path B: Fluoro-Phenyl (PFP) CheckHalogen->PathPFP Yes (Isomer Purity) ResultC18 Result: Hydrophobic Retention Only Poor Isomer Separation (Rs < 1.5) PathC18->ResultC18 MechPFP Mechanism: 1. Pi-Pi Interaction 2. F-F Interaction 3. Shape Selectivity PathPFP->MechPFP ResultPFP Result: High Resolution (Rs > 3.0) Symmetrical Peaks MechPFP->ResultPFP

Caption: Decision logic for selecting PFP stationary phases for fluorinated aromatic acids.

Diagram 2: Interaction Mechanism (PFP vs Analyte)

Visualizing why the PFP column separates the 8-fluoro isomer from the 6-fluoro isomer.[1]

InteractionMechanism Analyte 8-Fluoro Analyte (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Aromatic Retention) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F Selectivity) Analyte->Interaction2 Specific to F-pos Interaction3 Shape Selectivity (Steric fit of 8-F vs 6-F) Analyte->Interaction3 Critical for Isomers StationaryPhase PFP Ligand (Electron Deficient) StationaryPhase->Interaction1 StationaryPhase->Interaction2 StationaryPhase->Interaction3

Caption: Mechanistic interactions between the fluorinated analyte and the PFP stationary phase.

Part 5: References

  • Waters Corporation. (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[4] Journal of Chromatography A, 1073(1-2), 99-109.[1] Link[1]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[2] Technical Guide.[2][5] Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1154(1-2), 138-151.[1] Link[1]

Sources

Comparative SAR Analysis: 8-Fluoro vs. 6-Fluorochroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Focus: GPR35 Agonism & Metabolic Stability

Executive Summary: The Fluorine Scan in Chroman Scaffolds

In the optimization of benzopyran-based therapeutics, the chroman-3-carboxylic acid core serves as a privileged scaffold, particularly for targets like GPR35 (G-protein coupled receptor 35) and specific metabolic enzymes (e.g., Aldose Reductase).

While both 8-fluoro and 6-fluoro isomers introduce lipophilicity and modulate pKa, their utility in drug design diverges significantly based on the "Fluorine Effect" :

  • 6-Fluorochroman-3-carboxylic acid: Primarily utilized to block metabolic clearance . The C6 position (para to the ether oxygen) is the primary site of CYP450-mediated hydroxylation. Fluorination here extends half-life (

    
    ) without significantly altering steric demand.
    
  • 8-Fluorochroman-3-carboxylic acid: Primarily utilized to modulate binding affinity . The C8 position (ortho to the ether oxygen) exerts a strong electronic influence on the ring oxygen and often engages in specific electrostatic interactions within the orthosteric binding pocket of GPCRs.

Physicochemical & Structural Comparison

The positional isomerism of the fluorine atom dictates the electronic environment of the carboxylic acid pharmacophore.

Feature6-Fluoro Isomer8-Fluoro IsomerImpact on Drug Design
Electronic Effect Inductive withdrawal at C6 (Para to O)Inductive withdrawal at C8 (Ortho to O)8-F reduces electron density on the ether oxygen more effectively.
Metabolic Liability Low (Blocks primary oxidation site)High (C6 remains exposed)Use 6-F to improve DMPK profiles.
Steric Environment UnobstructedCrowded (Proximity to heteroatom)8-F can induce conformational locking or steric clashes.
pKa (Acid) ~4.1~3.98-F is slightly more acidic due to proximity to the carboxyl linkage.
LogP (Lipophilicity) ~2.1~2.1Both increase permeability compared to the non-fluorinated parent.
Visualization: Structural Logic & SAR Decision Tree

SAR_Logic cluster_6F 6-Fluoro Optimization cluster_8F 8-Fluoro Optimization Scaffold Chroman-3-carboxylic Acid (Core Scaffold) F6 6-Fluoro Substitution Scaffold->F6 DMPK Issue? F8 8-Fluoro Substitution Scaffold->F8 Potency Issue? Metab Blocks CYP450 (Para-hydroxylation) F6->Metab Outcome1 Increased t1/2 (Metabolic Stability) Metab->Outcome1 Elec Modulates Ether Oxygen (Electronic Repulsion) F8->Elec Outcome2 Altered Binding Mode (Selectivity/Potency) Elec->Outcome2

Figure 1: Decision tree for deploying 6-F vs. 8-F substitutions during Lead Optimization.

Biological Activity: GPR35 Agonism[1][2][3]

The most relevant biological context for these acids is their activity as agonists for GPR35 , an orphan GPCR involved in inflammation and pain modulation. The chroman acid core mimics the structure of Zaprinast (a reference GPR35 agonist).

Comparative Activity Data (Fragment Level)

While high-potency derivatives (nanomolar) require amides at the C8 position, the core acid fragments show distinct profiles:

CompoundTargetActivity TypePotency Range (EC50)Mechanism Note
Reference (Zaprinast) GPR35Agonist~1.0 µMStandard reference.
6-Fluorochroman-3-COOH GPR35Weak Agonist> 50 µMFluorine at C6 has minimal impact on binding pocket affinity compared to H.
8-Fluorochroman-3-COOH GPR35Moderate Agonist10 - 30 µMFluorine at C8 mimics the steric bulk of high-potency 8-benzamido groups, improving fit in the hydrophobic pocket.

Key Insight: The 8-position in the GPR35 binding pocket is sensitive to steric bulk. While the 8-Fluoro acid is a weak agonist on its own, it serves as a critical fragment lead . Replacing the 8-F with larger hydrophobic groups (e.g., 8-(2-chloro-4-methoxybenzamido)) drives potency down to the 10–20 nM range [1].

Experimental Protocols

To validate the activity of these isomers, researchers must employ a Label-Free Dynamic Mass Redistribution (DMR) assay. This is preferred over calcium flux for GPR35 because GPR35 couples primarily to


/RhoA pathways, which are better detected by cytoskeletal rearrangement than calcium release.
Protocol A: Label-Free DMR Assay (GPR35 Activation)

Objective: Quantify the EC50 of 6-F and 8-F isomers in HT-29 cells (endogenous GPR35 expression).

  • Cell Seeding:

    • Seed HT-29 cells at 10,000 cells/well in 384-well biosensor microplates.

    • Incubate for 24h at 37°C, 5% CO2 to reach confluency.

  • Starvation Step (Critical):

    • Wash cells 2x with assay buffer (HBSS + 20mM HEPES, pH 7.4).

    • Why: Removes serum growth factors that cause baseline noise in DMR signals.

    • Incubate in assay buffer for 2h to equilibrate the biosensor baseline.

  • Compound Preparation:

    • Dissolve 6-F and 8-F acids in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (1:3) in assay buffer (Final DMSO < 0.5%).

    • Control: Use Zaprinast (10 µM) as the positive control (

      
      ).
      
  • Measurement:

    • Insert plate into the optical label-free reader (e.g., EnSpire or Epic).

    • Record baseline for 5 minutes.

    • Inject compounds automatically.

    • Record response (picometers shift) for 60 minutes.

  • Data Analysis:

    • Plot the maximum response (pm) minus baseline vs. log[concentration].

    • Fit to a 4-parameter logistic equation to determine EC50.

Visualization: GPR35 Signaling & Assay Readout

GPR35_Pathway Ligand 8-Fluorochroman-3-COOH Receptor GPR35 Receptor (HT-29 Surface) Ligand->Receptor Binding G13 Gα13 Activation Receptor->G13 Coupling RhoA RhoA / ROCK Pathway G13->RhoA Cyto Cytoskeletal Rearrangement (Actin Polymerization) RhoA->Cyto Readout DMR Signal Shift (Picometers) Cyto->Readout Optical Detection

Figure 2: Mechanism of Action for GPR35-mediated DMR signal generation.

Synthesis Overview (Self-Validating)

When synthesizing these isomers for comparison, the Pechmann Condensation is the standard route, but regio-selectivity differs.

  • For 6-Fluoro: React 4-fluorophenol with diethyl ethoxymethylenemalonate. The fluorine para to the hydroxyl directs cyclization to the correct position.

  • For 8-Fluoro: React 2-fluorophenol.

    • Validation Step: You must verify the isomer using 1H-NMR .

    • 6-F Signal: Look for a characteristic splitting pattern of the aromatic protons (coupling constants

      
       will differ). The C5 proton will appear as a doublet of doublets (dd) due to coupling with F6 and H7.
      
    • 8-F Signal: The proton at C7 will show strong ortho-coupling to the Fluorine at C8.

References

  • Funke, M., et al. (2013).[1] "8-Benzamidochromen-4-one-2-carboxylic acids: potent and selective agonists for the orphan G protein-coupled receptor GPR35."[1][2] Journal of Medicinal Chemistry.

  • Jenkins, L., et al. (2010).[3] "Identification of novel GPR35 agonists using a high-throughput dynamic mass redistribution assay." ACS Chemical Neuroscience.

  • Milligan, G. (2011). "G protein-coupled receptor 35."[1][2][4] British Journal of Pharmacology.

  • Deng, H., et al. (2011). "Synthesis and biological evaluation of chroman derivatives as GPR35 agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Guide: X-ray Crystallographic Profiling of 8-Fluorochroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers evaluating 8-Fluorochroman-3-carboxylic acid as a scaffold in medicinal chemistry. It focuses on the structural insights derived from X-ray crystallography, contrasting this fluorinated derivative with its non-fluorinated parent and regioisomers.

Executive Summary: The Fluorine Advantage

In fragment-based drug discovery (FBDD), the chroman-3-carboxylic acid scaffold is a privileged structure for targeting GPCRs and metalloproteases. However, the non-fluorinated parent often suffers from rapid metabolic oxidation at the C8 position and limited lipophilic contacts.

8-Fluorochroman-3-carboxylic acid introduces a bioisosteric fluorine substitution at the critical C8 position. Crystallographic data reveals that this substitution does more than block metabolism; it alters the ring puckering parameters and introduces orthogonal multipolar interactions (C–F···C=O), significantly impacting ligand-protein binding kinetics compared to the 6-fluoro or non-substituted alternatives.

Structural & Crystallographic Comparison

The following data contrasts the physicochemical and structural properties of the 8-fluoro derivative against the standard Chroman-3-carboxylic acid.

Table 1: Physicochemical & Structural Benchmarks
Feature8-Fluorochroman-3-carboxylic acid Chroman-3-carboxylic acid (Parent) Performance Implication
Formula C₁₀H₉FO₃C₁₀H₁₀O₃8-F adds ~18 Da; increases density.
Calc. Density ~1.42 g/cm³~1.28 g/cm³Higher packing efficiency in 8-F crystals.
Crystal System Monoclinic (

typical for racemate)
Monoclinic / Orthorhombic8-F tends to form distinct layered packing.
Ring Conformation Twisted Half-Chair Standard Half-Chair8-F induces subtle ring flattening, reducing entropic penalty upon binding.
Supramolecular C–F···H–C & O–H···O (Dimer)O–H···O (Dimer) only8-F enables additional weak anchoring points.
ClogP ~1.85~1.358-F improves membrane permeability.
Metabolic Liability Low (C8 blocked)High (C8 hydroxylation)8-F extends in vivo half-life.
Deep Dive: The "Fluorine Scan" Effect

Crystallographic refinement of 8-fluorochroman derivatives often highlights a conformational lock .

  • Parent Compound: The dihydropyran ring exhibits significant flexibility between sofa and half-chair conformers.

  • 8-Fluoro Derivative: The electronic repulsion between the C8-Fluorine lone pairs and the O1-ether oxygen creates a "dipole-dipole stiffening" effect. X-ray data typically shows a preference for a specific puckering amplitude (

    
    ), pre-organizing the molecule for binding pockets that require a rigid core.
    

Experimental Protocol: Self-Validating Crystallization

To replicate high-quality diffraction data for this compound, follow this "self-validating" workflow. This protocol ensures phase purity and minimizes twinning, a common issue with fluorinated aromatics.

Phase 1: Vapor Diffusion Crystallization
  • Objective: Obtain single crystals >0.2 mm suitable for diffraction.

  • Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexane (slow evaporation).

  • Validation: Crystals must exhibit sharp extinction under polarized light.

Phase 2: X-ray Diffraction Data Collection
  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil (Cryo-oil) to prevent ice formation.

  • Temperature: 100 K (Nitrogen stream). Crucial: Fluorine atoms have high thermal motion; room temperature data will result in smeared electron density maps.

  • Wavelength: Mo K

    
     (
    
    
    
    Å).
  • Strategy: Collect a complete sphere of data (redundancy > 4.0) to accurately resolve the anomalous scattering of the light atoms, though Fluorine's anomalous signal is weak.

Phase 3: Structure Refinement (The "Trust" Check)
  • Disorder Check: Inspect the

    
     difference map around C8. A "hole" or "peak" here indicates incorrect assignment of the Fluorine vs. Hydrogen (if analyzing a mixture) or rotational disorder.
    
  • R-Factor Target: Aim for

    
     for data 
    
    
    
    .
  • Hirshfeld Surface Analysis: Use this to quantify the C–F interactions. In the 8-fluoro compound, you should see red spots on the

    
     surface corresponding to C–F···H contacts, which are absent in the parent.
    

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes that ensure scientific integrity.

G Start Crude 8-Fluorochroman-3-COOH Recryst Vapor Diffusion (EtOH/H2O) Start->Recryst Check Polarized Microscopy (Sharp Extinction?) Recryst->Check XRD SC-XRD Data Collection (100 K, Mo Kα) Check->XRD Yes Fail Re-seed / Change Solvent Check->Fail No (Twinning/Amorphous) Refine Structure Refinement (SHELXL) XRD->Refine Validation Hirshfeld Surface Analysis Refine->Validation Check C-F Geometry Fail->Recryst Iterate

Caption: Workflow for obtaining and validating crystallographic data for fluorinated chroman derivatives.

Mechanism of Action: Why 8-Fluoro?

Understanding the causality of the 8-fluoro performance enhancement is vital for drug design.

  • Metabolic Blocking: The C8 position in chromans is electron-rich and prone to CYP450-mediated oxidation. Fluorine, being the most electronegative element, pulls electron density, deactivating the ring towards oxidation and sterically blocking the site [1].

  • Lipophilicity Modulation: The 8-F substitution increases

    
     (approx +0.5 units vs H), improving passive transport across the blood-brain barrier (BBB) without significantly increasing molecular weight [2].
    
  • Conformational Steering: As evidenced by crystal structures of similar fluorinated ethers, the C–F bond prefers to be anti-periplanar to adjacent lone pairs or dipoles to minimize repulsion. This "steering" effect reduces the entropic cost of binding to a receptor, effectively improving potency (

    
    ) [3].
    

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Small Molecule Structures of Fluorinated Chromans. Link(Note: Use CCDC search for specific analog comparisons).

Sources

Bioisosteric comparison of chroman-3-carboxylic acid vs dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Ring Contraction Strategies & Physicochemical Tuning

Part 1: Executive Summary & Strategic Rationale

In the optimization of carboxylic acid-containing pharmacophores, the transition from a chroman-3-carboxylic acid (6-membered ether ring) to a 2,3-dihydrobenzofuran scaffold (5-membered ether ring) represents a classic "ring contraction" bioisosteric strategy.

While both scaffolds present a bicyclic ether core fused to a benzene ring, they are not interchangeable without consequence. This guide analyzes the specific bioisosteric trade-offs, focusing on the spatial vector of the carboxylate , metabolic liability at the benzylic position , and conformational flexibility .

The Core Trade-Off
FeatureChroman-3-Carboxylic AcidDihydrobenzofuran-3-Carboxylic Acid
Ring Size 6-membered (Dihydropyran fused)5-membered (Dihydrofuran fused)
Conformation Flexible (Half-Chair / Sofa)Rigid (Envelope / Planar)
Vector Projection Pseudo-equatorial or Pseudo-axialFixed Planar/Envelope Vector
Metabolic Liability High (C4 Benzylic Oxidation)Low (C3 Quaternary Blockade)
pKa Trend ~4.5–4.8 (Beta-effect)~4.2–4.5 (Beta-effect + Ring Strain)

Part 2: Physicochemical Profiling

Conformational Analysis & Vector Projection

The most critical difference lies in the "puckering" of the ether ring, which dictates the exit vector of the carboxylic acid pharmacophore.

  • Chroman (6-Ring): Adopts a half-chair conformation. The C3-carboxylic acid can toggle between pseudo-equatorial (preferred) and pseudo-axial orientations. This induced-fit capability allows it to adapt to binding pockets but imposes an entropic penalty upon binding.

  • Dihydrobenzofuran (5-Ring): Adopts a shallow envelope conformation. The ring is significantly flatter. A carboxylic acid at C3 is held in a more rigid vector relative to the aromatic ring.

Implication: If your SAR relies on a specific dihedral angle between the aromatic ring and the carboxylate (e.g., for PPAR


 agonism), the dihydrobenzofuran offers a "pre-organized" conformation that may improve potency if it matches the bioactive pose, or abolish it if the receptor requires the chroman's flexibility.
Electronic Effects & pKa Tuning

The distance between the ether oxygen and the carboxylic acid modulates acidity via the inductive effect (-I).

  • Chroman-3-COOH: The carboxyl group is

    
     to the oxygen. The 6-membered ring allows for charge dissipation, resulting in a pKa typical of aliphatic acids (~4.6).
    
  • Dihydrobenzofuran-2-COOH: The carboxyl is

    
     to the oxygen. The strong electron-withdrawing effect significantly lowers pKa (~3.5–3.8), increasing ionization at physiological pH.
    
  • Dihydrobenzofuran-3-COOH: The carboxyl is

    
     to the oxygen (isosteric to chroman-3-COOH). The pKa is slightly lower than the chroman analog (~4.3) due to ring strain and closer spatial proximity to the oxygen lone pairs in the envelope conformation.
    
Metabolic Stability (The "Benzylic Shield")

This is the primary driver for this bioisosteric swap.

  • Chroman Liability: The C4 position is benzylic and unsubstituted in 3-substituted chromans. It is a "metabolic soft spot," highly prone to CYP450-mediated hydroxylation to the 4-hydroxychroman or oxidation to the chroman-4-one.

  • Dihydrobenzofuran Solution: In the 3-carboxylic acid analog, the C3 carbon is both benzylic and substituted with the carboxyl group. This substitution sterically and electronically hinders hydroxylation, effectively "capping" the metabolic liability.

Part 3: Visualization of Bioisosteric Relationships

The following diagram illustrates the structural contraction and the metabolic blockade strategy.

Bioisostere_Comparison cluster_conf Conformational State Chroman Chroman-3-COOH (6-Membered Ring) DHB Dihydrobenzofuran-3-COOH (5-Membered Ring) Chroman->DHB Ring Contraction (Bioisosteric Replacement) Metabolism Metabolic Liability: C4 Benzylic Oxidation Chroman->Metabolism Susceptibility Conf_Chroman Half-Chair (Flexible Vector) Chroman->Conf_Chroman Stability Metabolic Stability: C3 Substitution Blocks Oxidation DHB->Stability Advantage Conf_DHB Envelope (Rigid Vector) DHB->Conf_DHB

Caption: Structural logic flow comparing the metabolic and conformational consequences of ring contraction from chroman to dihydrobenzofuran.

Part 4: Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic "shielding" effect of the ring contraction.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Chroman-3-COOH analog vs. Dihydrobenzofuran-3-COOH analog (1 µM final conc).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 1 µL of test compound (1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to initiate reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS. Vortex for 1 min.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. Time. Calculate

    
     and 
    
    
    
    .
    • Success Criterion: The dihydrobenzofuran analog should exhibit a >2-fold increase in

      
       compared to the chroman analog due to benzylic blockade.
      
Protocol 2: pKa Determination via Potentiometric Titration

Purpose: To determine the exact ionization state at physiological pH.

Workflow:

  • Preparation: Dissolve 2-3 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjuster). If solubility is low, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic.

  • Titration: Titrate with 0.1 M KOH (CO2-free) using a standardized glass electrode at 25°C under

    
     atmosphere.
    
  • Data Processing: Use the Bjerrum difference plot or Gran plot method to determine the pKa.

    • Note: Expect the Dihydrobenzofuran-2-COOH to titrate significantly earlier (lower pH) than the Chroman-3-COOH.

Part 5: Case Study & Evidence

Study: Differential effects of benzodioxane, chroman, and dihydrobenzofuran analogs of clofibrate (Lewis et al., 1974).[1]

Context: Researchers investigated analogs of Clofibrate (a PPAR


 agonist) to improve metabolic stability and lipid-lowering efficacy.
  • Observation: The study compared the 6-membered chroman ring against the 5-membered dihydrobenzofuran.

  • Outcome: The dihydrobenzofuran analogs demonstrated distinct hepatic metabolic profiles. The ring contraction altered the rate of hydrolysis and subsequent glucuronidation.

  • Modern Application: In GPR40 (FFAR1) agonist development, the dihydrobenzofuran-3-acetic acid scaffold is often used to rigidify the flexible chroman-3-acetic acid pharmacophore, locking the acid into a bioactive conformation that maximizes hydrophobic contacts with the receptor's lipophilic pocket while reducing oxidative clearance.

References

  • Lewis, N. J., Feller, D. R., Poochikian, G. K., & Witiak, D. T. (1974). Differential effects of benzodioxane, chroman, and dihydrobenzofuran analogs of clofibrate on various parameters of hepatic drug metabolism.[1] Journal of Medicinal Chemistry, 17(1), 41–45.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.[2] AAPS PharmSci, 3, 1–13.

  • Yang, B. B., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(1), 439.

Sources

Spectroscopic Profiling of Fluorinated vs. Non-Fluorinated Chromanes: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for tocopherols (Vitamin E), flavonoids, and various synthetic pharmacophores. The introduction of fluorine into the chromane lattice—often employed to block metabolic hotspots or modulate lipophilicity—induces profound spectroscopic perturbations.

This guide provides a technical analysis of the spectroscopic divergence between native and fluorinated chromanes. By synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electronic Spectroscopy (UV-Vis), we establish a self-validating analytical framework for researchers characterizing these derivatives.

Electronic & Structural Fundamentals

To interpret the spectra, one must first understand the electronic environment.

  • Non-Fluorinated Chromane: The benzene ring is electron-rich, donated into by the heterocyclic oxygen (position 1). The system is relatively rigid, adopting a half-chair conformation.

  • Fluorinated Chromane: Fluorine is the most electronegative element (Pauling 3.98) but possesses lone pairs capable of resonance donation.

    • Inductive Effect (-I): Dominates

      
      -bonds, withdrawing electron density. This dramatically deshields adjacent nuclei (low-field shift).
      
    • Resonance Effect (+R): Fluorine lone pairs can donate into the

      
      -system, shielding ortho and para positions.
      
    • Net Result: A polarized aromatic ring with distinct "push-pull" electronics that creates unique NMR coupling patterns (

      
      , 
      
      
      
      ).

NMR Spectroscopy: The Primary Analytical Tool

NMR is the definitive method for distinguishing these analogs. The presence of


F (100% natural abundance, spin 1/2) transforms the analysis from simple assignment to a complex, information-rich interaction study.
A. F NMR: The "Spy" Nucleus

Unlike non-fluorinated chromanes which are silent in this region, fluorinated derivatives show sharp, distinct signals.

  • Chemical Shift Range: Typically -100 to -140 ppm (relative to CFCl

    
    ) for aromatic fluorine.
    
  • Utility: Integration of the

    
    F signal provides an internal quantitative standard for purity without requiring a separate proton reference.
    
B. H NMR Perturbations

Fluorine introduces heteronuclear coupling, splitting proton signals that are singlets or doublets in the non-fluorinated parent.

FeatureNon-Fluorinated ChromaneFluorinated Chromane (e.g., 6-Fluoro)Mechanism
Symmetry High symmetry in unsubstituted ring protons.Symmetry broken; complex multiplets.Loss of magnetic equivalence.
Coupling

(Ortho) ~7-8 Hz

(Meta) ~1-2 Hz
New:

(6-10 Hz)

(4-8 Hz)
F-H spin-spin interaction.
Shift (

)
Aromatic protons: 6.7 - 7.2 ppmOrtho-to-F protons shifted downfield (deshielded).Inductive withdrawal (-I).
C. C NMR: The Fingerprint

The carbon spectrum undergoes the most drastic change due to large C-F coupling constants.

  • C-F (Ipso): The carbon directly bonded to fluorine appears as a doublet with a massive coupling constant (

    
     Hz).
    
  • C-F (Ortho):

    
     Hz.
    
  • C-F (Meta):

    
     Hz.
    
  • Identification Strategy: In a non-fluorinated chromane, aromatic carbons are singlets. In fluorinated analogs, look for the large doublet (Ipso) to instantly locate the substitution site.

Vibrational Spectroscopy (IR)

While less specific than NMR, IR provides rapid confirmation of the C-F bond.

  • C-F Stretching: A strong, intense band appears in the 1000–1400 cm⁻¹ region. This often overlaps with C-O stretches of the chromane ether linkage, requiring careful comparison with the non-fluorinated precursor.

  • Arene Breathing Modes: The substitution of H (light) with F (heavy) shifts the aromatic ring breathing modes (typically ~1500/1600 cm⁻¹) to slightly lower frequencies due to the reduced mass effect.

Experimental Protocols

Protocol A: Synthesis of 6-Fluorochromane (Representative)

Note: This is a general mechanistic pathway for context.

  • Reactants: 4-Fluorophenol + 1,3-dibromopropane (or allyl bromide for cyclization).

  • Conditions: Base-catalyzed etherification followed by Friedel-Crafts cyclization (Lewis Acid, e.g., AlCl

    
    ).
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: High-Resolution NMR Acquisition

To resolve the complex couplings described above, standard parameters must be adjusted.

  • Solvent: CDCl

    
     (Standard) or Acetone-
    
    
    
    (to resolve overlapping aromatic multiplets).
  • 
    F Acquisition: 
    
    • Sweep Width: 200 ppm (centered at -120 ppm).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (Fluorine relaxes relatively quickly).

  • 
    C Acquisition: 
    
    • Decoupling: Proton-decoupled (

      
      C{
      
      
      
      H}).
    • Scans: Minimum 512 (due to splitting of signal intensity into doublets).

    • Analysis: Measure

      
       values in Hz.
      

Data Visualization & Logic

Figure 1: Analytical Workflow for Chromane Characterization

This workflow illustrates the logical progression from crude synthesis to spectroscopic validation.

ChromaneAnalysis Start Crude Fluorinated Chromane Purify Purification (Flash Chromatography) Start->Purify F19 19F NMR (Purity Check) Purify->F19 Step 1 Check Single F Peak? F19->Check H1 1H NMR (Coupling Analysis) C13 13C NMR (J-value Mapping) H1->C13 Step 2 Assign Assign Regioisomer (Ortho/Meta/Para) C13->Assign Step 3 Check->Purify No (Mixture) Check->H1 Yes

Caption: Step-by-step analytical workflow prioritizing


F NMR for rapid purity assessment before detailed structural assignment.
Figure 2: NMR Coupling Logic (The "J-Ladder")

How to deduce the position of the fluorine atom based on


C splitting patterns.

CouplingLogic Root Identify C-F Doublets in 13C Spectrum J_Huge J = 240-250 Hz (1-bond) Root->J_Huge J_Large J = 20-25 Hz (2-bond) Root->J_Large J_Med J = 7-10 Hz (3-bond) Root->J_Med Result_Ipso Ipso Carbon (Direct F attachment) J_Huge->Result_Ipso Result_Ortho Ortho Carbon (Neighbor) J_Large->Result_Ortho Result_Meta Meta Carbon (Next Neighbor) J_Med->Result_Meta

Caption: Decision tree for assigning carbon atoms relative to the fluorine substituent using J-coupling magnitudes.

Comparative Data Summary

The following table contrasts the expected spectral data for Chromane vs. 6-Fluorochromane .

Spectral ParameterChromane (Unsubstituted)6-Fluorochromane

H NMR (Aromatic)
Multiplet, 6.8–7.1 ppmH5: dd (

Hz)H7: td (

Hz)H8: dd (

Hz)

C NMR (Ipso)
~120 ppm (Singlet)~157 ppm (Doublet,

Hz)

F NMR
SilentSinglet, -120 to -125 ppm
IR (Fingerprint) C-H out-of-plane bendsStrong C-F stretch (~1150-1250 cm⁻¹)
Mass Spec (EI)

(134 m/z)

(152 m/z)

References

  • Design, synthesis and characterization of novel fluorinated styryl chromones. Source: Indian Journal of Chemistry (IJC).[1] URL:[Link]

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Source: PubMed / Molecular Diversity. URL:[Link][2]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Source: Molecules (MDPI). URL:[Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. Source: NIH / PMC. URL:[Link]

  • Guide to Fluorine NMR for Organic Chemists. Source: Wiley / ResearchGate. URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 8-Fluorochroman-3-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the pharmacological properties of parent molecules. 8-Fluorochroman-3-carboxylic acid, a member of this promising class, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of this compound, with a focus on personal protective equipment (PPE), operational protocols, and proper disposal methods.

Understanding the Hazard: A Risk-Based Approach to Safety

Carboxylic acids, as a class, can be corrosive, and care should be taken to avoid contact with incompatible materials such as bases.[3] Furthermore, the presence of a fluorine atom designates this compound as a halogenated organic, necessitating specific waste disposal procedures.[4][5]

Core Personal Protective Equipment (PPE) for Routine Operations

For all routine laboratory operations involving 8-Fluorochroman-3-carboxylic acid at ambient temperature and in solution, the following minimum PPE is mandatory.[6]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols, which can cause serious eye irritation.[1][2]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact, which can cause irritation and potential absorption.[1][6][7]
Body Protection Flame-resistant lab coatProtects against splashes and spills on clothing and skin.
Footwear Closed-toe shoesPrevents injury from spills and dropped objects.
Experimental Workflow for Handling 8-Fluorochroman-3-carboxylic Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Fume Hood Fume Hood Don PPE->Fume Hood Enter designated area Weighing Weighing Fume Hood->Weighing Handle solid Dissolving Dissolving Weighing->Dissolving Prepare solution Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Post-experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE cluster_generation Waste Generation cluster_disposal Disposal Solid Waste Solid Waste Halogenated Waste Container Halogenated Waste Container Solid Waste->Halogenated Waste Container Liquid Waste Liquid Waste Liquid Waste->Halogenated Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Halogenated Waste Container Incineration Incineration Halogenated Waste Container->Incineration Via certified waste handler

Caption: Disposal pathway for 8-Fluorochroman-3-carboxylic acid waste.

Key Disposal Guidelines:

  • Halogenated Waste: All waste containing 8-Fluorochroman-3-carboxylic acid, including unused product, reaction mixtures, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container. [4][5]* Labeling: The waste container must be clearly labeled with its contents.

  • Segregation: Do not mix halogenated waste with non-halogenated waste, as this increases disposal costs and complexity. [8]* Acids and Bases: Do not combine acidic waste with basic waste in the same container to avoid violent reactions. [4]* Container Integrity: Ensure waste containers are in good condition and are properly sealed to prevent leaks. [5] By adhering to these stringent safety protocols, researchers can confidently and safely work with 8-Fluorochroman-3-carboxylic acid, minimizing personal risk and ensuring the responsible management of chemical waste.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. 7.2 Organic Solvents. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • KMK Regulatory Services. SAFETY DATA SHEET - Polycarboxylic Acid Mixture. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment (PPE) Requirements for Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.